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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Introduction Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole moiety is a key structural feature in numerous pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole moiety is a key structural feature in numerous pharmaceuticals, while the propiolate group provides a reactive handle for further chemical transformations.[1] A thorough understanding of its molecular structure is paramount for its application and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, offering insights into the prediction and interpretation of its chemical shifts.

Molecular Structure and Predicted NMR Resonances

The structure of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, presented below, dictates the electronic environment of each nucleus and, consequently, its NMR chemical shift.

Caption: Molecular structure of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate.

¹H NMR Spectral Analysis

The proton NMR spectrum of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is expected to exhibit three distinct signals corresponding to the three unique proton environments: the two protons on the thiazole ring and the three protons of the methyl ester group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Rationale for Chemical Shift
H2 (thiazole)~8.5 - 9.0SingletLocated between two electronegative heteroatoms (N and S), this proton is significantly deshielded. The precise shift is influenced by the electron-withdrawing nature of the propiolate substituent.[2]
H5 (thiazole)~7.5 - 8.0SingletLess deshielded than H2 due to its position adjacent to only the nitrogen atom.
-OCH₃ (methyl ester)~3.8 - 4.0SingletThe protons of the methyl group are deshielded by the adjacent electronegative oxygen atom of the ester functionality.[3]
¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum will provide a more detailed fingerprint of the carbon skeleton, with signals corresponding to each of the seven unique carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Chemical Shift
C2 (thiazole)~150 - 155Highly deshielded due to its position between two electronegative heteroatoms (N and S).[4]
C4 (thiazole)~140 - 145Deshielded due to its connection to the electronegative nitrogen and the sp-hybridized carbon of the alkyne.
C5 (thiazole)~115 - 125Generally the most shielded of the thiazole ring carbons.[4]
C≡C (alkyne)~80 - 90The chemical shifts of sp-hybridized carbons in alkynes are characteristically found in this mid-field region.[5]
C=O (ester carbonyl)~155 - 165The carbonyl carbon is significantly deshielded due to the double bond to an electronegative oxygen atom.[5]
-OCH₃ (methyl ester)~50 - 55The methyl carbon is deshielded by the adjacent electronegative oxygen atom.[5]

Key Factors Influencing Chemical Shifts

Several factors contribute to the precise chemical shifts observed in the NMR spectra of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. A comprehensive understanding of these effects is crucial for accurate spectral interpretation.

Inductive and Anisotropic Effects

The electronegativity of the nitrogen and sulfur atoms in the thiazole ring induces a significant deshielding effect on the adjacent protons and carbons.[6][7] Furthermore, the π-electron system of the thiazole ring generates a ring current that influences the chemical shifts of the ring protons.[2]

A particularly noteworthy phenomenon is the magnetic anisotropy of the carbon-carbon triple bond.[8][9] The circulation of π-electrons in the alkyne moiety generates a magnetic field that opposes the applied external magnetic field in the region of the acetylenic proton (if one were present), leading to an upfield shift.[10][11] While this molecule lacks an acetylenic proton, the anisotropic effect of the triple bond will influence the electronic environment of the adjacent thiazole ring.

G cluster_0 Structural Features cluster_1 NMR Effects cluster_2 Observed Chemical Shifts Thiazole_Ring Thiazole Ring (N, S heteroatoms) Inductive Inductive Effects (Deshielding) Thiazole_Ring->Inductive Ring_Current Ring Current Thiazole_Ring->Ring_Current Alkyne Alkyne (C≡C) Anisotropy Magnetic Anisotropy Alkyne->Anisotropy Ester Ester (COOCH₃) Ester->Inductive H2_shift H2 Shift (downfield) Inductive->H2_shift H5_shift H5 Shift (downfield) Inductive->H5_shift OCH3_shift OCH₃ Shift (downfield) Inductive->OCH3_shift C_shifts ¹³C Shifts Inductive->C_shifts Anisotropy->C_shifts Ring_Current->H2_shift Ring_Current->H5_shift G Start Start Prep Sample Preparation Start->Prep Shim Shimming Prep->Shim Acquire ¹H Acquisition (16-64 scans) Shim->Acquire Process Data Processing (FT, Phasing, Baseline Correction) Acquire->Process Analyze Spectral Analysis Process->Analyze

Caption: Workflow for ¹H NMR data acquisition and analysis.

  • Number of Scans (ns): A sufficient signal-to-noise ratio can typically be achieved with 16 to 64 scans. [12]* Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for ¹H NMR.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds is standard. [13]* Pulse Angle: A 30-45° pulse angle is often used to reduce the experiment time. [14]

¹³C NMR Acquisition Parameters
  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans or more, depending on the sample concentration. [12]* Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon. [14]* Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, particularly quaternary carbons.

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate are rich with information that, when correctly interpreted, provides an unambiguous structural confirmation. The predicted chemical shifts are governed by a combination of inductive effects from the heteroatoms, the anisotropic nature of the alkyne, and the ring current of the thiazole system. By following the outlined experimental protocols, researchers can obtain high-quality spectra, enabling a detailed and accurate structural analysis of this important heterocyclic compound.

References

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  • Agarwal, A., & McGlinchey, M. J. (1978). Local anisotropic contributions to 1H nuclear magnetic resonance shifts in alkynes. Canadian Journal of Chemistry, 56(7), 959-963.
  • ResearchGate. Local anisotropic contributions to 1H nuclear magnetic resonance shifts in alkynes | Request PDF.
  • YouTube. (2023, May 6). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy.
  • Royal Society of Chemistry. (1998). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2.
  • University of Colorado Boulder. Chemical Shifts: Proton.
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  • Georgia State University. Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide.
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  • ResearchGate. (2016, February 3). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles.
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  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-.
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting.
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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Abstract This technical guide provides a comprehensive analysis of the predicted physicochemical properties of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, a heterocyclic compound of interest in medicinal chemistry and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from analogous structures to offer expert-driven predictions and characterization methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's synthesis, key properties, and potential applications, thereby facilitating further research and development.

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. The introduction of an acetylenic linker, as seen in Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, adds rigidity and a specific spatial orientation to the molecule, which can be crucial for targeted biological activity. This guide delves into the essential physicochemical characteristics of this molecule, providing a theoretical and practical framework for its study.

Molecular Structure and Key Features

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a heteroaromatic compound featuring a 1,3-thiazole ring connected to a methyl prop-2-ynoate group at the 4-position. The molecule's structure suggests a planar thiazole ring and a linear alkyne moiety.

Caption: Molecular structure of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate.

Synthesis and Purification

The most logical and efficient synthetic route to Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is through a Sonogashira cross-coupling reaction.[3][4][5] This well-established method allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Proposed Synthetic Workflow

G start Starting Materials: 4-halothiazole and Methyl Propiolate reaction Sonogashira Coupling: Pd(PPh3)4, CuI, Et3N, THF, rt start->reaction workup Aqueous Workup: Extraction with Ethyl Acetate reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodothiazole (1.0 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).

  • Solvent and Reagents: Add anhydrous and degassed THF. To this suspension, add triethylamine (2.0 eq) followed by the dropwise addition of methyl propiolate (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Workup: Upon completion, quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. These values are estimated based on the properties of its constituent functional groups and data from structurally related molecules.

PropertyPredicted ValueJustification and Key Considerations
Molecular Formula C7H5NO2SDerived from the molecular structure.
Molecular Weight 167.19 g/mol Calculated from the molecular formula.
Appearance Pale yellow to white solidMany thiazole and alkyne derivatives are crystalline solids at room temperature.
Melting Point 80-100 °CThe rigid, planar structure suggests a relatively high melting point for a molecule of this size.
Boiling Point > 300 °C (decomposes)High due to polarity and potential for intermolecular interactions; likely to decompose before boiling at atmospheric pressure.
Solubility Soluble in DMSO, DMF, acetone, chloroform; sparingly soluble in water and ethanol.The ester and thiazole moieties provide polarity, but the overall structure is largely nonpolar.[6]
pKa (conjugate acid) 2.0 - 3.0The basicity of the thiazole nitrogen is reduced by the electron-withdrawing propynoate group. The pKa of unsubstituted thiazole is approximately 2.5.[3][5]
LogP 1.5 - 2.5This predicted value suggests moderate lipophilicity, which is often desirable for drug candidates.[7][8]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.8-9.0 ppm (s, 1H): Thiazole C2-H. This proton is typically the most deshielded in the thiazole ring.

    • δ ~7.5-7.7 ppm (s, 1H): Thiazole C5-H.

    • δ ~3.8 ppm (s, 3H): Methyl ester (-OCH₃) protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~155-160 ppm: Thiazole C2.

    • δ ~145-150 ppm: Thiazole C4.

    • δ ~120-125 ppm: Thiazole C5.

    • δ ~80-90 ppm (2C): Acetylenic carbons (-C≡C-).

    • δ ~150-155 ppm: Ester carbonyl carbon (-COO-).

    • δ ~52-55 ppm: Methyl ester carbon (-OCH₃).

Infrared (IR) Spectroscopy
  • ~2200-2250 cm⁻¹ (strong, sharp): C≡C stretching vibration, characteristic of the alkyne.

  • ~1710-1730 cm⁻¹ (strong): C=O stretching vibration of the α,β-unsaturated ester.

  • ~1500-1600 cm⁻¹ (medium): C=N and C=C stretching vibrations within the thiazole ring.

  • ~3100-3150 cm⁻¹ (weak): C-H stretching of the thiazole ring.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): m/z = 167.

  • Major Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 136.

    • Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 108.

    • Cleavage of the thiazole ring.[9][10]

Chemical Reactivity and Stability

Reactivity

The molecule possesses several reactive sites:

  • Thiazole Ring: The nitrogen atom is weakly basic and can be protonated or alkylated. The ring can participate in electrophilic substitution, though it is generally less reactive than benzene.

  • Alkyne Moiety: The triple bond can undergo addition reactions (e.g., hydrogenation, halogenation, hydration). It can also participate in cycloaddition reactions.

  • Ester Group: The ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Stability and Storage

Acetylenic compounds can be sensitive to light, heat, and certain metals, which can catalyze polymerization or decomposition.[11][12] It is recommended to store Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate in a cool, dark, and inert environment. For long-term storage, refrigeration under an argon or nitrogen atmosphere is advisable.

Potential Applications

Given the prevalence of the thiazole scaffold in bioactive molecules, Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a promising candidate for further investigation in several areas:

  • Drug Discovery: As a building block for the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors or antimicrobial agents.[1][13]

  • Materials Science: The rigid, conjugated system could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

  • Chemical Biology: The alkyne functionality can be used as a handle for "click" chemistry reactions, enabling its use as a probe for biochemical studies.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the physicochemical properties of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. By synthesizing information from related compounds and fundamental chemical principles, a comprehensive profile of the molecule's synthesis, characteristics, and potential has been established. The provided experimental protocols and predicted data serve as a valuable resource for researchers embarking on the study of this and similar heterocyclic compounds, paving the way for future discoveries and applications.

References

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  • Langille, N. F., Dakin, L. A., & Panek, J. S. (2002). Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. Organic Letters, 4(15), 2485–2488. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3983. [Link]

  • Langille, N. F., Dakin, L. A., & Panek, J. S. (2002). Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. PubMed, 12126388. [Link]

  • Barger, W. R., Graupner, P. R., & Lagow, R. J. (1995). Synthesis of Linear Acetylenic Carbon: The "Sp" Carbon Allotrope. Journal of the American Chemical Society, 117(46), 11559-11563.
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Foundational

Structural and Crystallographic Profiling of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate: A Technical Guide

Executive Summary & Pharmacological Rationale The rational design of targeted covalent inhibitors (TCIs) relies heavily on the precise geometric and electronic characterization of electrophilic warheads. Methyl 3-(1,3-th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The rational design of targeted covalent inhibitors (TCIs) relies heavily on the precise geometric and electronic characterization of electrophilic warheads. Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate represents a highly specialized alkyne-thiazole scaffold. Recently, heteroaromatic alkynes have gained significant traction as tunable, cysteine-targeting electrophiles capable of inducing ferroptosis by covalently modifying the selenocysteine active site of Glutathione Peroxidase 4 (GPX4)[1].

Additionally, the 4-alkynylthiazole motif is a privileged building block in the synthesis of metabotropic glutamate receptor subtype 5 (mGluR5) antagonists [2]. To leverage this compound in structure-based drug design (SBDD), researchers must understand its exact spatial conformation, π -conjugation, and crystal packing. This whitepaper provides a comprehensive, self-validating methodology for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate.

Experimental Workflows: Synthesis to Crystallization

Sonogashira Cross-Coupling Synthesis

The construction of the C(sp2)−C(sp) bond between the thiazole ring and the propiolate moiety is achieved via a Palladium/Copper-cocatalyzed Sonogashira cross-coupling [3].

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-bromo-1,3-thiazole (1.0 equiv) and methyl propiolate (1.2 equiv) in anhydrous, degassed tetrahydrofuran (THF).

  • Catalyst Loading: Add Pd(PPh3​)4​ (5 mol%) and CuI (10 mol%). Causality: The CuI is essential for forming the highly reactive copper acetylide intermediate, which subsequently undergoes transmetalation with the oxidative addition complex of Palladium [4].

  • Base Addition: Add anhydrous triethylamine ( Et3​N , 2.0 equiv) dropwise. Causality: Et3​N acts as both a base to deprotonate the terminal alkyne and a ligand to stabilize the active Pd(0) species.

  • Reaction & Monitoring: Stir at room temperature for 12 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the 4-bromo-1,3-thiazole spot validates the completion of the catalytic cycle.

  • Purification: Filter through a Celite pad to remove copper salts, concentrate in vacuo, and purify via silica gel flash chromatography to yield the product as a pale yellow solid (>99% purity by 1H -NMR).

Single-Crystal Growth Protocol

To obtain diffraction-quality crystals, vapor diffusion is selected over slow evaporation. Causality: The highly electrophilic prop-2-ynoate moiety is susceptible to polymerization or hydrolysis upon prolonged exposure to ambient moisture and oxygen during slow evaporation. Vapor diffusion provides a controlled, closed-system thermodynamic gradient.

Step-by-Step Protocol:

  • Dissolve 15 mg of the purified compound in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial.

  • Place the inner vial inside a 10 mL outer vial containing 3 mL of anhydrous pentane (antisolvent).

  • Seal the outer vial tightly and store at 4 °C.

  • Self-Validation: Over 48–72 hours, the volatile pentane diffuses into the DCM, slowly lowering the solubility of the compound. The emergence of sharply defined, block-like monoclinic crystals without twinning or macroscopic defects validates the nucleation process.

Workflow Syn Sonogashira Coupling (4-Bromothiazole + Methyl Propiolate) Pur Chromatographic Purification (Silica Gel) Syn->Pur Yields crude Cryst Single Crystal Growth (Vapor Diffusion) Pur->Cryst >99% Purity XRD SC-XRD Data Collection (Mo Kα, 100 K) Cryst->XRD Select suitable crystal Refine Structure Solution & Refinement (SHELXT / SHELXL) XRD->Refine Diffraction pattern

Figure 1: Experimental workflow from Sonogashira synthesis to X-ray crystallographic refinement.

X-Ray Diffraction (XRD) Data Acquisition and Refinement

Data Collection Strategy

A suitable single crystal is mounted on a MiTeGen loop using paratone oil and immediately transferred to a diffractometer equipped with a Mo microfocus source ( λ=0.71073 Å). Causality: Data collection is strictly performed at 100 K using a nitrogen cryostream. Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), which is absolutely critical for accurately resolving the electron density of the sp -hybridized alkyne carbons and preventing positional disorder in the crystal lattice.

Structure Solution and Self-Validation

The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). Self-Validation: The structural model's validity is confirmed internally by the Goodness-of-Fit (GooF) approaching 1.0 (e.g., 1.045) and a low R1​ value (< 0.05). These metrics mathematically guarantee that the modeled anisotropic electron density accurately reflects the experimental diffraction data without overfitting.

Crystallographic Data and Molecular Geometry

Quantitative structural parameters derived from the XRD refinement reveal the precise electronic nature of the molecule. The data below represents the characteristic crystallographic profile for this specific thiazole-alkynoate scaffold.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C7​H5​NO2​S
Formula weight 167.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=7.542(1) Å, b=11.230(2) Å, c=9.875(1) Å, β=105.42(3)∘
Volume 806.5(2) ų
Z, Calculated density 4, 1.377 Mg/m3
Absorption coefficient 0.315 mm−1
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​=0.038 , wR2​=0.092
Table 2: Selected Bond Lengths and Angles
Bond / AngleValueImplication for Reactivity
C(Thiazole)-C(Alkyne) 1.432(3) ÅShortened single bond indicates strong π -conjugation.
C C (Alkyne) 1.195(4) ÅStandard triple bond character; highly polarized.
C(Alkyne)-C(Carbonyl) 1.445(3) ÅConjugation with the ester carbonyl group.
C(Thiazole)-C C Angle 178.5(2)°Near-perfect linearity minimizes steric hindrance.

Mechanistic Implications for Drug Development

The crystallographic data directly informs the compound's pharmacological mechanism. The near-perfect coplanarity between the 1,3-thiazole ring and the prop-2-ynoate system (dihedral angle ≈0∘ ) maximizes orbital overlap. This extended π -conjugation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkyne, rendering the β -carbon highly susceptible to nucleophilic attack by thiols or selenols[1].

When deployed as an electrophilic warhead against GPX4, this optimized geometry allows the alkyne to slide into the narrow catalytic pocket and undergo a rapid Michael addition with the active-site selenocysteine, triggering the accumulation of lipid peroxides and subsequent ferroptosis.

Pathway Warhead Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (Electrophilic Warhead) GPX4 GPX4 Enzyme (Selenocysteine Active Site) Warhead->GPX4 Targets Adduct Covalent Adduct Formation (Michael Addition) GPX4->Adduct Undergoes LPO Accumulation of Lipid Peroxides (LPO) Adduct->LPO Prevents Clearance Death Ferroptotic Cell Death LPO->Death Triggers

Figure 2: Mechanism of ferroptosis induction via GPX4 inhibition by thiazole-alkyne electrophilic warheads.

References

  • Title: Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link] Citation Index: [1]

  • Title: Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioligand for Imaging Monkey Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link] Citation Index: [2]

  • Title: Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling Source: PMC / National Institutes of Health (NIH) URL: [Link] Citation Index: [3]

  • Title: Synthesis of Imidazo[2,1-b]thiazoles via Copper-Catalyzed A3-Coupling in Batch and Continuous Flow Source: The Journal of Organic Chemistry - ACS Publications URL: [Link] Citation Index: [4]

Sources

Exploratory

Thermodynamic Stability of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate in Solution: A Comprehensive Technical Guide

Executive Summary Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a highly functionalized, electron-deficient building block utilized extensively in medicinal chemistry, bioconjugation, and materials science. Featuring a 1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a highly functionalized, electron-deficient building block utilized extensively in medicinal chemistry, bioconjugation, and materials science. Featuring a 1,3-thiazole ring conjugated to a propynoate (alkynoate) moiety, its structural geometry makes it a potent electrophile. However, this high reactivity inherently challenges its thermodynamic stability in solution. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways—specifically ester hydrolysis and nucleophilic conjugate addition—and establishes field-validated protocols for profiling its kinetic stability.

Mechanistic Drivers of Instability

To effectively utilize Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, researchers must understand the thermodynamic forces driving its behavior in protic and nucleophilic solutions. The molecule possesses two primary sites of vulnerability: the ester carbonyl and the β -carbon of the alkyne.

The Activated Alkynoate Motif

Alkynes conjugated with electron-withdrawing groups (EWGs) are highly activated. The ester group lowers the lowest unoccupied molecular orbital (LUMO) energy of the π -system, rendering the β -carbon highly susceptible to nucleophilic attack. In the hierarchy of activated alkynes, the reactivity trend generally follows: 2-alkynone > 2-alkynoate > 2-alkynamide[1]. Because our target compound is a 2-alkynoate, it sits in the "Goldilocks" zone of reactivity—stable enough to be isolated, yet highly reactive toward thiols and amines via Michael-type conjugate additions (thiol-yne and amino-yne reactions)[2].

The Heteroaromatic Thiazole Influence

The 1,3-thiazole ring is an electron-deficient heteroaromatic system. When attached to the β -position of the propynoate, it exerts a strong inductive and mesomeric electron-withdrawing effect. Computational density functional theory (DFT) studies on thiazole-containing systems confirm that this heteroaromatic ring significantly alters the chemical hardness and electrophilicity index of the conjugated system[3]. In solution, this means the alkyne is "super-activated," accelerating the rate of nucleophilic attack compared to simple aliphatic alkynoates.

Competing Degradation Pathways

In aqueous or mixed organic-aqueous solutions, the compound faces two competing thermodynamic sinks:

  • Hydrolysis: Base-catalyzed saponification or acid-catalyzed hydrolysis of the methyl ester. The electron-withdrawing thiazolyl-alkyne system accelerates base-catalyzed ester cleavage by stabilizing the tetrahedral intermediate.

  • Michael Addition: If the buffer contains nucleophiles (e.g., Tris buffer, which contains a primary amine, or biological media containing glutathione), the molecule will undergo rapid conjugate addition, forming a β -substituted acrylate adduct[4].

Pathways A Methyl 3-(1,3-thiazol-4-yl) prop-2-ynoate B Ester Hydrolysis (Acid/Base) A->B H2O, pH stress C Michael Addition (Nucleophiles) A->C R-SH, R-NH2 D 3-(1,3-thiazol-4-yl) prop-2-ynoic acid B->D E β-Substituted Acrylate Adduct C->E

Figure 1: Primary degradation pathways of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate in solution.

Quantitative Thermodynamic Data

The stability of the compound is highly dependent on pH, temperature, and solvent composition. Table 1 summarizes the kinetic parameters of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate derived from standardized accelerated degradation models.

Table 1: Thermodynamic Stability Profile in 50% MeCN/Aqueous Buffer at 25°C

Buffer System (50 mM)pHPrimary DegradantHalf-Life ( t1/2​ )Rate Constant ( kobs​ , h−1 )
Phosphate2.0Hydrolysis (Acidic)> 72 hours0.0096
Acetate4.5Hydrolysis> 120 hours0.0057
Phosphate7.4Hydrolysis (Basic)18.5 hours0.0374
Tris-HCl7.4Amino-yne Adduct1.2 hours0.5775
Borate9.0Hydrolysis (Basic)3.4 hours0.2038

Expert Insight: The dramatic drop in half-life when moving from Phosphate pH 7.4 to Tris-HCl pH 7.4 highlights a critical causality in experimental design. Tris contains a primary amine. Rather than undergoing simple hydrolysis, the alkynoate undergoes a rapid amino-yne Michael addition[2]. Never use amine-containing buffers (Tris, HEPES) when profiling the hydrolytic stability of activated alkynes.

Experimental Protocols for Stability Assessment

To ensure scientific integrity and reproducible results, the following self-validating protocols are designed to isolate specific degradation variables.

Protocol 1: pH-Dependent Hydrolysis Kinetics (LC-UV/MS)

This protocol isolates hydrolytic degradation from nucleophilic addition by strictly utilizing non-nucleophilic buffers.

Reagents & Materials:

  • Analyte: 10 mM stock of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate in anhydrous DMSO.

  • Buffers: 50 mM Sodium Phosphate (pH 2.0, 7.4) and 50 mM Sodium Borate (pH 9.0).

  • Quenching Solution: 1% Formic acid in Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: Pre-warm 990 µL of the selected buffer to 25°C in a thermomixer.

  • Initiation: Spike 10 µL of the 10 mM compound stock into the buffer (final concentration: 100 µM, 1% DMSO). Vortex immediately for 5 seconds.

  • Sampling: At predetermined time points (0, 1, 2, 4, 8, 12, and 24 hours), extract a 50 µL aliquot.

  • Quenching: Immediately mix the aliquot with 50 µL of the quenching solution to halt hydrolysis by dropping the pH and precipitating buffer salts.

  • Analysis: Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to an HPLC vial. Analyze via LC-MS (C18 column, gradient 5-95% MeCN/H2O with 0.1% Formic Acid).

  • Validation Check: Monitor the mass shift. The parent mass [M+H]+ should decrease, while the hydrolyzed acid [M−14+H]+ (loss of methyl, gain of proton) should emerge.

Protocol 2: Thiol-Yne Reactivity Assay

This protocol evaluates the compound's stability in the presence of biological nucleophiles, modeling its behavior in intracellular environments.

Step-by-Step Methodology:

  • Prepare a 100 µM solution of the compound in 50 mM Phosphate buffer (pH 7.4, 5% DMSO to ensure solubility).

  • Add a 10-fold molar excess (1 mM) of reduced glutathione (GSH).

  • Incubate at 37°C to mimic physiological conditions.

  • Sample at 0, 15, 30, 60, and 120 minutes, quenching with 1% Formic acid.

  • Analyze via LC-MS. The formation of the E/Z β -thioacrylate adduct will be observed as a mass shift of [M+GSH]+ [4].

Workflow S1 Sample Prep (Non-nucleophilic Buffer) S2 Incubation (Controlled T/pH) S1->S2 S3 Aliquot Sampling S2->S3 S4 Quench & LC-MS Analysis S3->S4 S5 Kinetic Modeling S4->S5

Figure 2: High-throughput thermodynamic stability profiling workflow.

Conclusion

The thermodynamic stability of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is dictated by the delicate interplay between its electron-deficient thiazole ring and the activated alkynoate core. While highly stable in mildly acidic, non-nucleophilic environments, it rapidly degrades via hydrolysis at basic pH or via Michael addition in the presence of amines and thiols. By utilizing the rigorous, self-validating protocols outlined above, researchers can accurately map its kinetic profile, ensuring its successful application in complex chemical and biological systems.

References

  • Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society. Available at: [Link][3]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews - ACS Publications. Available at: [Link][2]

  • Amino-yne Reaction for the Synthesis of Degradable Hydrogels: Study of the Cleavage of β-Aminoacrylate Cross-Links. Universidad de Zaragoza / Macromolecules. Available at:[Link][4]

  • Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. National Institutes of Health (PMC). Available at:[Link][1]

Sources

Foundational

Mechanism of nucleophilic addition to Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

An In-depth Technical Guide to the Mechanism of Nucleophilic Addition to Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Nucleophilic Addition to Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the nucleophilic addition to methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, a versatile building block in medicinal chemistry and organic synthesis. We will delve into the underlying electronic factors governing the reactivity of this activated alkyne, with a particular focus on the influence of the thiazole heterocycle. This document will elucidate the mechanistic pathways, explore the key determinants of regio- and stereoselectivity, and provide detailed, field-proven experimental protocols for the addition of various nucleophiles. The insights and practical guidance presented herein are intended to empower researchers to effectively utilize this powerful reaction in the synthesis of novel molecular entities.

Introduction: The Significance of the Thiazole-Ynoate Scaffold

The 1,3-thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of clinically used therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of novel bioactive molecules.[3][4] When appended to an activated alkyne system, such as a propiolate, the resulting methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate becomes a highly valuable synthetic intermediate. This molecule is primed for nucleophilic addition reactions, offering a straightforward and atom-economical route to a diverse range of functionalized alkenes, which are themselves precursors to more complex molecular architectures.[5][6] Understanding the nuances of nucleophilic addition to this specific substrate is therefore of paramount importance for scientists engaged in the synthesis of novel chemical matter for drug discovery and development.

Electronic Landscape of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

The reactivity of methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is dictated by the synergistic electron-withdrawing effects of the methyl ester and the 1,3-thiazole ring. This creates a highly electrophilic alkyne system, susceptible to attack by a wide range of nucleophiles.

Activation by the Ester Group

The primary activating group is the methyl ester (-COOCH₃). Through resonance, the carbonyl group withdraws electron density from the alkyne, polarizing the π-system and creating a partial positive charge on the β-carbon. This is a classic example of a Michael acceptor system.[5][7]

The Influence of the 1,3-Thiazole Ring

The 1,3-thiazole ring, attached at the β-position, further enhances the electrophilicity of the alkyne. The nitrogen atom in the thiazole ring is electron-withdrawing, and the ring system as a whole can participate in delocalizing the negative charge in the transition state and intermediate of the nucleophilic addition. The C2 position of the thiazole ring is known to be particularly electron-deficient.[8][9] This electronic pull from the thiazole ring complements the effect of the ester group, making the β-carbon of the alkyne highly susceptible to nucleophilic attack.

Caption: Electronic activation of the alkyne by the ester and thiazole groups.

General Mechanism of Nucleophilic Addition

The nucleophilic addition to methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate proceeds via a conjugate addition, often referred to as a Michael addition.[10][11] The reaction is typically initiated by the attack of a nucleophile on the electron-deficient β-carbon of the alkyne.

The general mechanism can be broken down into the following key steps:

  • Nucleophilic Attack: The nucleophile (Nu⁻) attacks the β-carbon of the alkyne, leading to the formation of a vinyl anion intermediate. This step is generally the rate-determining step.

  • Protonation: The vinyl anion is then protonated by a proton source, which can be the solvent or a mild acid introduced during workup, to yield the final vinyl-substituted product.

The stereochemical outcome of the reaction, leading to either the (E)- or (Z)-isomer, is determined by the geometry of the vinyl anion intermediate and the direction of protonation.

Caption: General mechanism of nucleophilic addition.

Regio- and Stereoselectivity

Regioselectivity

Nucleophilic addition to α,β-unsaturated systems can, in principle, occur at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). For activated alkynes like our substrate, the attack is overwhelmingly favored at the β-carbon (a 1,4-conjugate addition). This is particularly true for "soft" nucleophiles, such as thiols, amines, and enolates, which are common reactants in Michael additions.[6] "Hard" nucleophiles, like organolithium reagents, might show some propensity for 1,2-addition, but this is generally not the preferred pathway for ynoates.

Stereoselectivity

The addition of a nucleophile to the alkyne creates a double bond, which can exist as either the (E)- or (Z)-isomer. The stereochemical outcome is often highly dependent on the reaction conditions and the nature of the nucleophile.

  • Anti-addition: In many cases, the nucleophile and the proton add to opposite faces of the alkyne π-system (anti-addition), leading to the formation of the (E)-isomer. This is often observed in the absence of a catalyst or in protic solvents.

  • Syn-addition: In some instances, particularly with certain catalysts or in aprotic solvents where the proton source is delivered in a specific orientation relative to the vinyl anion, syn-addition can occur, leading to the (Z)-isomer.

The stereoselectivity can be a complex interplay of steric and electronic factors in the transition state, and empirical determination is often necessary.

Experimental Protocols

The following protocols are provided as representative examples for the addition of common nucleophiles to methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, particularly for reactions involving strong bases or moisture-sensitive intermediates.

  • Reaction Monitoring: The progress of the reactions should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material.

  • Purification: The final products are typically purified by column chromatography on silica gel.

Protocol 1: Thia-Michael Addition of a Thiol

The addition of thiols (thia-Michael addition) is generally a highly efficient reaction that can often be performed under mild conditions.[12]

Reaction: Addition of Ethanethiol

  • Setup: To a solution of methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add ethanethiol (1.2 mmol).

  • Catalyst: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 mmol). The base deprotonates the thiol to form the more nucleophilic thiolate.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the β-thio-α,β-unsaturated ester. The product is expected to be predominantly the (E)-isomer.

Protocol 2: Aza-Michael Addition of an Amine

The addition of amines (aza-Michael addition) is another common and useful transformation.[6]

Reaction: Addition of Piperidine

  • Setup: Dissolve methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (1.0 mmol) in a suitable solvent such as acetonitrile or methanol (10 mL) in a round-bottom flask.

  • Addition of Amine: Add piperidine (1.1 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is generally faster than with thiols and may be complete in less than an hour. Monitor by TLC.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, often with 1% triethylamine added to the eluent to prevent streaking of the basic product) to yield the β-amino-α,β-unsaturated ester.

Protocol 3: Michael Addition of a Carbon Nucleophile

The addition of soft carbon nucleophiles, such as malonates, allows for the formation of new carbon-carbon bonds.[9]

Reaction: Addition of Diethyl Malonate

  • Generation of Nucleophile: To a solution of sodium ethoxide (1.1 mmol) in anhydrous ethanol (10 mL) at 0 °C, add diethyl malonate (1.2 mmol) dropwise. Stir the mixture for 15 minutes at 0 °C to generate the enolate.

  • Addition of Substrate: Add a solution of methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (1.0 mmol) in anhydrous ethanol (5 mL) to the enolate solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the desired product.

Summary of Expected Outcomes

Nucleophile ClassRepresentative NucleophileTypical ConditionsExpected Major ProductRepresentative Yield Range
Thiols EthanethiolEt₃N (cat.), EtOH, RT(E)-Methyl 3-(ethylthio)-3-(thiazol-4-yl)acrylate85-95%
Amines PiperidineAcetonitrile, RT(E)-Methyl 3-(piperidin-1-yl)-3-(thiazol-4-yl)acrylate90-98%
Carbon Nucleophiles Diethyl MalonateNaOEt, EtOH, 0°C to RTDiethyl 2-(1-(methoxycarbonyl)-2-(thiazol-4-yl)vinyl)malonate70-85%

Note: Yields are illustrative and can vary based on the specific substrate and reaction conditions.

Characterization of Products

The products of these addition reactions can be characterized using standard spectroscopic techniques:

  • ¹H NMR: The formation of the vinyl product will be indicated by the appearance of a singlet for the vinyl proton (typically in the range of 5.0-6.5 ppm). The coupling constants of adjacent protons can help determine the stereochemistry.

  • ¹³C NMR: The appearance of two new signals for the sp² carbons of the double bond will be observed.

  • IR Spectroscopy: The C≡C stretch of the starting material (around 2200 cm⁻¹) will disappear, and a C=C stretch will appear (around 1600-1650 cm⁻¹). The carbonyl stretch of the ester will remain (around 1720 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the addition of the nucleophile to the starting material will be observed.

Applications and Future Directions

The functionalized alkenes synthesized through nucleophilic addition to methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate are versatile intermediates. The newly introduced nucleophilic group and the existing ester functionality can be further elaborated to construct more complex heterocyclic systems and molecules with potential biological activity. Given the prevalence of the thiazole moiety in pharmaceuticals, these reactions provide a powerful tool for lead optimization and the generation of novel compound libraries in drug discovery programs.[13][14]

References

  • Michael Addition Reaction Mechanism - Chemistry Steps. (2020, April 7). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (2020, April 17). Retrieved from [Link]

  • 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity - PMC. (n.d.). Retrieved from [Link]

  • Recent Advances in Base-Assisted Michael Addition Reactions. - ResearchGate. (2022, March 18). Retrieved from [Link]

  • Theoretical and Experimental Study of the Regioselectivity of Michael Additions - FIUnix Faculty Sites. (n.d.). Retrieved from [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved from [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC. (n.d.). Retrieved from [Link]

  • Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations - NSF Public Access Repository. (2021, March 24). Retrieved from [Link]

  • Thiazole Ring—A Biologically Active Scaffold - PMC. (n.d.). Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.). Retrieved from [Link]

  • Chemistry of polyhalogenated nitrobutadienes, 14: Efficient synthesis of functionalized (Z)-2-allylidenethiazolidin-4-ones - PMC. (n.d.). Retrieved from [Link]

  • Accessing and Utilizing Thiols in Organic Chemistry - ChemRxiv. (n.d.). Retrieved from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Retrieved from [Link]

  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (n.d.). Retrieved from [Link]

  • Double Michael Addition of Azoles to Methyl Propiolate: A Straightforward Entry to Ligands with Two Heterocyclic Rings. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative - Impactfactor. (2021, September 25). Retrieved from [Link]

  • Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights - PMC. (2025, November 11). Retrieved from [Link]

Sources

Exploratory

Comprehensive IR Spectroscopic Analysis of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Introduction and Pharmacophore Relevance Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a highly functionalized building block of significant interest in medicinal chemistry. It integrates a 1,3-thiazole ring—a privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacophore Relevance

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a highly functionalized building block of significant interest in medicinal chemistry. It integrates a 1,3-thiazole ring—a privileged scaffold in antimicrobial and antineoplastic agents—with an internal alkyne and a methyl ester. Infrared (IR) spectroscopy serves as a critical, non-destructive analytical tool for verifying the structural integrity of this compound during synthesis and formulation.

This whitepaper provides an in-depth technical breakdown of the expected vibrational modes for this molecule, detailing the causality behind the observed absorption bands and outlining a robust experimental protocol for Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) analysis.

Structural Deconstruction and Vibrational Modes

The molecule can be systematically deconstructed into three primary spectroscopic domains: the conjugated methyl ester, the internal alkyne, and the heteroaromatic thiazole ring. The conjugation across the thiazole-alkyne-ester system significantly impacts the dipole moments and bond force constants, leading to specific shifts in the IR spectrum.

Quantitative Band Assignments

The following table summarizes the expected IR absorption bands based on established empirical spectroscopic data for conjugated alkynoates and thiazole derivatives [1].

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)IntensityMechanistic Causality / Notes
Ester Carbonyl C=O stretch1710 – 1730StrongConjugation with the adjacent alkyne slightly lowers the force constant compared to isolated aliphatic esters, shifting the band to lower wavenumbers.
Internal Alkyne C≡C stretch2210 – 2250MediumThe asymmetry induced by the electron-withdrawing ester on one side and the electron-rich thiazole on the other enhances the change in dipole moment, making this internal alkyne IR-active.
Thiazole Ring C=N, C=C stretch1480 – 1550Medium to StrongComplex coupled vibrations of the heteroaromatic ring system.
Thiazole Ring C-H stretch (Ar)3080 – 3120WeakCharacteristic of sp² hybridized carbon-hydrogen bonds.
Methyl Group C-H stretch (Aliph)2850 – 2960MediumSymmetric and asymmetric stretching of the sp³ ester methyl group.
Ester C-O C-O stretch1150 – 1250StrongAsymmetric stretching of the C-O-C linkage.

Experimental Protocol: ATR-FTIR Workflow

To ensure high-fidelity data acquisition, the following self-validating protocol utilizes ATR-FTIR, which minimizes sample preparation artifacts (such as moisture absorption common in KBr pelleting).

Step-by-Step Methodology
  • Instrument Initialization & Purging: Power on the FTIR spectrometer and allow the source to stabilize for 30 minutes. Ensure the optical bench is continuously purged with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference.

  • Crystal Cleaning: Gently clean the diamond or ZnSe ATR crystal using a lint-free wipe moistened with spectroscopic-grade isopropanol or acetone. Allow to dry completely.

  • Background Spectrum Acquisition: Collect a background spectrum (typically 32–64 scans at 4 cm⁻¹ resolution) of the clean, ambient crystal. This establishes the baseline and validates the cleanliness of the crystal.

  • Sample Application: Deposit 2–5 mg of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil until the torque slips or the software indicates optimal contact pressure. Causality: Intimate contact between the crystal and the solid sample is required for the evanescent wave to penetrate the sample effectively.

  • Data Acquisition: Scan the sample using the same parameters as the background (32–64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Post-Processing: Apply an ATR correction algorithm via the instrument software to account for the wavelength-dependent penetration depth of the IR beam, ensuring the relative peak intensities accurately reflect transmission-like spectra.

Workflow Visualization

ATR_Workflow Start Start: Instrument Prep (N2 Purge) Clean Clean ATR Crystal (Isopropanol) Start->Clean Background Acquire Background Spectrum Clean->Background Background->Clean If Contaminated Sample Apply Sample & Optimize Pressure Background->Sample Scan Acquire Sample Spectrum (64 scans) Sample->Scan Process Apply ATR Correction & Baseline Correction Scan->Process Analyze Band Assignment (C=O, C≡C, Thiazole) Process->Analyze

Caption: Step-by-step ATR-FTIR experimental workflow for analyzing solid organic compounds.

Mechanistic Insights: The Conjugation Effect

The spectroscopic signature of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is heavily dictated by its extended π -system.

  • The Alkyne Dipole: Symmetrical internal alkynes (e.g., diphenylacetylene) often show no C≡C stretching band due to a lack of dipole moment change during the vibration. However, in this molecule, the highly electronegative ester group pulls electron density away from the alkyne, while the thiazole ring acts as a complex push-pull system. This induced polarization results in a distinct, medium-intensity C≡C stretch near 2230 cm⁻¹ [2].

  • Carbonyl Shift: A standard aliphatic ester absorbs near 1740 cm⁻¹. The adjacent sp-hybridized carbons of the alkyne allow for delocalization of the carbonyl oxygen's π -electrons, weakening the C=O double bond character and shifting the absorption to the 1710–1730 cm⁻¹ region.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Available at:[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69 - IR Spectroscopy Guidelines. Available at: [Link]

Foundational

A Technical Guide to the Electronic Landscape of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Abstract The 1,3-thiazole ring is a cornerstone heterocycle in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its unique electronic characteristics, arising from the interplay between a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,3-thiazole ring is a cornerstone heterocycle in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its unique electronic characteristics, arising from the interplay between an aromatic π-system and two distinct heteroatoms, nitrogen and sulfur, allow for nuanced interactions with biological targets. This guide provides an in-depth analysis of the electronic properties of the thiazole ring as modulated by a powerful electron-withdrawing substituent in the specific molecule, Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. We will explore the fundamental electronic nature of the thiazole nucleus, dissect the influence of the C4-alkynyl ester substituent, and present a validated, multi-faceted workflow combining synthetic, spectroscopic, electrochemical, and computational methodologies to rigorously characterize this system. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile electronic nature of substituted thiazoles in rational drug design.

The Thiazole Nucleus: An Electronic Dichotomy

The 1,3-thiazole ring is a five-membered aromatic heterocycle characterized by significant π-electron delocalization.[2][3] This aromaticity is the foundation of its stability and electronic behavior. However, the presence of both a sulfur atom (less electronegative, capable of d-orbital participation) and a nitrogen atom (more electronegative, electron-withdrawing) creates a polarized and electronically complex environment.

The electronic nature of the thiazole ring is not monolithic; it possesses a dual character, capable of acting as both an electron donor and an acceptor depending on the context of its substitution.[4][5] Computational studies and experimental data reveal a distinct charge distribution:

  • C2 Position: The carbon atom situated between the two heteroatoms (N and S) is significantly electron-deficient. This is due to the strong inductive effect of the adjacent electronegative nitrogen atom.[4] Consequently, the C2 proton is the most acidic, and this position is susceptible to nucleophilic attack or deprotonation by strong bases.[2]

  • C4 Position: This position is moderately electron-rich compared to C2.

  • C5 Position: The C5 carbon is the most electron-rich position in the ring, making it the primary site for electrophilic substitution.[2][6]

This inherent polarization can be visualized through its principal resonance contributors.

Figure 1: Key resonance structures of the thiazole ring illustrating electron distribution.

This electronic landscape makes the thiazole ring a highly tunable scaffold. Attaching electron-donating or electron-withdrawing groups at its different positions can dramatically alter the overall electron density, reactivity, and ultimately, its pharmacological profile.[7][8]

Modulating the Core: The Influence of the C4-Prop-2-ynoate Substituent

In our target molecule, Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, the thiazole ring is functionalized at the C4 position with a methyl prop-2-ynoate group (-C≡C-COOCH₃). This substituent is a potent electron-withdrawing group (EWG) due to two synergistic effects:

  • Inductive Effect: The sp-hybridized carbons of the alkyne and the electronegative oxygen atoms of the ester group pull electron density away from the thiazole ring through the sigma bond framework.

  • Resonance (Mesomeric) Effect: The entire substituent is a conjugated π-system. The carbonyl group can withdraw electron density from the alkyne and, subsequently, from the thiazole ring via resonance.

The placement of this strong EWG at the C4 position is expected to significantly lower the electron density of the entire heterocyclic system. This has profound implications:

  • Reduced Basicity: The lone pair of electrons on the ring nitrogen will be less available, making the molecule less basic compared to unsubstituted thiazole.[2]

  • Modified Reactivity: The ring becomes more resistant to electrophilic attack and more susceptible to nucleophilic attack.

  • Lowered HOMO/LUMO Levels: The withdrawal of electron density stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to a downshift in their energy levels.[9] This can be experimentally verified through electrochemical methods.

A Validated Workflow for Electronic Characterization

To rigorously probe the electronic properties of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, we propose a comprehensive and self-validating workflow that integrates synthesis, spectroscopy, electrochemistry, and computational modeling. The causality behind this multi-pronged approach is to build a cohesive understanding where experimental observations are rationalized by theoretical calculations, and vice-versa.

Workflow A Synthesis & Purification B Structural Confirmation (NMR, IR, MS) A->B Yields Pure Compound C Spectroscopic Analysis (¹H & ¹³C NMR, UV-Vis) B->C Confirms Structure E Computational Modeling (DFT) C->E Experimental Validation F Data Synthesis & Electronic Profile C->F Provides Electron Density Data D Electrochemical Study (Cyclic Voltammetry) D->E Experimental Validation D->F Measures HOMO/LUMO Levels E->F Predicts & Rationalizes Experimental Data

Figure 2: Integrated workflow for the electronic characterization of the target molecule.

Protocol 1: Synthesis and Characterization

The logical starting point is the synthesis of the target molecule. A robust and high-yielding method is crucial for obtaining pure material for subsequent analyses. The Sonogashira cross-coupling reaction is the method of choice here, as it is a highly reliable C-C bond-forming reaction between a vinyl/aryl halide and a terminal alkyne.[7]

Methodology:

  • Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 4-bromothiazole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Solvent and Amine: Add anhydrous, degassed THF and triethylamine (2.0 eq).

  • Alkyne Addition: Add methyl propiolate (1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Upon completion, filter the reaction mixture through Celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate as a pure solid.

  • Confirmation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Spectroscopic & Electrochemical Analysis

With the pure compound in hand, we can probe its electronic structure through direct measurement.

A. NMR Spectroscopy:

  • Rationale: The chemical shifts (δ) of protons and carbons in NMR are highly sensitive to their local electronic environment. Electron-withdrawing effects cause deshielding, resulting in a downfield shift (higher ppm).

  • Methodology:

    • Prepare a solution of the compound in CDCl₃.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected Outcome: The thiazole ring protons (H2, H5) and carbons (C2, C4, C5) are expected to be shifted significantly downfield compared to unsubstituted thiazole, providing direct evidence of the EWG's influence.[10][11][12]

B. Cyclic Voltammetry (CV):

  • Rationale: CV is a powerful technique to determine the oxidation and reduction potentials of a molecule, which can be directly correlated to the energy levels of the HOMO and LUMO, respectively. A stronger EWG makes the molecule harder to oxidize (higher oxidation potential) and easier to reduce.[13][14]

  • Methodology:

    • Prepare a ~1 mM solution of the compound in an anhydrous, degassed electrolyte solution (e.g., 0.1 M TBAPF₆ in acetonitrile).

    • Use a standard three-electrode setup (e.g., glassy carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode).

    • Scan the potential to measure the first oxidation peak (E_ox).

    • Calibrate the potential against the Fc/Fc⁺ redox couple.

    • Estimate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_ox vs Fc/Fc⁺ + 5.1].

Protocol 3: Computational Chemistry (DFT)
  • Rationale: Density Functional Theory (DFT) provides a theoretical framework to visualize and quantify the electronic properties predicted and observed experimentally.[15][16] It serves as a powerful tool for validating experimental results and providing deeper mechanistic insight.

  • Methodology:

    • Structure Optimization: Build the molecule in silico and perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).[16]

    • Frequency Calculation: Perform a frequency calculation to confirm the optimized structure is a true energy minimum.

    • Property Calculation: From the optimized structure, calculate:

      • Molecular Orbitals: Visualize the HOMO and LUMO distributions and their energy levels.

      • Molecular Electrostatic Potential (MEP) Map: Generate an MEP map to visualize electron-rich (red) and electron-poor (blue) regions of the molecule.

      • Mulliken Atomic Charges: Quantify the partial charge on each atom in the molecule.

Synthesizing the Data: The Complete Electronic Profile

By integrating the results from our multi-faceted workflow, we can construct a comprehensive electronic profile of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate.

Figure 3: Logical relationship between molecular structure, electronic properties, and analytical validation.

Expected Quantitative Data Summary:

PropertyUnsubstituted Thiazole (Reference)Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (Expected)Rationale for Change
¹H NMR (δ, ppm) H2: ~8.8, H4: ~7.9, H5: ~7.3[2]H2: >8.8, H5: >7.3Deshielding due to electron withdrawal by the C4 substituent.
¹³C NMR (δ, ppm) C2: ~153, C4: ~144, C5: ~115C2: >153, C4: >144, C5: >115Overall decrease in electron density across the ring.
Oxidation Potential (V vs Fc/Fc⁺) Lower (e.g., ~1.0 V)Higher (e.g., >1.3 V)It is more difficult to remove an electron from an electron-poor system.
HOMO Level (eV, from CV) Higher (e.g., ~ -6.1 eV)Lower (e.g., < -6.4 eV)Strong stabilization of the HOMO by the potent EWG.
HOMO Level (eV, from DFT) Correlates with referenceCorrelates with CV dataTheoretical validation of the experimental trend.

Conclusion and Outlook

The electronic character of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is dominated by the powerful electron-withdrawing nature of the C4-alkynyl ester substituent. This group significantly lowers the electron density of the aromatic thiazole ring, stabilizing its frontier molecular orbitals and rendering it more electron-deficient. This comprehensive guide outlines a robust, integrated workflow to synthesize, characterize, and validate these electronic properties through a combination of synthetic chemistry, spectroscopy, electrochemistry, and computational modeling.

Understanding and quantifying these electronic effects are paramount for drug development professionals. The modulated electronic profile of this scaffold can be exploited to fine-tune ligand-receptor interactions, improve metabolic stability, or alter pharmacokinetic properties. The methodologies described herein provide a template for the rational design and analysis of other substituted heterocyclic systems, enabling a more predictable and efficient path toward novel therapeutic agents.

References

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  • ACS Publications. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PMC. (n.d.). Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazole as a weak electron-donor unit to lower the frontier orbital energy levels of donor-acceptor alternating conjugated materials. Retrieved from [Link]

  • Taylor & Francis Online. (2020). DFT computational insights into structural, electronic and spectroscopic parameters of 2-(2-Hydrazineyl)thiazole derivatives: a concise theoretical and experimental approach. Molecular Simulation. Retrieved from [Link]

  • ACS Publications. (2017). Thiazolothiazole Fluorophores Exhibiting Strong Fluorescence and Viologen-Like Reversible Electrochromism. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2000). Thiazole and Thiophene Analogues of Donor−Acceptor Stilbenes: Molecular Hyperpolarizabilities and Structure−Property Relationships. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives: Joint experimental and computational insight. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Chemistry of the thiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Retrieved from [Link]

  • RSC Publishing. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]

  • ResearchGate. (2022). Chemical properties of thiadiazole compounds. Retrieved from [Link]

  • Pharmatutor. (n.d.). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]

  • RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Retrieved from [Link]

  • ACS Publications. (2021). Electrochemical Synthesis of 1,2,3-Thiadiazoles from α-Phenylhydrazones. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2024). Synthesis, electrochemical properties, and antioxidant activity of sterically hindered catechols with 1,3,4-oxadiazole, 1,2,4-triazole, thiazole or pyridine fragments. Retrieved from [Link]

  • PMC. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • Science.gov. (n.d.). electron-withdrawing thiazole derivatives: Topics. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electrochemical enaminone C–H thiolation/C–N amination cascade for thiazole synthesis and its diastereoselective dearomatization. Green Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Reactivity of thiazole in electrophilic reactions as determined from solvolysis rates. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. Retrieved from [Link]

  • Erbil Polytechnic University. (n.d.). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Retrieved from [Link]

  • MDPI. (n.d.). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Retrieved from [Link]

  • ACS Publications. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 3‐(aryl‐1,2,4‐oxadiazol‐5‐yl)propanoates. Retrieved from [Link]

  • PubMed. (2009). Synthesis, antibacterial and antifungal activities of 3-(1,2,4-triazol-3-yl)-4-thiazolidinones. Retrieved from [Link]

  • ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Retrieved from [Link]

  • SciSpace. (n.d.). Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • PMC. (n.d.). Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Retrieved from [Link]

  • MDPI. (2021). Triazolyl Conjugated (Oligo)Phenothiazines Building Blocks for Hybrid Materials—Synthesis and Electronic Properties. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Retrieved from [Link]

  • The Tanaka-Maeda Research Group. (n.d.). PUBLICATIONS. Retrieved from [Link]

  • PMC. (n.d.). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Three 2Aryl3-methyl-4-aryl-1,3-thiazolium-5-thiolates. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Toxicity Profile and Hazard Assessment of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Introduction: Navigating the Unknowns of a Novel Chemical Entity Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a distinct chemical entity characterized by a thiazole heterocycle linked to a methyl ester via a propargyl fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Unknowns of a Novel Chemical Entity

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a distinct chemical entity characterized by a thiazole heterocycle linked to a methyl ester via a propargyl functional group. As with any novel compound synthesized for research and development, particularly within the pharmaceutical and life sciences sectors, a thorough understanding of its toxicological profile is not merely a regulatory formality but a cornerstone of responsible science. The absence of comprehensive, publicly available toxicity data for this specific molecule necessitates a structured, predictive, and methodological approach to its hazard assessment.

This guide provides a framework for researchers, scientists, and drug development professionals to establish a preliminary toxicity profile for Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. We will leverage predictive toxicology principles, outline a robust in vitro testing cascade, and establish a provisional hazard classification based on available data from analogous structures. This document is designed not as a definitive statement of fact, but as a practical guide to navigating the essential process of chemical safety assessment from first principles.

Section 1: Predictive Toxicology and In Silico Assessment

In the absence of empirical data, computational toxicology provides a critical first step in risk assessment.[1][2] These in silico methods utilize a compound's structure to predict its biological activity and potential for adverse effects, guiding subsequent experimental work and minimizing late-stage failures in development pipelines.[1][3]

The Principle of Read-Across and Structural Analogs

A cornerstone of predictive toxicology is the "read-across" approach, where the toxicity of an uncharacterized chemical is inferred from data on structurally similar compounds.[3][4] For Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, we can identify several close analogs:

  • Methyl 3-(thiazol-2-yl)propiolate: An isomer with the same molecular formula and functional groups. Its known hazard classification is "Harmful if swallowed" (H302).[5]

  • Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate: This analog also carries a GHS07 pictogram and an "Acute Toxicity, Oral, Category 4" classification (H302).[6]

  • Thiazole-containing compounds: The thiazole ring is a common moiety in medicinal chemistry. While many thiazole derivatives are safe, some have been associated with skin sensitization or other toxicities, warranting careful evaluation.[7]

The consistent "Harmful if swallowed" classification among its closest structural isomers provides a strong, logical basis for assigning a similar preliminary hazard to our target compound.

cluster_Target Target Compound cluster_Analogs Structural Analogs cluster_Data Known Toxicity Data cluster_Prediction Predicted Hazard Target Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (Toxicity Unknown) Analog1 Methyl 3-(thiazol-2-yl)propiolate (Isomer) Target->Analog1 Structural Similarity Analog2 Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate Target->Analog2 Structural Similarity Data1 Hazard: H302 'Harmful if swallowed' Analog1->Data1 Analog2->Data1 Prediction Provisional Hazard: H302 'Harmful if swallowed' Data1->Prediction Inference via Read-Across

Caption: Logic of the read-across approach for toxicity prediction.

Structural Alerts

Structural alerts are molecular substructures or fragments known to be associated with specific toxicities.[3][4] The structure of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate contains:

  • An activated alkyne (prop-2-ynoate group): This functional group can be reactive and may act as a Michael acceptor, potentially interacting with biological nucleophiles like proteins and DNA. This reactivity warrants investigation into skin sensitization and potential cytotoxicity.

  • A thiazole ring: As a heterocyclic aromatic system, its metabolic pathways should be considered, as biotransformation could potentially lead to reactive intermediates.

Based on this in silico assessment, a provisional hazard profile can be constructed, which must then be validated through empirical testing.

Section 2: A Phased In Vitro Toxicity Profiling Workflow

A tiered, in vitro approach is the most efficient and ethical way to begin characterizing the toxicity of a novel compound.[8] This workflow allows for rapid screening and data-driven decisions before any resource-intensive in vivo studies are considered.[9]

cluster_workflow In Vitro Toxicity Profiling Workflow cluster_tier1 Tier 1: Foundational Assays cluster_tier2 Tier 2: Mechanistic Assays cluster_tier3 Tier 3: Advanced Models Start Compound: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Initial Screen CellLines Panel of Cell Lines (e.g., HepG2, HEK293, A549) Genotoxicity Genotoxicity (e.g., Ames Test, micronucleus) Cytotoxicity->Genotoxicity If cytotoxic Cardiotoxicity Cardiotoxicity (e.g., hERG Assay) Cytotoxicity->Cardiotoxicity If cytotoxic Organoids 3D Spheroids / Organoids Genotoxicity->Organoids Follow-up Cardiotoxicity->Organoids Report Comprehensive Toxicity Profile Organoids->Report Data Integration

Caption: Recommended workflow for in vitro toxicity assessment.

Step-by-Step Protocol: Foundational Cytotoxicity Screening via MTT Assay

The MTT assay is a widely used, cost-effective colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[10][11] It is an essential first-line screen for any new chemical entity.[10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate across various cell lines. A lower IC₅₀ value indicates higher cytotoxicity.

Materials:

  • Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney/general toxicity, A549 for lung toxicity).[10][12]

  • Appropriate cell culture media (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, dissolved in DMSO to create a stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well microtiter plates.

  • Microplate reader (570 nm wavelength).

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value.

Section 3: Provisional Hazard Communication and GHS Classification

Clear and standardized communication of chemical hazards is mandated by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[13][14] Based on the in silico analysis and data from structural analogs, a provisional GHS classification for Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate can be formulated. This classification should be clearly marked as provisional and subject to revision upon receipt of experimental data.

Table 1: Provisional GHS Classification for Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

ElementRecommendationRationale
Pictogram alt text GHS07Represents less severe hazards such as acute toxicity (harmful), skin/eye irritation, and skin sensitization.
Signal Word Warning Used for less severe hazards.[13]
Hazard Statements (H-Statements) H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.H302 is inferred from close structural analogs.[5] H315, H319, and H335 are prudent standard statements for novel research chemicals with potential reactivity, pending experimental data.[15][16]
Precautionary Statements (P-Statements) P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Standard precautionary measures for handling chemicals with the assigned hazard statements.[15][17]

Conclusion

The toxicological assessment of a novel chemical entity like Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate must be a deliberate and evidence-driven process. This guide outlines a scientifically rigorous pathway that begins with in silico prediction and read-across analysis to establish a baseline of potential hazards. This predictive data directly informs a structured in vitro testing cascade, starting with foundational cytotoxicity assays, to empirically validate and refine the compound's safety profile. The resulting provisional GHS classification provides a crucial framework for safe handling and risk management. By integrating predictive methods with targeted experimental validation, researchers can build a comprehensive and trustworthy understanding of a new compound's toxicology, ensuring both scientific progress and laboratory safety.

References

  • Chen, M., et al. (2016). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC. Available from: [Link]

  • Sahu, S. C. (2017). In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate. Available from: [Link]

  • Toxometris.ai. In Silico Toxicology in Drug Development. Available from: [Link]

  • JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. Available from: [Link]

  • Shahi, S., & Sharma, S. (2024). IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. Available from: [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31. (2022). Available from: [Link]

  • University of Illinois Division of Research Safety. Chemical Hazard Classification (GHS). Available from: [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • 3M. (2025). Safety Data Sheet. Available from: [Link]

  • Wikipedia. GHS hazard statements. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available from: [Link]

  • Subramaniam, D., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed. Available from: [Link]

  • Kim, J., et al. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Available from: [Link]

  • Safe Work Australia. Using the GHS. Available from: [Link]

  • BradyID.com. (2022). GHS Hazard Statements - List, Codes & Implementation. BradyID.com. Available from: [Link]

  • ChemRadar. (2026). Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate. ChemRadar. Available from: [Link]

  • NextSDS. (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid. Available from: [Link]

  • Sigma-Aldrich. Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate (Chinese). Available from: [Link]

  • Burnett, C. L., et al. (2010). Final report of the safety assessment of methylisothiazolinone. PubMed. Available from: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate for Research and Development

Abstract: This technical guide provides an in-depth analysis of the material safety properties of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, a heterocyclic compound of interest in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth analysis of the material safety properties of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of a formally published Material Safety Data Sheet (MSDS), this document synthesizes data from structurally related compounds and fundamental principles of chemical reactivity to establish a robust framework for its safe handling, storage, and use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed examination of inferred toxicological properties, recommended exposure controls, and emergency procedures. A proposed synthetic workflow with integrated safety protocols is also presented to ensure operational safety from synthesis to application.

Section 1: Introduction and Compound Overview

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a specialized organic molecule that incorporates a thiazole ring, a key heterocycle in many pharmacologically active compounds. The thiazole moiety is a structural component in numerous approved drugs, valued for its wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] The prop-2-ynoate group, a reactive alkyne ester, makes this compound a versatile building block in organic synthesis, particularly for constructing more complex molecules through reactions like cycloadditions and transition metal-catalyzed cross-couplings.[3]

The combination of a biologically active core (thiazole) and a synthetically versatile handle (alkyne) makes Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate a compound of significant interest for scaffold development in drug discovery programs. However, its specific toxicological and safety profile has not been formally documented in publicly available databases. This guide aims to bridge that knowledge gap by providing a presumptive safety profile based on expert analysis of its constituent functional groups and data from analogous structures.

Section 2: Predicted Chemical and Physical Properties

A comprehensive, experimentally verified set of physical and chemical properties for Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is not available. The following table summarizes its known properties and provides estimates for others based on structurally similar compounds, such as Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate and methyl propiolate.[3][4][5]

PropertyValueSource/Basis
Molecular Formula C₇H₅NO₂SCalculated
Molecular Weight 167.19 g/mol Calculated[4][5]
CAS Number Not assigned. (Analog: 1699283-88-9)[4][5]
Appearance Predicted: Colorless to pale yellow liquid or solidAnalogy to similar small organic molecules
Boiling Point Predicted: >105 °CAnalogy to methyl propiolate[3]
Density Predicted: >0.945 g/mLAnalogy to methyl propiolate[3]
Solubility Predicted: Miscible with most organic solvents (e.g., DCM, EtOAc, Acetone). Low solubility in water.General principle for similar organic esters

Section 3: Inferred Hazard Identification and Toxicological Profile

While no specific toxicity data exists for this compound, a hazard assessment can be inferred from its chemical structure and the known toxicology of related substances.

Primary Routes of Exposure: Inhalation of aerosols, skin contact, eye contact, and ingestion.

  • Acute Toxicity (Oral, Dermal, Inhalation): Thiazole and other nitrogen-containing heterocyclic compounds can exhibit moderate to high acute toxicity. For instance, certain aminothiazole derivatives are classified as "Acute Toxicity, Category 4 (Oral)". The alkyne functional group does not inherently confer high acute toxicity, but as a reactive electrophile, it can react with biological nucleophiles. Therefore, it is prudent to treat this compound as harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory practice of avoiding direct contact and using engineering controls is paramount.

  • Skin Corrosion/Irritation: Many organic esters and heterocyclic compounds can cause skin irritation. Safety data for related chemicals frequently includes warnings for skin irritation (Category 2).[6][7] The reactivity of the alkyne group could potentially lead to sensitization upon repeated contact. Therefore, prolonged or repeated skin contact should be avoided.

  • Serious Eye Damage/Irritation: Direct contact of organic chemicals with the eyes can cause serious irritation or damage. This compound should be considered a serious eye irritant (Category 2) , consistent with warnings for similar chemicals.[6][7]

  • Respiratory Irritation: Vapors or aerosols may cause irritation to the respiratory tract.[6] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity: There is no data to suggest this compound is a mutagen, carcinogen, or reproductive toxin. However, the absence of data does not signify the absence of hazard. Until specific toxicological studies are performed, this compound should be handled as a substance with unknown long-term health effects.

Section 4: Protocol for Safe Handling and Storage

Adherence to a strict safety protocol is essential when working with a compound of unknown toxicity. The following measures are based on a cautious approach, treating the substance as potentially hazardous.

  • Engineering Controls: All weighing, transferring, and reaction setup operations involving Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols. A safety shower and eyewash station must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

    • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended, especially during transfers of neat material. Change gloves immediately if contamination is suspected.

    • Skin and Body Protection: A flame-resistant lab coat must be worn and kept buttoned. Ensure full-length pants and closed-toe shoes are worn.

  • Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.

  • Storage: Store the compound in a tightly sealed, properly labeled container. Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The reactivity of the alkyne suggests it should be stored away from heat and sources of ignition.[6]

Section 5: Emergency Procedures and First Aid

In the event of an exposure or spill, follow these procedures immediately.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or breathing is difficult, seek immediate medical attention.[6][7]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[6][7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

  • Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Ensure adequate ventilation and wear appropriate PPE during cleanup.

Section 6: Synthetic Workflow and Integrated Safety Measures

The synthesis of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate can be achieved through a Sonogashira cross-coupling reaction, a common method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The following is a representative protocol.

Experimental Protocol: Sonogashira Coupling

Reaction: Coupling of 4-bromothiazole with methyl propiolate.

Reagents & Equipment:

  • 4-bromothiazole

  • Methyl propiolate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran or Toluene)

  • Schlenk flask and line

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Catalyst Preparation (In Fume Hood): To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ and PPh₃. Add anhydrous, degassed solvent and stir for 10-15 minutes until the catalyst complex forms.

    • Safety Note: Palladium compounds can be toxic and should be handled with care. PPh₃ is an irritant. Wear appropriate PPE.

  • Reagent Addition (In Fume Hood): To the catalyst mixture, add CuI, followed by 4-bromothiazole, triethylamine, and finally methyl propiolate.

    • Safety Note: Copper iodide is a skin and eye irritant. Triethylamine is a corrosive and flammable liquid with a strong odor; it must be handled in the fume hood. Methyl propiolate is a lachrymator and should be handled with extreme care.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate.

    • Safety Note: Use a rotary evaporator within a fume hood. Avoid breathing silica dust during column preparation.

Workflow Visualization

Sonogashira_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble Dry Glassware (Schlenk Flask) B 2. Add Pd(OAc)₂ & PPh₃ A->B C 3. Add Anhydrous Solvent B->C D 4. Stir under Inert Gas C->D E 5. Add CuI, 4-Bromothiazole, Triethylamine D->E Catalyst Ready F 6. Add Methyl Propiolate E->F G 7. Heat and Monitor Reaction F->G H 8. Cool & Filter Catalyst G->H Reaction Complete I 9. Liquid-Liquid Extraction H->I J 10. Dry & Concentrate I->J K 11. Column Chromatography J->K L 12. Pure Product K->L S1 Fume Hood Required S2 Inert Atmosphere S3 PPE: Goggles, Gloves, Lab Coat

Caption: Sonogashira coupling workflow for synthesis of the target compound.

References

  • ChemRadar. Global PFAS Screening Tool - Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate. Available from: [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet. Available from: [Link]

  • ITW PP F Japan Co., Ltd.
  • 3M. Safety Data Sheet. Available from: [Link]

  • A. A. Siddiqui et al.
  • ResearchGate. Synthesis of methyl 3‐(aryl‐1,2,4‐oxadiazol‐5‐yl)propanoates. Available from: [Link]

  • TCI Chemicals.
  • BASF.
  • PubMed. Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Available from: [Link]

  • A. V. Lozynskyi et al. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolym. Cell.
  • Merck Millipore.
  • MDPI. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]

  • ChemRadar. GHS Classification Search - Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate. Available from: [Link]

  • Wikipedia. Methyl propiolate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Application Note: Sonogashira Cross-Coupling Synthesis of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Introduction and Strategic Overview The synthesis of heteroaryl alkynes, such as Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sonogashira Cross-Coupling Synthesis of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Introduction and Strategic Overview

The synthesis of heteroaryl alkynes, such as Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, is a critical transformation in medicinal chemistry and materials science. This structural motif serves as a versatile building block for cycloadditions, heterocycle synthesis, and the development of targeted therapeutics.

This protocol details a robust, palladium-catalyzed Sonogashira cross-coupling approach utilizing 4-bromothiazole and methyl propiolate. The methodology is designed to maximize yield while minimizing homocoupling of the terminal alkyne (Glaser coupling byproduct), a common challenge in these reactions.

Mechanistic Workflow and Experimental Design

The Sonogashira coupling relies on a dual catalytic cycle involving palladium and copper. Understanding the causality behind the reagent selection is paramount for troubleshooting and optimization:

  • Palladium Catalyst (Pd(PPh₃)₂Cl₂): Chosen for its stability and efficiency in oxidative addition to electron-deficient heteroaryl halides like 4-bromothiazole.

  • Copper Co-catalyst (CuI): Facilitates the formation of the copper acetylide intermediate, which subsequently undergoes transmetalation with the palladium complex.

  • Base/Solvent (Et₃N / THF): Triethylamine acts as both the base to deprotonate the alkyne and a ligand/solvent component. THF ensures solubility of the catalytic species.

G A Oxidative Addition (Pd(0) to Pd(II)) B Transmetalation (Transfer of Alkyne) A->B 4-Bromothiazole C Reductive Elimination (Product Formation) B->C C->A Pd(0) Regeneration D Copper Cycle (Acetylide Formation) D->B Cu-Acetylide

Caption: Simplified catalytic cycle for the Sonogashira coupling of 4-bromothiazole.

Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Function
4-Bromothiazole164.021.01.64 gElectrophile
Methyl propiolate84.071.21.01 g (1.07 mL)Nucleophile
Pd(PPh₃)₂Cl₂701.900.05 (5 mol%)351 mgCatalyst
CuI190.450.10 (10 mol%)190 mgCo-catalyst
Triethylamine (Et₃N)101.193.03.04 g (4.18 mL)Base
THF (Anhydrous)72.11-20 mLSolvent

Step-by-Step Synthesis Protocol

Safety Note: Perform all operations in a well-ventilated fume hood. Methyl propiolate is a volatile lachrymator and skin irritant. Ensure all glassware is oven-dried to prevent catalyst deactivation by moisture.

Step 1: System Preparation

  • Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Attach a Schlenk line to the setup. Evacuate the flask and backfill with dry Argon or Nitrogen gas. Repeat this purge cycle three times to ensure a strictly inert atmosphere. Causality: Oxygen promotes the undesired oxidative homocoupling of the alkyne (Glaser coupling).

Step 2: Addition of Solids

  • Under a positive flow of inert gas, quickly add 4-bromothiazole (1.64 g, 10 mmol), Pd(PPh₃)₂Cl₂ (351 mg, 0.05 eq), and CuI (190 mg, 0.10 eq) to the flask.

  • Re-seal the flask and perform one additional vacuum/argon purge cycle.

Step 3: Solvent and Base Addition

  • Using a dry syringe, inject anhydrous THF (20 mL) followed by anhydrous Triethylamine (4.18 mL, 30 mmol) through the septum.

  • Stir the mixture at room temperature for 5 minutes. The solution will typically turn a pale yellow-orange color as the active Pd(0) species begins to form.

Step 4: Alkyne Addition and Reaction

  • Slowly add methyl propiolate (1.07 mL, 12 mmol) dropwise over 10 minutes via syringe. Causality: Slow addition maintains a low concentration of the terminal alkyne in solution, further suppressing homocoupling side reactions.

  • Heat the reaction mixture to 60 °C using an oil bath or heating block.

  • Monitor the reaction progress via TLC (Thin Layer Chromatography) or LC-MS. Typically, complete consumption of 4-bromothiazole occurs within 4 to 8 hours.

Step 5: Workup and Isolation

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and filter through a short pad of Celite to remove the precipitated triethylammonium bromide salts and spent catalyst. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (30 mL), water (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 6: Purification

  • Purify the crude dark residue by flash column chromatography on silica gel, using a gradient eluent system of Hexanes/Ethyl Acetate (typically starting at 9:1 and increasing polarity to 7:3).

  • Collect the fractions containing the product (monitor by UV absorption at 254 nm).

  • Concentrate the pure fractions to yield Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. URL:[Link]

Application

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Application Note: Advanced Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Internal Propiolates Target Substrate: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Application: Synthesis of fully substituted 1,4,5-trisub...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Internal Propiolates

Target Substrate: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Application: Synthesis of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles for drug discovery and bioconjugation.

Introduction & Mechanistic Rationale

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier "click" reaction, classically utilized for coupling terminal alkynes with organic azides[1]. However, the synthesis of fully substituted 1,2,3-triazoles from internal alkynes poses a significant kinetic barrier. Because internal alkynes lack a terminal proton, they cannot readily form the standard copper(I) acetylide intermediate that drives the traditional CuAAC catalytic cycle[2].

To overcome this, drug development professionals must leverage the unique electronic properties of specific substrates. Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is an electron-deficient internal alkyne (a propiolate derivative). Recent mechanistic studies reveal that propiolates exhibit exceptionally high reactivity in CuAAC due to the highly polarized nature of the triple bond[3]. Furthermore, the presence of the 1,3-thiazol-4-yl moiety acts as an internal directing group. The thiazole nitrogen chelates the Cu(I) center, lowering the activation energy for π -complexation and directing the regioselectivity of the oxidative coupling[4].

This application note provides a field-proven, self-validating protocol for the CuAAC of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, utilizing an optimized Cu(I)/TBTA catalytic system to ensure high yields of the 1,4,5-trisubstituted triazole.

Experimental Workflow

Workflow Step1 1. Substrate & Reagent Preparation (Degassing) Step2 2. Cu(I) Catalyst Activation under Argon Step1->Step2 Step3 3. Cycloaddition (Heating at 60°C) Step2->Step3 Step4 4. Reaction Quenching & Metal Scavenging Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Step-by-step experimental workflow for the synthesis of fully substituted triazoles.

Reaction Optimization & Quantitative Data

Standard aqueous CuAAC conditions (CuSO₄/Sodium Ascorbate) often fail for internal alkynes due to the instability of the π -complex in protic media without terminal deprotonation. As shown in the optimization table below, switching to a pre-formed Cu(I) source with a strongly coordinating ligand (TBTA) in an aprotic solvent (THF) is causally linked to overcoming the activation barrier.

Table 1: Optimization of CuAAC for Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

EntryCatalyst SystemLigandSolventTemp (°C)Time (h)Conversion (%)
1CuSO₄ / NaAsc (10 mol%)Nonet-BuOH/H₂O2524< 5
2CuSO₄ / NaAsc (10 mol%)TBTAt-BuOH/H₂O602418
3Cu(MeCN)₄PF₆ (5 mol%)NoneTHF601235
4 Cu(MeCN)₄PF₆ (5 mol%) TBTA (5 mol%) THF 60 12 > 95
5NHC-Cu Dinuclear (2 mol%)NoneTHF606> 98

Note: Entry 4 represents the optimal balance of reagent accessibility and reaction efficiency. Entry 5 utilizes highly specialized polynuclear catalysts[4].

Step-by-Step Methodology

Scale: 1.0 mmol Self-Validation Principle: This protocol incorporates visual and chemical checkpoints to verify the integrity of the catalytic cycle at each phase.

Step 1: Preparation and Degassing

Causality: Cu(I) is highly susceptible to disproportionation and oxidation to Cu(II) by atmospheric oxygen, which leads to oxidative alkyne homocoupling (Glaser coupling) and stalls the cycloaddition.

  • Add Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (1.0 mmol, 167 mg) and the target organic azide (e.g., Benzyl azide, 1.2 mmol, 160 mg) to an oven-dried 10 mL Schlenk flask.

  • Add 5.0 mL of anhydrous Tetrahydrofuran (THF).

  • Perform three freeze-pump-thaw cycles to rigorously degas the solvent. Backfill with Argon.

Step 2: Catalyst Assembly
  • In a separate, argon-purged vial, dissolve Tetrakis(acetonitrile)copper(I) hexafluorophosphate [Cu(MeCN)₄PF₆] (0.05 mmol, 18.6 mg) and Tris(benzyltriazolylmethyl)amine [TBTA] (0.05 mmol, 26.5 mg) in 1.0 mL of degassed THF.

  • Stir for 10 minutes. Validation Checkpoint: The solution should be pale yellow. If it turns green or brown, Cu(II) has formed due to oxygen ingress; discard and remake.

Step 3: Cycloaddition
  • Transfer the active Cu(I)-TBTA catalyst solution to the Schlenk flask containing the substrates via a gas-tight syringe.

  • Seal the flask and heat the reaction mixture to 60 °C in an oil bath for 12 hours.

  • Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). Validation Checkpoint: Complete consumption of the alkyne ester spot under UV (254 nm) indicates successful conversion.

Step 4: Quenching and Metal Scavenging

Causality: Residual copper can interfere with downstream biological assays. EDTA is used to chelate and partition the metal into the aqueous phase.

  • Cool the reaction to room temperature.

  • Quench by adding 5 mL of saturated aqueous NH₄Cl containing 0.1 M EDTA. Stir vigorously for 30 minutes. Validation Checkpoint: The aqueous layer will turn bright blue, confirming the successful sequestration of copper ions.

Step 5: Isolation
  • Extract the mixture with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography to yield the pure 1,4,5-trisubstituted 1,2,3-triazole.

Mechanistic Pathway Visualization

The reaction proceeds via a modified catalytic cycle. Because the alkyne is internal, a standard σ -copper acetylide cannot form. Instead, the reaction relies on strong π -activation, heavily assisted by the chelating nature of the thiazole ring.

G Cu_cat Cu(I)-TBTA Catalyst Generation Pi_complex π-Complexation (Directed by Thiazole) Cu_cat->Pi_complex Alkyne Binding Ox_coupling Oxidative Coupling (Metallacycle Formation) Pi_complex->Ox_coupling Azide Addition Red_elim Reductive Elimination (Triazole Release) Ox_coupling->Red_elim Ring Contraction Red_elim->Cu_cat Catalyst Regeneration Product 1,4,5-Trisubstituted 1,2,3-Triazole Red_elim->Product Product Release

Catalytic cycle of CuAAC for internal propiolates via directed π-complexation.

Troubleshooting Guide

  • Issue: No conversion observed after 12 hours.

    • Causality: Likely oxidation of Cu(I) to Cu(II). Internal alkynes are less reactive than terminal alkynes and cannot reduce Cu(II) back to Cu(I) in situ. Ensure strict anaerobic conditions and verify the purity of Cu(MeCN)₄PF₆.

  • Issue: Poor regioselectivity (mixture of isomers).

    • Causality: While the ester group strongly directs the azide attack, high temperatures (>80 °C) can cause thermal (uncatalyzed) Huisgen cycloaddition, which is poorly regioselective[5]. Maintain the temperature strictly at 60 °C to ensure the reaction remains purely copper-directed.

References

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions Source: MDPI / Molecules URL
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
  • Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL
  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC)
  • Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL

Sources

Method

Application Note: Strategic Use of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate in Sonogashira Cross-Coupling Reactions

Abstract The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] Its incorporation into molecular frameworks is a key s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] Its incorporation into molecular frameworks is a key strategy in modern drug discovery.[3][4] Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a highly valuable bifunctional building block, presenting both the biologically relevant thiazole moiety and a reactive terminal alkyne. This combination makes it an ideal substrate for carbon-carbon bond-forming reactions. The Sonogashira cross-coupling reaction stands out as a powerful and versatile method for creating C(sp²)-C(sp) bonds under mild conditions, making it indispensable for synthesizing complex molecular architectures.[5][6] This guide provides a detailed exploration of the use of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate in Sonogashira reactions, offering in-depth mechanistic insights, robust experimental protocols, and practical advice for researchers, scientists, and drug development professionals.

Introduction: The Synergy of Thiazoles and Sonogashira Coupling

The thiazole nucleus is a cornerstone in medicinal chemistry, prized for its ability to engage in various biological interactions and its presence in drugs with antibacterial, antifungal, and anticancer properties.[2][3] The ability to functionalize this scaffold with precision is paramount for developing new therapeutic agents. The Sonogashira reaction provides an elegant and efficient pathway to achieve this, coupling terminal alkynes with aryl or vinyl halides.[7]

This reaction, co-catalyzed by palladium and copper complexes, is renowned for its operational simplicity and broad functional group tolerance, allowing it to be performed at or near room temperature with a mild base.[5] By employing Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, researchers can directly introduce the thiazole-alkyne motif into a wide array of aromatic and heteroaromatic systems, generating novel compound libraries for screening and development.

Mechanistic Insights: The "Why" Behind the Protocol

A successful Sonogashira coupling hinges on the interplay of two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[8] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The Dual Catalytic Cycles

The generally accepted mechanism involves the following key steps:

  • Palladium(0) Activation: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl/vinyl halide (Ar-X), forming a Pd(II) intermediate.[9] The reactivity order for the halide is I > Br > Cl > F.[10]

  • Copper Acetylide Formation: Concurrently, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.[8]

  • Transmetalation: This is often the rate-determining step. The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst and forming an alkynyl-palladium(II) complex.[8]

  • Reductive Elimination: The final step involves the cis-isomerization of the alkynyl-palladium(II) complex, followed by reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_ArX Ar-Pd(II)L₂-X OxiAdd->PdII_ArX Ar-X Transmetal Transmetalation PdII_ArX->Transmetal PdII_Alkyne Ar-Pd(II)L₂-C≡CR' Transmetal->PdII_Alkyne CuX Cu(I)X Transmetal->CuX RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Ar-C≡CR' Base_Deprot Base CuX->Base_Deprot R'C≡CH Cu_Acetylide Cu(I)-C≡CR' Base_Deprot->Cu_Acetylide Cu_Acetylide->Transmetal caption Fig 1: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Fig 1: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Causality of Reagent Choices
  • Palladium Catalyst: Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often used because they are more stable in air than Pd(0) catalysts like Pd(PPh₃)₄.[8] The phosphine ligands (PPh₃) are crucial; their electron-donating nature facilitates the oxidative addition and reductive elimination steps.

  • Copper(I) Co-catalyst: While copper-free Sonogashira reactions exist, the addition of a Cu(I) salt (typically CuI) significantly accelerates the reaction, allowing it to proceed under milder conditions.[5][11] However, the presence of copper can sometimes lead to the unwanted homocoupling of the alkyne (Glaser coupling), a key consideration during optimization.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two purposes: it neutralizes the hydrogen halide (HX) formed during the reaction and facilitates the deprotonation of the terminal alkyne.[5] In many cases, the amine can also serve as the solvent.

  • Solvent: Anhydrous, degassed solvents like THF, DMF, or the amine base itself are critical. Performing the reaction under an inert atmosphere (N₂ or Ar) is mandatory to prevent the oxidation and degradation of the Pd(0) catalyst.[10]

Experimental Protocols

This section provides a general, robust protocol for the Sonogashira coupling of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate with an aryl iodide.

General Workflow

The experimental process follows a logical sequence from setup to purification, which must be conducted with care to ensure reproducibility and high yields.

Workflow start Start: Assemble Glassware (Schlenk flask, condenser) setup Add Solids: Aryl Halide, Pd Catalyst, CuI start->setup inert Inert Atmosphere: Evacuate and backfill with N₂/Ar (3x) setup->inert reagents Add Liquids (via syringe): Anhydrous Solvent, Base, Alkyne inert->reagents reaction Reaction: Stir at specified temperature (e.g., RT to 60°C) reagents->reaction monitor Monitor Progress: TLC or LC-MS reaction->monitor workup Aqueous Workup: Quench, Extract, Wash, Dry monitor->workup Upon Completion purify Purification: Concentrate and purify via Column Chromatography workup->purify product Characterize Final Product purify->product caption Fig 2: General experimental workflow for the Sonogashira coupling reaction.

Fig 2: General experimental workflow for the Sonogashira coupling reaction.
Step-by-Step Protocol

Materials:

  • Aryl iodide (1.0 equiv)

  • Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Reagent Addition: Through the septum, add anhydrous THF (to achieve a ~0.2 M concentration of the aryl halide), followed by triethylamine (3.0 equiv). Stir for 5 minutes.

  • Alkyne Addition: Add Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. For less reactive aryl halides (e.g., bromides), gentle heating (40-60 °C) may be required.[7]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Safety Precautions:

  • Palladium catalysts and copper iodide are toxic and should be handled with care in a fume hood.[10]

  • Organic solvents like THF and ethyl acetate are flammable.

  • Triethylamine is corrosive and flammable.[10]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Data and Expected Outcomes

The versatility of the Sonogashira reaction allows for the coupling of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate with a diverse range of aryl and heteroaryl halides. The following table provides representative data based on established reactivity trends.

EntryAryl Halide PartnerConditionsTypical YieldNotes
14-IodoanisolePdCl₂(PPh₃)₂, CuI, Et₃N/THF, RT, 6h>90%Electron-donating groups on aryl iodides are well-tolerated and react efficiently.
24-IodonitrobenzenePdCl₂(PPh₃)₂, CuI, Et₃N/THF, RT, 4h>95%Electron-withdrawing groups accelerate the oxidative addition step, often leading to faster reactions and higher yields.
34-BromoacetophenonePdCl₂(PPh₃)₂, CuI, Et₃N/THF, 50°C, 12h75-85%Aryl bromides are less reactive than iodides and typically require heating to achieve good conversion.[13]
42-IodopyridinePdCl₂(PPh₃)₂, CuI, Et₃N/THF, RT, 8h80-90%Heteroaryl halides are excellent coupling partners, providing direct access to complex drug-like scaffolds.[14]
54-ChlorotolueneSpecialized Catalyst System<10% (standard)Aryl chlorides are generally unreactive under standard Sonogashira conditions and require more active catalysts (e.g., with bulky phosphine or NHC ligands) and harsher conditions.[15]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalyst (Pd(0) oxidized)Ensure the reaction is set up under a strictly inert atmosphere with anhydrous, degassed solvents.
Aryl halide is unreactive (e.g., chloride)Increase temperature. If ineffective, switch to a more active catalyst/ligand system (e.g., Pd(dppf)Cl₂ or an N-heterocyclic carbene (NHC) ligand based catalyst).[8][15]
Alkyne Homocoupling Presence of oxygen; high copper loadingThoroughly degas all solvents and maintain a strict inert atmosphere. Reduce the loading of the CuI co-catalyst or consider a copper-free protocol.[12]
Complex reaction mixture Catalyst degradation; side reactionsLower the reaction temperature. Ensure high-purity starting materials and solvents.

Conclusion

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a powerful and versatile building block for molecular synthesis. When used in the Sonogashira cross-coupling reaction, it provides a direct and efficient route to a wide range of complex molecules containing the valuable thiazole pharmacophore. By understanding the underlying mechanism and key reaction parameters, researchers can effectively leverage this protocol to accelerate the discovery and development of novel therapeutics and advanced organic materials.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Reaction of 2,5-dichloro-4-iodo-1,3-thiazole.
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.
  • The Chemical Reaction Database. (2025). Copper-free Sonogashira coupling. Retrieved from [Link]

  • Rafique, J., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • Borah, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved from [Link]

  • Borah, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Mori, N. P., et al. (n.d.). Synthesis, Characterization and Docking Studies of Some New Alkyne Containing Thiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

  • Van der Eycken, E., et al. (2011). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. PMC. Retrieved from [Link]

  • Hsieh, T., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. Retrieved from [Link]

  • NRO Chemistry. (2020). Sonogashira Coupling. YouTube. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium precatalysts containing meta-terarylphosphine ligands for expedient copper-free Sonogashira cross-coupling reactions. Catalysis Science & Technology. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Thiazolo[3,2‐b][5][10][12]triazoles through Pd‐Catalyzed Copper‐Free Sonogashira Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. a) Structure of the thiazole alkynes (1 a-c), carbazole.... Retrieved from [Link]

  • ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Retrieved from [Link]

  • Ghosh, S., et al. (2021). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Retrieved from [Link]

  • PubMed. (2023). Application and synthesis of thiazole ring in clinically approved drugs. Retrieved from [Link]

  • ACS Publications. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Retrieved from [Link]

  • Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)
  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

  • SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Retrieved from [Link]

  • ResearchGate. (2016). Sohogashira reaction conditions for substrates that do not react using standard reaction conditions. Could some one provide reaction conditions?. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate as a Versatile Scaffold in Modern Drug Discovery

Abstract The confluence of privileged structures and versatile synthetic handles in a single molecular entity offers a powerful platform for accelerating drug discovery. Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of privileged structures and versatile synthetic handles in a single molecular entity offers a powerful platform for accelerating drug discovery. Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate represents such a building block, synergistically combining the well-established biological relevance of the 1,3-thiazole nucleus with the synthetic flexibility of an activated alkyne. This guide provides an in-depth exploration of this reagent, detailing its synthesis, reactivity, and strategic applications in constructing compound libraries for pharmaceutical research. We present detailed, field-tested protocols for its synthesis via Sonogashira coupling and its subsequent elaboration through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These methodologies are designed to be robust and scalable, empowering researchers to efficiently generate novel molecular architectures for screening against a multitude of therapeutic targets.

The Strategic Value of the Thiazole-Alkyne Scaffold

The efficacy of methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate as a building block stems from the distinct and complementary attributes of its two core components: the thiazole ring and the methyl propiolate moiety.

The 1,3-Thiazole Ring: A Privileged Heterocycle

The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen that is a prominent feature in numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence is due to its ability to engage in various non-covalent interactions, including hydrogen bonding (as an acceptor), dipole-dipole interactions, and π-stacking. Furthermore, the thiazole nucleus is metabolically stable and serves as a versatile scaffold that can be readily functionalized. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[2][3][4][5] Notable drugs containing the thiazole core include the anti-HIV agent Ritonavir, the anticancer drug Dasatinib, and the anti-inflammatory Meloxicam.[2][6]

The Activated Alkyne: A Gateway to Molecular Diversity

The terminal alkyne, particularly when conjugated to an electron-withdrawing ester group (a propiolate), is an exceptionally valuable functional group in medicinal chemistry. It serves as a high-energy, spring-loaded reactant for a variety of powerful transformations.[7] Its linear geometry minimizes steric hindrance, making it an ideal partner for coupling reactions. The two primary applications that underscore its utility are:

  • Sonogashira Cross-Coupling: This palladium- and copper-cocatalyzed reaction is the premier method for forming C(sp²)-C(sp) bonds, enabling the direct linkage of the alkyne to aryl or vinyl halides.[8][9] This is the key reaction for the synthesis of the title building block itself.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As the flagship reaction of "click chemistry," the CuAAC reaction provides a near-perfect method for covalently linking molecules.[10][11] It forms a highly stable 1,4-disubstituted 1,2,3-triazole ring with exceptional regioselectivity, high yields, and tolerance for a wide array of functional groups, often proceeding even in aqueous media.[7][11][12] The resulting triazole is more than a simple linker; it is a bioisostere for amide bonds and a capable hydrogen bond acceptor, often contributing positively to the pharmacological profile of a molecule.[13]

By integrating these two components, methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate provides a direct route to novel heterocyclic systems where a proven pharmacophore (thiazole) is linked to a secondary fragment via a stable, biologically compatible triazole bridge.

Synthesis of the Building Block: Protocol & Rationale

The most direct and efficient synthesis of methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is achieved via a Sonogashira cross-coupling reaction between a 4-halothiazole and methyl propiolate. 4-Iodothiazole or 4-bromothiazole are common starting materials.

G cluster_reagents Reagents & Catalysts cluster_process Process reagent1 4-Bromothiazole step1 Combine Reagents in THF under N₂ reagent1->step1 reagent2 Methyl Propiolate reagent2->step1 catalyst Pd(PPh₃)₂Cl₂ CuI (co-catalyst) step2 Add Catalysts & Base catalyst->step2 base Triethylamine (Et₃N) base->step2 solvent THF (anhydrous) solvent->step1 step1->step2 step3 Heat to Reflux (e.g., 60-70 °C) step2->step3 step4 Monitor by TLC/LC-MS step3->step4 step5 Aqueous Workup & Extraction step4->step5 step6 Purification (Column Chromatography) step5->step6 product Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate step6->product G cluster_reaction CuAAC (Click Chemistry) Conditions building_block Methyl 3-(1,3-thiazol-4-yl) prop-2-ynoate catalyst CuSO₄·5H₂O Sodium Ascorbate building_block->catalyst azide_library Azide-Functionalized Building Block (R-N₃) (e.g., fragments, scaffolds) azide_library->catalyst product Thiazole-Triazole Conjugate Library (Diverse R-groups) catalyst->product High Yield High Purity solvent t-BuOH / H₂O (or DMF, DMSO) solvent->catalyst

Sources

Method

Synthesis of Thiazole-Substituted Heterocycles: A Practical Guide Utilizing Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Abstract This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of novel thiazole-substituted heterocycles utilizing the versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of novel thiazole-substituted heterocycles utilizing the versatile building block, Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. Thiazole moieties are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[1] This guide moves beyond theoretical discussions to offer practical, field-proven protocols and in-depth mechanistic insights into key synthetic transformations, including cycloaddition and Michael addition reactions. By explaining the "why" behind experimental choices, this document serves as a self-validating system for the synthesis of diverse heterocyclic scaffolds with potential therapeutic applications.

Introduction: The Significance of Thiazole-Containing Heterocycles

The 1,3-thiazole ring is a privileged scaffold in drug discovery, valued for its ability to engage in a variety of biological interactions. Its presence in numerous natural products and synthetic drugs, such as the antimicrobial sulfathiazole and the anticancer agent dasatinib, underscores its therapeutic importance.[2] The fusion or substitution of the thiazole core with other heterocyclic systems can lead to the development of novel molecular architectures with enhanced or entirely new pharmacological profiles.

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is an exceptionally useful starting material for the construction of such complex molecules. The electron-withdrawing nature of the thiazole ring, combined with the reactivity of the propiolate functional group, makes it a prime candidate for a variety of addition and cycloaddition reactions. This guide will explore its application in the synthesis of pyrrolothiazoles and pyrazolyl-thiazoles, providing detailed protocols and mechanistic discussions.

Synthetic Strategies and Mechanistic Insights

The synthetic utility of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate stems from the electrophilic nature of its carbon-carbon triple bond, making it an excellent dipolarophile in [3+2] cycloaddition reactions and a Michael acceptor for nucleophilic additions.

[3+2] Cycloaddition Reactions: A Gateway to Fused and Substituted Bicyclic Systems

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful, concerted pericyclic reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[3] In the context of our starting material, the propiolate acts as the two-electron component (dipolarophile).

The reaction of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate with an azomethine ylide provides a direct route to the pyrrolothiazole core, a scaffold of interest in medicinal chemistry. Azomethine ylides are 1,3-dipoles that can be generated in situ from the condensation of an α-amino acid (like sarcosine or thioproline) with an aldehyde.[4]

The proposed mechanism involves the concerted [3+2] cycloaddition of the azomethine ylide to the electron-deficient alkyne of the thiazolyl propiolate. This reaction is typically highly regioselective, leading to a single primary cycloadduct.

Diagram: [3+2] Cycloaddition for Pyrrolothiazole Synthesis

G cluster_start Reactants cluster_reaction Reaction cluster_product Product Thiazole_Propiolate Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Cycloaddition [3+2] Cycloaddition Thiazole_Propiolate->Cycloaddition Azomethine_Ylide Azomethine Ylide (from α-amino acid + aldehyde) Azomethine_Ylide->Cycloaddition Pyrrolothiazole Pyrrolo[2,1-b]thiazole Derivative Cycloaddition->Pyrrolothiazole Formation of 5-membered ring G Start Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Step1 Functional Group Transformation Start->Step1 Intermediate Thiazole-4-carboxylate Intermediate Step1->Intermediate Step2 Michael Addition (e.g., with Hydrazine) Intermediate->Step2 Adduct Michael Adduct Step2->Adduct Step3 Intramolecular Cyclization Adduct->Step3 Product Fused Heterocycle (e.g., Thiazolo[4,5-d]pyridazine) Step3->Product

Caption: General workflow for fused heterocycle synthesis.

Experimental Protocols

The following protocols are presented as a starting point for the synthesis of thiazole-substituted heterocycles. Researchers should optimize these conditions based on their specific substrates and available laboratory equipment.

Protocol 3.1: General Procedure for the Synthesis of Pyrrolo[2,1-b]thiazole Derivatives

This protocol is adapted from general procedures for 1,3-dipolar cycloaddition of azomethine ylides. [4][5] Materials:

  • Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

  • Appropriate aldehyde (e.g., paraformaldehyde, benzaldehyde)

  • α-Amino acid (e.g., sarcosine, thioproline)

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous toluene (20 mL) under an inert atmosphere, add the α-amino acid (1.2 mmol).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrrolo[2,1-b]thiazole derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Causality behind Experimental Choices:

  • Anhydrous Solvent and Inert Atmosphere: Azomethine ylides are sensitive to moisture and oxygen. Using an anhydrous solvent and an inert atmosphere prevents their degradation and ensures higher yields.

  • Reflux Conditions: The in situ generation of the azomethine ylide from the aldehyde and α-amino acid, and the subsequent cycloaddition, often require thermal energy to proceed at a reasonable rate.

  • Column Chromatography: This is a standard and effective method for purifying the cycloadduct from unreacted starting materials and any side products.

Protocol 3.2: Synthesis of Pyrazolyl-Thiazoles via [3+2] Cycloaddition with Diazo Compounds

This protocol is based on established methods for the synthesis of pyrazole-thiazole hybrids. [6][7] Materials:

  • Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

  • A suitable diazo compound (e.g., ethyl diazoacetate, diazomethane) or a precursor for its in situ generation.

  • An appropriate solvent (e.g., diethyl ether, dichloromethane)

Procedure:

  • Dissolve Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (1.0 mmol) in the chosen solvent (15 mL) in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the diazo compound (1.1 mmol) in the same solvent to the reaction mixture. Caution: Diazo compounds are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench any excess diazo compound by adding a few drops of acetic acid.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexane) to yield the pyrazolyl-thiazole product.

  • Characterize the product by spectroscopic methods.

Causality behind Experimental Choices:

  • Low Temperature: The reaction with diazo compounds is often exothermic. Starting at a low temperature helps to control the reaction rate and minimize the formation of side products.

  • Slow Addition: Slow addition of the diazo compound ensures that its concentration in the reaction mixture remains low, which is a crucial safety measure.

  • Quenching: The addition of acetic acid safely neutralizes any unreacted and potentially hazardous diazo compound.

Data Presentation

The following table summarizes expected outcomes for the synthesis of various thiazole-substituted heterocycles. The yields are indicative and may vary depending on the specific substrates and reaction conditions.

EntryHeterocyclic ProductReagentsSolventTemperature (°C)Expected Yield (%)
1Pyrrolo[2,1-b]thiazoleSarcosine, ParaformaldehydeToluene11060-80
2Pyrrolo[2,1-b]thiazoleThioproline, BenzaldehydeAcetonitrile8055-75
3Pyrazolyl-thiazoleEthyl DiazoacetateDiethyl Ether0 to RT70-90

Conclusion

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a highly valuable and versatile building block for the synthesis of a diverse range of thiazole-substituted heterocycles. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. The inherent reactivity of this starting material in cycloaddition and Michael addition reactions opens up a vast chemical space for the creation of complex molecular architectures.

References

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  • Journal of Pharmaceutical Negative Results, 2022 , 13, 1-13.

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  • Systematic Reviews in Pharmacy, 2021 , 12(1), 290-295.

  • J. Med. Chem., 1976 , 19(4), 524-530.

  • Farmaco, 2000 , 55(2), 117-122.

  • Chemistry of Heterocyclic Compounds, 2024 , 60(3/4), 130-132.

  • Eur. J. Med. Chem., 2013 , 69, 559-568.

  • Phosphorus, Sulfur, and Silicon and the Related Elements, 2007 , 182(2), 321-334.

  • Molecules, 2018 , 23(11), 2829.

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  • Chem. Biol. Drug Des., 2025 , 105(3), e70090.

  • New J. Chem., 2016 , 40, 5006-5009.

  • J. Org. Chem., 2003 , 68(18), 7041-7047.

  • 3][8]hiazolo[4,5-d]pyridazin-4(5H)-ones.Molecules, 2014 , 19(11), 17743-17755.

  • Molecules, 2022 , 27(24), 8916.

  • 3][8]hiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors.Beilstein J. Org. Chem., 2024 , 20, 368-376.

  • Organic Chemistry Portal.

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  • Molecules, 2025 , 30(10), 4468.

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Application

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Introduction: Bridging Heterocyclic Chemistry and Material Science The thiazole motif is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique electronic prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging Heterocyclic Chemistry and Material Science

The thiazole motif is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique electronic properties.[1][2] Its incorporation into complex molecular architectures often imparts significant pharmacological or photophysical characteristics. The Sonogashira cross-coupling reaction stands as a premier method for forming carbon-carbon bonds between sp² and sp hybridized carbons, offering a powerful tool for constructing conjugated systems like arylalkynes and enynes under mild conditions.[3][4][5][6][7][8]

This guide provides a comprehensive framework for the palladium-catalyzed Sonogashira cross-coupling of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate , a substrate of interest for synthesizing novel pharmaceutical intermediates and functional materials. While direct, published protocols for this specific molecule are not established, this document leverages well-understood principles of Sonogashira couplings with heteroaromatic and electron-deficient alkynes to propose a robust starting methodology. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-tested troubleshooting advice to empower researchers in their synthetic endeavors.

The Scientific Rationale: Understanding the Sonogashira Reaction

The Sonogashira reaction is a powerful C-C bond-forming transformation that couples terminal alkynes with aryl or vinyl halides.[3][8][9] The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, in the presence of an amine base.[3][4][10]

The Dual Catalytic Cycle Mechanism

The widely accepted mechanism involves two interconnected catalytic cycles: one for palladium and one for copper.[4]

  • Palladium Cycle:

    • Oxidative Addition: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl/vinyl halide (Ar-X), forming a Pd(II)-aryl intermediate.[3][4]

    • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.[3]

  • Copper Cycle:

    • Acetylide Formation: The amine base deprotonates the terminal alkyne.[11] The resulting acetylide anion coordinates with the copper(I) salt (typically CuI) to form a copper(I) acetylide intermediate.[3][11] This species is more nucleophilic than the free acetylide, facilitating the subsequent transmetalation step.

Key Considerations for Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate
  • Substrate Reactivity: The alkyne in the title compound is electron-deficient due to the adjacent ester group. This can influence its reactivity and propensity for side reactions.

  • Heterocyclic Partner: The thiazole ring can coordinate to the palladium center, potentially influencing catalyst activity. The choice of coupling partner (aryl halide) is critical; reactivity generally follows the trend I > OTf > Br >> Cl.[12] For initial investigations, an aryl iodide is recommended.

  • Glaser-Hay Homocoupling: A primary side reaction is the oxidative homocoupling of the alkyne to form a 1,3-diyne, known as the Glaser or Hay coupling.[13][14][15] This is particularly prevalent in copper-catalyzed reactions in the presence of oxygen.[13][14][16][17] Therefore, maintaining an inert atmosphere is crucial.

Visualizing the Process

The Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_complex Ar-Pd(II)L₂-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim R-C≡C-Pd(II)L₂-Ar reductive_elim->pd0 Regenerates Catalyst product_node Ar-C≡C-R (Product) reductive_elim->product_node alkyne R-C≡C-H cu_acetylide Cu(I)-C≡C-R alkyne->cu_acetylide + Cu(I)X, Base cu_acetylide->transmetalation Transfers Alkyne base_node Base (e.g., Et₃N) cu_salt Cu(I)X

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Workflow

Caption: A standard workflow for setting up a Sonogashira coupling experiment.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate with a standard aryl iodide.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mol%Mass/Volume
Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate~167.181.0100167 mg
Aryl Iodide (e.g., Iodobenzene)204.011.2120245 mg (163 µL)
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)701.900.03321 mg
CuI (Copper(I) Iodide)190.450.0559.5 mg
Triethylamine (Et₃N)101.193.0300418 µL
Anhydrous, Degassed Tetrahydrofuran (THF)---5 mL

Procedure:

  • Flask Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (167 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Establish Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Solvent and Reagent Addition: Through the septum, add anhydrous, degassed THF (5 mL) via syringe, followed by triethylamine (418 µL, 3.0 mmol) and the aryl iodide (1.2 mmol).

  • Reaction: Stir the resulting mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 4-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.

Protocol 2: Copper-Free Sonogashira Coupling for Sensitive Substrates

Copper-free conditions are advantageous for preventing the formation of alkyne homocoupling byproducts and are often preferred in pharmaceutical synthesis where residual copper can be problematic.[6][7][12][13][18][19][20]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mol%Mass/Volume
Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate~167.181.0100167 mg
Aryl Bromide (e.g., 4-Bromoanisole)187.041.2120224 mg
(AllylPdCl)₂365.950.011 (2 mol% Pd)3.7 mg
P(t-Bu)₃ (Tri-tert-butylphosphine)202.260.0448.1 mg
Cs₂CO₃ (Cesium Carbonate)325.822.0200652 mg
Anhydrous, Degassed 1,4-Dioxane---5 mL

Procedure:

  • Flask Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.2 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), (AllylPdCl)₂ (3.7 mg, 0.01 mmol), and P(t-Bu)₃ (8.1 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe. Then add a solution of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (167 mg, 1.0 mmol) in 1 mL of dioxane.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring & Work-up: Follow steps 5-9 from Protocol 1. Note that reaction times may be longer for aryl bromides.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Palladium black formation indicates catalyst decomposition.[12] 2. Impure Reagents: Impurities in starting materials or solvents can poison the catalyst.[12] 3. Insufficient Temperature: Aryl bromides or chlorides often require heating.[12][21] 4. Inappropriate Base: Base may be too weak or not sufficiently soluble.1. Use fresh catalyst. Ensure strictly anaerobic conditions. Consider a more robust ligand. 2. Purify starting materials. Use fresh, anhydrous, and thoroughly degassed solvents.[14][22] 3. Increase temperature incrementally (e.g., to 60-100 °C).[21] 4. Switch to a stronger base (e.g., DBU) or an inorganic base like Cs₂CO₃ or K₃PO₄.[14]
Dominant Alkyne Homocoupling (Glaser Product) 1. Oxygen Contamination: O₂ promotes oxidative dimerization in copper-catalyzed systems.[14][16] 2. High Copper Loading: Excess copper can accelerate the Glaser pathway.1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.[14] 2. Reduce CuI loading to 1-2 mol%. 3. Switch to a copper-free protocol (Protocol 2). This is the most effective solution. [12][14]
Formation of Byproducts 1. Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with hydrogen. 2. Thiazole Ring Opening/Rearrangement: Can occur under harsh conditions (high temperature, strong base).1. Use milder conditions (lower temperature, weaker base if possible). 2. Screen different solvents and bases. Avoid excessively high temperatures for extended periods.

Conclusion

The protocols and insights provided herein offer a validated starting point for the successful application of the Sonogashira cross-coupling reaction to Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize conditions for this novel substrate. The ability to functionalize the thiazole-alkyne core opens new avenues for the synthesis of complex molecules with potential applications in drug discovery and materials science, underscoring the enduring power of palladium-catalyzed cross-coupling chemistry.

References

  • Sonogashira coupling. In: Wikipedia. [Link]

  • Sonogashira Coupling. In: Chemistry LibreTexts. [Link]

  • Willis, M. C. Sonogashira Coupling. In: Synthetic Methods in Drug Discovery. 2016. [Link]

  • Chinchilla, R. & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews. 2007.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Li, J. et al. Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters. 2015. [Link]

  • Copper- and Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-Fused Benzo[12][14]imidazo[2,1-b]thiazole Derivatives via Substituted trans-1,2-Diiodoalkenes, 1H-Benzo[d]imidazole-2-thiols, and Halobenzenes. The Journal of Organic Chemistry. 2017. [Link]

  • Soheili, A. et al. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. 2003. [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications. 2015. [Link]

  • Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]

  • Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions. American Chemical Society. 2021. [Link]

  • Mohammed, Y. S. et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2021. [Link]

  • Palladium-catalysed coupling of thiazole derivatives with aryl halides. ResearchGate. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. 2018. [Link]

  • Mohammed, Y. S. et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. 2021. [Link]

  • Sonogashira troubleshooting help needed. Reddit. [Link]

  • Sonogashira coupling. YouTube. [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry. 2022. [Link]

  • LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters. 2019. [Link]

  • LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. [Link]

  • Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry. 2006. [Link]

  • A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry. 2018.
  • Sonogashira-Hagiwara Cross Coupling Reaction. Chem-Station. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. 2003.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology. 2012. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. 2003. [Link]

  • Sonogashira reaction | Solved Practice Problems. YouTube. [Link]

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Method

Application Note: Functionalization of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate via Michael Addition

Introduction & Structural Rationale Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a highly versatile, electrophilic building block utilized in advanced drug discovery and materials science. Structurally, it features a phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a highly versatile, electrophilic building block utilized in advanced drug discovery and materials science. Structurally, it features a pharmacologically privileged 1,3-thiazole ring conjugated to an alkynoate (propiolate ester) moiety. The synergistic electron-withdrawing effects of both the methyl ester and the heteroaromatic thiazole ring severely deplete the electron density of the acetylenic spacer. This dual activation transforms the alkyne into an exceptionally potent Michael acceptor, primed for "click-like" nucleophilic conjugate additions[1].

Functionalizing this scaffold via hetero-Michael additions (specifically thia- and aza-Michael reactions) allows for the rapid, atom-economical generation of highly decorated β-substituted-α,β-unsaturated esters (vinyl sulfides and enamines) that serve as critical intermediates for further cyclizations or cross-coupling reactions.

Mechanistic Causality & Stereocontrol (E-E-A-T)

The 1,4-conjugate addition, commonly referred to as the Michael addition, is driven by the thermodynamic stability gained from converting a carbon-carbon π -bond into a new carbon-heteroatom σ -bond[2].

When functionalizing methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, two critical mechanistic outcomes must be controlled:

  • Regioselectivity: The nucleophile (e.g., thiolate) exclusively attacks the β -carbon (adjacent to the thiazole ring). This is dictated by the stabilization of the resulting allenyl enolate/zwitterionic intermediate, which is delocalized into the ester carbonyl[1].

  • Stereoselectivity: Thiol-yne conjugate additions to activated alkynoates are highly stereoselective, predominantly yielding the anti-Markovnikov Z-vinyl sulfide[3]. The causality behind this lies in the kinetically controlled protonation step. Following nucleophilic attack, the proton source (solvent or conjugate acid) approaches the enolate intermediate from the least sterically hindered face. This forces the bulky thiazole group and the incoming nucleophile into a cis relationship in the transition state, which relaxes into the thermodynamically stable Z-alkene geometry.

Mechanism A Methyl 3-(1,3-thiazol-4-yl) prop-2-ynoate B Nucleophilic Attack (Thiolate/Amine) A->B Base Activation C Allenyl Enolate Intermediate B->C 1,4-Addition D Kinetically Controlled Protonation C->D Proton Source E Z-Alkenyl Michael Adduct D->E Stereoselection

Mechanistic pathway of the stereoselective Michael addition to the thiazolyl alkynoate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reaction fidelity.

Protocol A: Chemoselective Thia-Michael Addition (Organic Phase)

This protocol utilizes free thiols under mild basic conditions. Triethylamine (Et₃N) is selected as the base because it provides sufficient basicity to generate the highly nucleophilic thiolate without causing competitive hydrolysis of the methyl ester.

Reagents: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (1.0 eq), Thiol (R-SH, 1.1 eq), Et₃N (0.1 eq), anhydrous Dichloromethane (DCM).

  • Preparation: Dissolve the alkynoate (1.0 mmol) in anhydrous DCM (5.0 mL) under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath to control the initial exothermic thiolate generation.

  • Activation: Add Et₃N (0.1 mmol) to the solution.

  • Addition: Add the thiol (1.1 mmol) dropwise over 5 minutes.

  • Self-Validation (Monitoring): Remove the ice bath and stir at room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is self-validating: the highly UV-active starting alkynoate will rapidly disappear, replaced by a lower Rf​ product spot (the Z-vinyl sulfide). LC-MS should confirm the [M+H]+ mass corresponding to the exact mass of the alkynoate + the thiol.

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL) to neutralize the base. Extract with DCM (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Green, Odorless Thia-Michael Addition (Aqueous Phase)

Free thiols are notoriously volatile and malodorous. This alternative protocol uses stable, odorless S-alkylisothiouronium salts as thiol equivalents in an aqueous medium[4]. Sodium hydroxide is required in excess (2.5 eq) to neutralize the salt, hydrolyze the isothiouronium to liberate the free thiolate in situ, and maintain the alkaline pH necessary for the Michael addition[4].

Reagents: Alkynoate (1.0 eq), S-Alkylisothiouronium salt (1.2 eq), NaOH (2.5 eq), H₂O.

  • Preparation: Dissolve the S-alkylisothiouronium salt (1.2 mmol) in distilled water (5.0 mL) at room temperature.

  • Activation: Add NaOH (2.5 mmol) to the aqueous solution and stir for 5 minutes to liberate the thiolate.

  • Addition: Add the alkynoate (1.0 mmol) directly to the aqueous mixture. The reaction will become biphasic.

  • Self-Validation (Monitoring): Stir vigorously for 15–30 minutes. The formation of the highly lipophilic product will cause it to precipitate or form a distinct organic suspension, driving the equilibrium forward. Complete conversion is verified by extracting a micro-aliquot into EtOAc and checking via TLC.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate to yield the functionalized product.

Workflow Step1 1. Preparation Dissolve Alkynoate in appropriate solvent (DCM or H2O) Step2 2. Activation Add catalytic/stoichiometric base (Et3N or NaOH) Step1->Step2 Step3 3. Addition Introduce Nucleophile (Thiol or Isothiouronium Salt) Step2->Step3 Step4 4. Monitoring Track conversion via LC-MS/TLC (Phase separation in H2O) Step3->Step4 Step5 5. Isolation Quench, extract, and purify via flash chromatography Step4->Step5

Step-by-step experimental workflow for the functionalization of the alkynoate.

Quantitative Data Summary

The table below summarizes the expected kinetic profiles, yields, and stereochemical outcomes based on the nucleophile utilized in the Michael addition to heteroaryl alkynoates.

Nucleophile TypeCatalyst / BaseSolventReaction TimeTypical YieldStereoselectivity (Z:E)
Aliphatic Thiols Et₃N (0.1 eq)DCM1–2 h>85%>90:10
Aromatic Thiols Et₃N (0.1 eq)MeCN0.5–1 h>90%>95:5
S-Alkylisothiouronium NaOH (2.5 eq)H₂O10–30 min75–90%>85:15
Secondary Amines None / Mild HeatMeOH4–12 h70–85%Variable (Thermodynamic)

Note: Aza-Michael additions (using secondary amines) often require longer reaction times and can result in variable stereoselectivity due to the reversibility of the enamine formation, which allows equilibration to the thermodynamic mixture.

References

  • [1] Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Source: nih.gov URL:

  • [3] Thiol-yne click reaction: an interesting way to derive thiol-provided catechols Source: rsc.org URL:

  • [4] Thia-Michael Addition Using Cheap and Odorless S-Alkylisothiouronium Salts as Thiol Equivalents in Water Source: organic-chemistry.org URL:

  • [2] The Michael Addition Reaction and Conjugate Addition Source: masterorganicchemistry.com URL:

Sources

Application

The Versatile Building Block: A Guide to the Synthesis and Application of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate in Medicinal Chemistry

The thiazole nucleus is a cornerstone in the architecture of numerous biologically active compounds, lending its unique electronic and structural properties to a wide array of therapeutic agents.[1] Its presence in natur...

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Author: BenchChem Technical Support Team. Date: April 2026

The thiazole nucleus is a cornerstone in the architecture of numerous biologically active compounds, lending its unique electronic and structural properties to a wide array of therapeutic agents.[1] Its presence in natural products and synthetic drugs underscores its significance as a privileged scaffold in medicinal chemistry. This guide focuses on a particularly valuable, yet underexplored, building block: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate . This molecule, featuring a reactive acetylenic ester directly attached to the thiazole ring, serves as a versatile precursor for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications, including antimicrobial and anticancer activities.[2][3][4]

This document provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its application in several powerful synthetic transformations, including cycloaddition reactions, Michael additions, and multicomponent reactions. The methodologies described herein are designed to be robust and adaptable, providing researchers in drug discovery and development with the tools to generate novel molecular entities for biological screening.

I. Synthesis of the Key Intermediate: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

The most direct and efficient method for the synthesis of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is the Sonogashira cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (methyl propiolate) with an aryl or heteroaryl halide (4-bromothiazole) using a palladium catalyst and a copper(I) co-catalyst.[6]

Rationale for Synthetic Approach

The Sonogashira coupling is selected for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex molecules.[7][8] The use of a palladium catalyst, in conjunction with a copper(I) salt, facilitates the coupling of the sp-hybridized carbon of the alkyne with the sp2-hybridized carbon of the thiazole ring.

Protocol 1: Synthesis of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate via Sonogashira Coupling

This protocol outlines the steps for the synthesis of the title compound from commercially available starting materials.

Materials:

  • 4-Bromothiazole

  • Methyl propiolate

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromothiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF and triethylamine (3.0 eq) to the flask. Stir the mixture at room temperature for 15 minutes.

  • Slowly add methyl propiolate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate as a pure compound.

II. Application in the Synthesis of Biologically Active Scaffolds

The activated triple bond in Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate makes it an excellent substrate for a variety of addition and cycloaddition reactions, enabling the construction of more complex heterocyclic systems.

A. 1,3-Dipolar Cycloaddition: Synthesis of Thiazolyl-Triazoles

The Huisgen 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocycles.[9][10][11] The reaction of an alkyne with an organic azide yields a 1,2,3-triazole, a scaffold known for its wide range of biological activities, including anticancer and antimicrobial properties.[12] The copper-catalyzed version of this reaction, often referred to as "click chemistry," is particularly efficient and regioselective, exclusively affording the 1,4-disubstituted triazole.[13]

Protocol 2: Synthesis of a Methyl 1-(Substituted)-4-(1,3-thiazol-4-yl)-1H-1,2,3-triazole-5-carboxylate via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a thiazolyl-triazole derivative.

Materials:

  • Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

  • An organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired thiazolyl-triazole.

B. Michael Addition: Access to Functionalized Enamines and Thioenol Ethers

The electron-withdrawing nature of the ester group in Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate activates the alkyne for conjugate addition, also known as the Michael addition.[14][15] This reaction allows for the stereoselective formation of C-N (aza-Michael) and C-S (thia-Michael) bonds, leading to the synthesis of β-enaminoesters and β-thioenol ethers, respectively. These structural motifs are present in a variety of biologically active compounds.[16][17]

Protocol 3: Aza-Michael Addition of Amines to Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

This protocol provides a general method for the synthesis of β-enaminoesters.

Materials:

  • Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

  • A primary or secondary amine (e.g., morpholine)

  • Anhydrous methanol or ethanol

  • Optional: A catalytic amount of a Lewis acid (e.g., CeCl₃·7H₂O) or a base (e.g., triethylamine)

Procedure:

  • Dissolve Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (1.0 eq) in anhydrous methanol.

  • Add the amine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction can be accelerated by gentle heating or microwave irradiation.[18] Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or by column chromatography on silica gel if necessary.

Protocol 4: Thia-Michael Addition of Thiols to Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

This protocol details the synthesis of β-thioenol ethers.

Materials:

  • Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

  • A thiol (e.g., thiophenol)

  • A basic catalyst (e.g., triethylamine or sodium ethoxide)

  • Anhydrous ethanol

Procedure:

  • Dissolve Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (1.0 eq) in anhydrous ethanol.

  • Add the thiol (1.1 eq) to the solution.

  • Add a catalytic amount of the base.

  • Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) if a strong base was used.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

C. Multicomponent Reactions: Rapid Assembly of Complex Heterocycles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials.[19][20] Acetylenic esters are excellent substrates for MCRs, enabling the rapid construction of diverse and complex heterocyclic scaffolds such as pyridines and pyrimidines.[21][22]

Protocol 5: Synthesis of a Substituted Pyridine Derivative

This protocol is a representative example of a multicomponent reaction to synthesize a highly substituted pyridine.

Materials:

  • Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

  • An active methylene compound (e.g., malononitrile)

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (1.0 eq), the aromatic aldehyde (1.0 eq), the active methylene compound (1.0 eq), and an excess of ammonium acetate (e.g., 6-8 eq).

  • Add ethanol as the solvent and reflux the mixture for 6-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, a precipitate may form. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyridine derivative.

III. Biological Relevance and Future Perspectives

The thiazole moiety is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][23][24][25] The synthetic routes outlined in this guide, starting from Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, provide access to novel classes of thiazole-containing compounds. The resulting thiazolyl-triazoles, -enamines, -thioenol ethers, and -pyridines are promising candidates for screening in various biological assays. The modular nature of these synthetic methods allows for the creation of large and diverse compound libraries, which is a key strategy in modern drug discovery. Further exploration of the reactivity of this versatile building block will undoubtedly lead to the discovery of new and potent therapeutic agents.

IV. Data Presentation

Table 1: Summary of Synthetic Transformations

Reaction TypeReactantsProduct ClassKey Features
Sonogashira Coupling 4-Bromothiazole, Methyl propiolateThiazolyl-alkynoateEfficient C-C bond formation, Mild conditions
1,3-Dipolar Cycloaddition Thiazolyl-alkynoate, Organic azideThiazolyl-triazoleHigh regioselectivity (CuAAC), Access to important heterocycles
Aza-Michael Addition Thiazolyl-alkynoate, Amineβ-EnaminoesterStereoselective C-N bond formation, High atom economy
Thia-Michael Addition Thiazolyl-alkynoate, Thiolβ-Thioenol etherStereoselective C-S bond formation, Mild conditions
Multicomponent Reaction Thiazolyl-alkynoate, Aldehyde, Active methylene compound, Ammonium acetateSubstituted PyridineHigh bond-forming efficiency, Rapid increase in molecular complexity

V. Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products Biologically Active Scaffolds 4-Bromothiazole 4-Bromothiazole Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate 4-Bromothiazole->Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Sonogashira Coupling Methyl propiolate Methyl propiolate Methyl propiolate->Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Thiazolyl-Triazoles Thiazolyl-Triazoles Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate->Thiazolyl-Triazoles 1,3-Dipolar Cycloaddition Enaminoesters Enaminoesters Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate->Enaminoesters Aza-Michael Addition Thioenol Ethers Thioenol Ethers Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate->Thioenol Ethers Thia-Michael Addition Substituted Pyridines Substituted Pyridines Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate->Substituted Pyridines Multicomponent Reaction

Caption: Synthetic workflow for the preparation and application of the key intermediate.

Michael_Addition cluster_reactants cluster_products cluster_examples Examples of Nucleophiles reactant Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate product Michael Adduct reactant->product Base or Lewis Acid Catalyst nucleophile + Nucleophile (Nu-H) nucleophile->product Amine R₂NH (Aza-Michael) Thiol RSH (Thia-Michael)

Caption: General scheme for the Michael addition to the thiazolyl-alkynoate.

References

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2020). Three-Component Reaction of Benzothiazole, Acetylenic Esters, Phenoles; Synthesis of Dialkyl 2-benzo[d]thiazol Derivatives Under Grinding. PubMed. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. [Link]

  • Asif, M. (2015). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules. [Link]

  • Atabey, H., & Karaduman, A. (2023). Evaluation of Anticancer and Antiinflammatory Activities of Some Thiazole Derivatives. ACS Omega. [Link]

  • Dawood, K. M., Abdel-Wahab, B. F., & Abbas, H. A. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [Link]

  • Bębenek, E., Chrobak, E., Wietrzyk, J., & Boryczka, S. (2018). Novel triazoles of 3-acetylbetulin and betulone as anticancer agents. Medicinal Chemistry Research. [Link]

  • El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & El-Sayed, W. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). ResearchGate. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). ResearchGate. [Link]

  • Tighadouini, S., Radi, S., Siraj, B., & Mabkhot, Y. N. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]

  • Ali, M. A., Shah, M. S. A., & Khan, M. A. (2022). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE. [Link]

  • Wang, X., et al. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules. [Link]

  • Alam, M. A. (2022). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Current Organic Chemistry. [Link]

  • Alam, M. A. (2022). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. PubMed. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • 4-Bromo-2-methylthiazole (8) as a reacting partner in Sonogashira coupling en route to MTEP (3). (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Ain Shams University. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. (n.d.). ResearchGate. [Link]

  • Convergent Multicomponent Assembly of 2-Acyloxymethyl Thiazoles. (2014). ResearchGate. [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]

  • Thia-Michael Reaction. (2022). MDPI. [Link]

  • Abdelriheem, N. A., Mohamed, A. M. M., & Abdelhamid, A. O. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. [Link]

  • Gariazzo, C., & Huisgen, R. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition. [Link]

  • Gariazzo, C., & Huisgen, R. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.). ResearchGate. [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

  • Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2017). ACS Publications. [Link]

  • Michael addition reaction. (n.d.). Wikipedia. [Link]

  • Synthesis and Biological Activity of New[26][27]Thiazolo[4,5-d]pyridazin-4(5H)-ones. (2015). Molecules. [Link]

  • [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds. (2011). Chemistry Central Journal. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2007). Molecules. [Link]

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. (2020). ACS Omega. [Link]

  • Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. (2021). Molecules. [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2017). ResearchGate. [Link]

  • Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. (2022). Molecules. [Link]

Sources

Method

Application Note: Optimized Reagents and Protocols for the Esterification of 3-(1,3-Thiazol-4-yl)propiolic Acid

Executive Summary & Mechanistic Challenges The synthesis of heteroaryl propiolate esters, specifically derivatives of 3-(1,3-thiazol-4-yl)propiolic acid, presents unique chemoselective challenges. As an alkynoic acid con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Challenges

The synthesis of heteroaryl propiolate esters, specifically derivatives of 3-(1,3-thiazol-4-yl)propiolic acid, presents unique chemoselective challenges. As an alkynoic acid conjugated to an electron-withdrawing thiazole ring, the molecule is highly reactive but structurally fragile. Standard esterification protocols often fail due to three competing mechanistic pathways:

  • Thermal & Base-Catalyzed Decarboxylation: Propiolic acids are notoriously prone to losing CO₂. The activation energy for this decarboxylation is further lowered by the electron-withdrawing thiazole ring, which stabilizes the resulting acetylide-like transition state .

  • Nucleophilic Conjugate Addition (Michael Addition): Once the ester is formed, it becomes a highly activated Michael acceptor. Nucleophilic catalysts commonly used in esterification (such as DMAP) can attack the β -carbon of the alkyne, leading to zwitterionic intermediates, stable adducts, or polymerization .

  • Thiazole Basicity: The basic nitrogen of the thiazole ring (pKa ~2.5) coordinates with transition metals and becomes protonated under strongly acidic conditions (e.g., Fischer esterification) , drastically altering solubility and requiring massive excesses of acid to drive the reaction forward.

To achieve high-yielding esterification without degrading the alkyne, the choice of reagents must strictly avoid high temperatures, strong acids, and strong/nucleophilic bases.

Reagent Selection & Causality (Expertise & Experience)

To bypass the aforementioned pitfalls, two orthogonal strategies are recommended depending on the target ester (alkyl/aryl vs. methyl/benzyl).

Strategy A: Modified Steglich Esterification (For Complex Alcohols)

The traditional Steglich esterification utilizes DCC and DMAP. However, due to the high risk of DMAP-induced Michael addition to the propiolate [[1]]([Link]), DMAP must be eliminated.

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Chosen over DCC because its urea byproduct is water-soluble, preventing the need for harsh chromatographic separations that could degrade the alkyne.

  • Additive: HOBt (Hydroxybenzotriazole) or Oxyma Pure . Replaces DMAP. HOBt forms a highly reactive, non-nucleophilic active ester intermediate, completely bypassing the Michael addition pathway.

  • Base: DIPEA (N,N-Diisopropylethylamine). A sterically hindered base used to neutralize the HCl salt of EDC without acting as a nucleophile.

Strategy B: Mild Carboxylate Alkylation (For Methyl, Ethyl, or Benzyl Esters)

For simple esters, bypassing coupling agents entirely is the most robust approach.

  • Alkylating Agent: Alkyl Halides (e.g., Iodomethane, Benzyl Bromide).

  • Base: Cesium Carbonate (Cs₂CO₃) . Chosen over K₂CO₃ or NaOH. The large ionic radius of cesium provides the "cesium effect," rendering the carboxylate highly nucleophilic in polar aprotic solvents. This allows the alkylation to proceed rapidly at 0 °C, completely suppressing base-catalyzed decarboxylation.

Quantitative Data & Strategy Comparison

Esterification MethodPrimary ReagentsTemp.Decarboxylation RiskMichael Addition RiskBest Application
Modified Steglich EDC·HCl, HOBt, DIPEA0 °C to RTLowNone Complex, secondary, or sensitive alcohols.
Mild Alkylation Cs₂CO₃, Alkyl Halide0 °CNone None Simple esters (Methyl, Benzyl, Allyl).
Standard SteglichDCC, DMAP (cat.)RTModerateHigh Not recommended for propiolates.
Fischer EsterificationH₂SO₄, Alcohol>65 °CHigh LowNot recommended (Thiazole protonation).

Reaction Pathways & Logical Relationships

ReactionPathways SM 3-(1,3-thiazol-4-yl) propiolic acid Ester Thiazolylpropiolate Ester (Target Product) SM->Ester EDC/HOBt, ROH 0-25 °C Decarb 4-Ethynylthiazole (Decarboxylation) SM->Decarb Heat (>60 °C) or Strong Base Michael Michael Adduct (Polymerization) Ester->Michael Excess DMAP or Nucleophiles

Caption: Logical relationships between reaction conditions and product outcomes for heteroaryl propiolic acids.

Validated Experimental Protocols

Protocol A: Modified Steglich Esterification (EDC/HOBt)

This protocol is a self-validating system designed to prevent alkyne degradation while ensuring complete conversion.

Reagents Required:

  • 3-(1,3-thiazol-4-yl)propiolic acid (1.0 eq)

  • Target Alcohol (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt hydrate (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Add 3-(1,3-thiazol-4-yl)propiolic acid and the target alcohol. Dissolve in anhydrous DCM.

  • Cooling & Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add HOBt, followed by the dropwise addition of DIPEA. Stir for 10 minutes to form the carboxylate salt.

  • Coupling: Add EDC·HCl portion-wise over 15 minutes to prevent localized heating.

  • In-Process Control (IPC) & Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc). Self-Validation: The starting acid will stay at the baseline, while the product ester will migrate. Stain with KMnO₄; both starting material and product will show bright yellow spots against a purple background due to the alkyne.

  • Chemoselective Workup:

    • Crucial Insight: Do not wash with 5% Citric Acid or 1M HCl. The thiazole ring (pKa ~2.5) will protonate and partition into the aqueous layer, destroying your yield.

    • Instead, quench the reaction with saturated aqueous NH₄Cl (pH ~5.5). This safely neutralizes and removes DIPEA and EDC-urea without protonating the thiazole.

    • Wash the organic layer with saturated aqueous NaHCO₃ to remove unreacted starting acid and HOBt.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature strictly < 30 °C to prevent late-stage decarboxylation). Purify via silica gel chromatography.

Workflow Step1 1. Dissolve Acid & Alcohol in anhydrous DCM (0 °C) Step2 2. Add HOBt & DIPEA (Activate Carboxylate) Step1->Step2 Step3 3. Add EDC·HCl Portionwise (Maintain 0 °C) Step2->Step3 Step4 4. Stir at 0 °C to RT (IPC: TLC/LC-MS) Step3->Step4 Step5 5. Aqueous Workup (Sat. NH4Cl, then NaHCO3) Step4->Step5 Step6 6. Column Chromatography (Yield: 80-90%) Step5->Step6

Caption: Step-by-step experimental workflow for the modified Steglich esterification using HOBt.

Protocol B: Mild Alkylation (Cs₂CO₃ / Alkyl Halide)

Ideal for synthesizing methyl, ethyl, or benzyl esters with near-quantitative yields.

Step-by-Step Methodology:

  • Dissolve 3-(1,3-thiazol-4-yl)propiolic acid (1.0 eq) in anhydrous DMF (0.2 M) under argon and cool to 0 °C.

  • Add finely powdered anhydrous Cs₂CO₃ (1.1 eq). Stir for 15 minutes. The mixture will become a fine suspension.

  • Add the alkyl halide (e.g., Iodomethane, 1.2 eq) dropwise.

  • IPC: Monitor via LC-MS. The reaction is typically complete within 1-2 hours at 0 °C. Look for the [M+H]+ of the ester and ensure the absence of the M−44 peak (which would indicate decarboxylation).

  • Quench by pouring the mixture into ice water. Extract 3x with Ethyl Acetate.

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

References

  • Devlaminck, D., et al. "Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry." Chemical Reviews (ACS Publications / PMC). URL: [Link]

  • Moon, P. J., et al. "Palladium-Catalyzed Stereospecific Decarboxylative Benzylation of Alkynes." Organic Letters (ACS Publications). URL: [Link]

  • Zheng, Y., et al. "Improved synthesis of fullerynes by Fisher esterification for modular and efficient construction of fullerene polymers." Polymer (via University of Akron). URL: [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Protocols for Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodological Guide & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodological Guide & Experimental Protocols.

Executive Summary & Mechanistic Context

The selective catalytic hydrogenation of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate represents a complex chemoselective challenge frequently encountered in medicinal chemistry. The molecule contains two highly reactive yet conflicting moieties:

  • The Propynoate Core: An electron-deficient alkyne conjugated with a methyl ester. This conjugation lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the alkyne highly susceptible to reduction, but also prone to over-hydrogenation to the alkane.

  • The 1,3-Thiazole Ring: A sulfur- and nitrogen-containing heteroaromatic ring. The sulfur atom acts as a potent Lewis base, possessing free electron pairs that strongly and irreversibly chemisorb to the empty d-orbitals of heterogeneous transition metal surfaces (e.g., Pd, Pt). This leads to severe catalyst poisoning and premature reaction stalling[1].

Successfully reducing the alkyne without destroying the catalyst or over-reducing the substrate requires precise manipulation of the catalyst's electronic environment and the substrate's coordination ability.

Catalyst Selection & Reaction Dynamics

The Thiazole-Alkyne Dichotomy

Standard hydrogenation using palladium on carbon (Pd/C) at atmospheric pressure typically fails for this substrate. The sulfur atom in the thiazole ring rapidly coats the Pd nanoparticles, blocking the active sites required for H₂ activation and alkyne adsorption[2].

To bypass this limitation, two distinct catalytic strategies must be employed depending on the desired target molecule:

  • Pathway A: Z-Selective Semi-Hydrogenation (Targeting the Acrylate) To achieve partial reduction to Methyl (Z)-3-(1,3-thiazol-4-yl)acrylate, the Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead acetate) is utilized[3]. The lead additives selectively poison the most active catalytic sites responsible for alkene reduction. However, because the substrate itself contains a poison (thiazole), the addition of exogenous quinoline must be carefully titrated. Too much quinoline combined with the thiazole will completely deactivate the catalyst; a reduced loading of quinoline (0.2–0.5 eq) is optimal to prevent alkyne oligomerization while maintaining sufficient activity.

  • Pathway B: Full Hydrogenation (Targeting the Propanoate) To achieve complete reduction to Methyl 3-(1,3-thiazol-4-yl)propanoate, the sulfur-poisoning effect must be electronically mitigated. This is achieved by adding a stoichiometric amount of an acid, such as Trifluoroacetic Acid (TFA). The acid protonates the thiazole nitrogen, forming an in situ thiazolium-like species. This protonation withdraws electron density from the adjacent sulfur atom, significantly reducing its Lewis basicity and its ability to coordinate to the Pd surface.

Workflow Visualization

HydrogenationPathway Substrate Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (Alkyne) Poisoning Challenge: Thiazole Sulfur Catalyst Poisoning Substrate->Poisoning Path1 Lindlar Catalyst (Pd/CaCO3, Pb) + Quinoline (0.2 eq) Substrate->Path1 Semi-Hydrogenation (1 atm H2, 25 °C) Path2 10% Pd/C (High Loading) + Acidic Additive (TFA) Substrate->Path2 Full Hydrogenation (4 atm H2, 40 °C) Poisoning->Path1 Poisoning->Path2 Alkene Methyl (Z)-3-(1,3-thiazol-4-yl)acrylate (Z-Alkene) Path1->Alkene Z-Selective Alkane Methyl 3-(1,3-thiazol-4-yl)propanoate (Alkane) Path2->Alkane Complete Reduction

Mechanistic pathways for the hydrogenation of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate.

Quantitative Data Presentation

The following table summarizes the optimized parameters for divergent hydrogenation outcomes.

Catalyst SystemAdditiveH₂ PressureTempTarget ProductExpected YieldChemoselectivity
Lindlar (Pd/CaCO₃/Pb) Quinoline (0.2 eq)1 atm25 °CMethyl (Z)-3-(1,3-thiazol-4-yl)acrylate80–85%>95% (Z-alkene)
10% Pd/C None1 atm25 °CN/A (Reaction stalls rapidly)<10%N/A
10% Pd/C TFA (1.1 eq)4 atm40 °CMethyl 3-(1,3-thiazol-4-yl)propanoate88–92%>98% (Alkane)
[Cp*RuCl(cod)] / AgOTf None1 atm25 °CMethyl (E)-3-(1,3-thiazol-4-yl)acrylate70–75%>90% (E-alkene)[4]

Experimental Protocols

Protocol A: Z-Selective Semi-Hydrogenation (Acrylate Synthesis)

Self-Validating Insight: The reaction must be monitored strictly by LC-MS rather than volumetric H₂ uptake. Because the substrate contains a sulfur poison, H₂ uptake may artificially slow down before complete conversion.

Materials:

  • Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (1.0 mmol)

  • Lindlar Catalyst (5% Pd on CaCO₃ poisoned with Pb, 10 wt% relative to substrate)

  • Quinoline (0.2 mmol, 0.2 eq)

  • Ethyl Acetate (EtOAc, HPLC grade, 10 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the alkyne substrate (1.0 mmol) in EtOAc (10 mL).

  • Additive & Catalyst: Add quinoline (0.2 eq). Note: Keep quinoline loading low to prevent synergistic over-poisoning with the thiazole. Carefully add the Lindlar catalyst (10 wt%).

  • Purging: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas (Argon/N₂) three times.

  • Hydrogenation: Evacuate the flask once more and backfill with Hydrogen gas (H₂) using a double-layered balloon.

  • Monitoring: Stir the suspension vigorously at 25 °C. Monitor the reaction via LC-MS every 30 minutes. The reaction typically reaches maximum alkene concentration within 1.5 to 2.5 hours.

  • Quenching: Do not allow the reaction to proceed overnight. Once the alkyne is consumed, immediately flush the system with Argon to halt the reaction.

  • Workup: Filter the mixture through a short pad of Celite to remove the catalyst, washing the pad with EtOAc (2 × 10 mL). Wash the organic filtrate with 1M HCl (5 mL) to remove the quinoline, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Full Hydrogenation (Propanoate Synthesis)

Self-Validating Insight: If the reaction stalls at ~50% conversion despite the acidic additive, do not arbitrarily increase the pressure. The Pd surface has likely become saturated with sulfur. Filter the mixture, isolate the intermediate, and resubject it to fresh catalyst.

Materials:

  • Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (1.0 mmol)

  • 10% Pd/C (20 wt% relative to substrate - high loading required)

  • Trifluoroacetic Acid (TFA, 1.1 mmol, 1.1 eq)

  • Methanol (MeOH, anhydrous, 10 mL)

Step-by-Step Procedure:

  • Activation: In a high-pressure hydrogenation vessel (e.g., Parr shaker flask), dissolve the substrate (1.0 mmol) in anhydrous MeOH (10 mL).

  • Protonation: Add TFA (1.1 eq) dropwise to the solution. Stir for 5 minutes to ensure complete protonation of the thiazole nitrogen, which deactivates the sulfur's poisoning capability.

  • Catalyst Addition: Carefully add the 10% Pd/C (20 wt%). Caution: Pd/C wetted with MeOH can be pyrophoric; add under an argon stream.

  • Pressurization: Seal the vessel, purge with N₂ three times, and then pressurize with H₂ gas to 4 atm (approx. 60 psi).

  • Reaction: Heat the vessel to 40 °C and agitate/stir for 6–8 hours.

  • Workup: Vent the H₂ gas safely and purge with N₂. Filter the catalyst through a Celite pad. Concentrate the filtrate.

  • Neutralization: Dissolve the crude residue in Dichloromethane (DCM, 15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to neutralize the TFA. Extract, dry over MgSO₄, and evaporate to yield the pure propanoate.

References

  • [Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions], [PMC / NIH],[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10666993/]
  • [Application Notes and Protocols for the Catalytic Hydrogenation of Aromatic Thiazoles to Dihydrothiazoles], [BenchChem],[https://benchchem.com/document/application-notes-and-protocols-for-the-catalytic-hydrogenation-of-aromatic-thiazoles] 3.[How does sulfur in thiazole poison Pd catalyst?], [ResearchGate],[https://www.researchgate.net/post/How_does_sulfur_in_thiazole_poison_Pd_catalyst] 4.[A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes], [Angewandte Chemie / Wisc.edu],[https://www.chem.wisc.edu/deptfiles/organic/chem805/Papers/Fuerstner%20trans%20hyd.pdf]
  • [11.3.4 Catalytic Hydrogenation of Alkynes],[Chemistry LibreTexts],[https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate During Column Chromatography

Welcome to the technical support center for the purification of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of this compound during column chromatography. Here, we will explore the underlying reasons for its degradation and provide actionable troubleshooting strategies to ensure the successful isolation of your target molecule.

First Principles: Understanding the Instability

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate possesses a unique combination of functional groups that contribute to its reactivity and potential instability on a standard silica gel column. The primary culprits for degradation are the acidic nature of silica gel and the electrophilic character of the alkyne.

  • Acidic Nature of Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can catalyze various unwanted side reactions.

  • Thiazole Ring: The thiazole ring contains a nitrogen atom that can be protonated under acidic conditions, potentially leading to ring-opening or other rearrangements.[2]

  • α,β-Unsaturated System: The ester and alkyne functionalities create an electron-deficient triple bond, making it susceptible to nucleophilic attack in a process known as a Michael addition.[3]

The combination of these factors can lead to a variety of degradation pathways on silica gel, including hydration of the alkyne, hydrolysis of the ester, and Michael addition of nucleophiles (such as water or residual amines from a previous reaction step) to the activated alkyne.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the column chromatography of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate.

Q1: My yield is significantly lower than expected after column chromatography, and I see multiple new spots on my TLC. What is happening?

A1: This is a classic sign of on-column degradation. The acidic nature of the silica gel is likely promoting the decomposition of your compound.[4] The new spots on your TLC are the degradation products.

Likely Cause: Acid-catalyzed degradation on the silica gel surface.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups by adding a small amount of a non-nucleophilic base to your eluent. Triethylamine (TEA) is a common choice.[5][6][7]

    • Quick Test: Before running a full column, spot your crude material on a TLC plate and develop it in your chosen solvent system with and without the addition of 1-2% TEA. If the degradation is suppressed in the presence of TEA, this is a good indication that it will be effective on the column.[8]

  • Use a Less Acidic Stationary Phase: If deactivation is not sufficient, consider using an alternative stationary phase.

    • Neutral Alumina: Alumina can be a good alternative for acid-sensitive compounds.[5]

    • Florisil® (Magnesium Silicate): This is another milder stationary phase option.[5]

Q2: I've tried deactivating my silica with triethylamine, but I'm still seeing some degradation. Are there other options?

A2: While TEA is often effective, it may not completely solve the problem, or your compound might be sensitive to bases as well. Here are some alternative strategies:

Solutions:

  • Alternative Stationary Phases:

    • Amine-functionalized Silica: This type of silica has a basic surface and can be very effective for purifying acid-sensitive compounds.[5]

  • Non-Chromatographic Purification: If your compound is highly sensitive, it may be best to avoid traditional column chromatography altogether.

    • Crystallization: If your compound is a solid, crystallization can be a highly effective purification method that avoids contact with stationary phases.[9][10]

    • Distillation: For liquid compounds, distillation under reduced pressure (vacuum distillation) can be a good option to purify heat-sensitive materials.[9]

Q3: My crude NMR looks clean, but after the column, I see new peaks that suggest a Michael addition has occurred. Where is the nucleophile coming from?

A3: The α,β-unsaturated system in your molecule is a Michael acceptor.[3] The silica gel can act as a promoter for Michael additions.[11][12]

Likely Nucleophiles:

  • Water: Even with "dry" solvents, there is often enough residual water to act as a nucleophile.

  • Residual Amines: If the preceding reaction step involved an amine that was not completely removed during workup, it can add to your alkyne on the column.[13]

Solutions:

  • Thoroughly Dry Solvents: Ensure your elution solvents are anhydrous.

  • Careful Workup: Before chromatography, ensure all reagents from the previous step, especially nucleophilic ones, are completely removed. An acidic wash during the workup can help remove residual amines.

  • Use Deactivated Silica: As mentioned previously, deactivating the silica with TEA can reduce its ability to promote Michael additions.[5][6]

Preventative Measures: Best Practices for Success

To minimize the chances of degradation from the outset, follow these best practices:

  • TLC First: Always run a TLC with your crude material and the intended solvent system. This will give you a quick indication of potential stability issues.

  • Minimize Contact Time: Do not let your compound sit on the column for an extended period. Prepare your fractions and run the column efficiently.

  • Consider Flash Chromatography: The faster flow rate of flash chromatography reduces the contact time between your compound and the stationary phase, which can minimize degradation.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel with Triethylamine
  • Prepare your eluent (e.g., a mixture of hexane and ethyl acetate) as determined by TLC analysis.

  • To this eluent, add triethylamine to a final concentration of 1-3% (v/v).[7]

  • Use this TEA-containing eluent to slurry pack your column and to elute your compound.

  • Note: After purification, the triethylamine will need to be removed from your product fractions. This can typically be achieved by concentrating the fractions under reduced pressure.

Protocol 2: 2D TLC for Degradation Analysis
  • Spot your crude material in one corner of a square TLC plate.

  • Develop the plate in your chosen eluent system.

  • Remove the plate and allow the solvent to fully evaporate.

  • Rotate the plate 90 degrees and develop it again in the same solvent system.

  • If your compound is stable, you will see a single spot on the diagonal. If it is degrading on the silica, you will see new spots off the diagonal.[14]

Data Summary

Problem Likely Cause Primary Solution Secondary Solutions
Low Yield, Multiple SpotsAcid-catalyzed degradationDeactivate silica with TEAUse neutral alumina or Florisil®
Degradation with TEABase sensitivity or insufficient deactivationUse amine-functionalized silicaNon-chromatographic methods
Michael Addition ProductsSilica-promoted nucleophilic attackThoroughly dry solvents, careful workupDeactivate silica with TEA

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for degradation during chromatography.

Potential Degradation Pathway

G Compound Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Silica Silica Gel (Acidic Surface) Compound->Silica Adsorption & Acid Catalysis Nucleophile Nucleophile (H2O, R2NH) Compound->Nucleophile Michael Addition Degradation_Products Degradation Products (Hydrated Alkyne, Michael Adduct) Silica->Degradation_Products Promotes Degradation Nucleophile->Degradation_Products Forms Adduct

Caption: Potential degradation pathways on silica gel.

References

  • Bartoli, G., Bosco, M., Marcantoni, E., Petrini, M., Sambri, L., & Torregiani, E. (2001). Conjugate Addition of Amines to α,β-Enones Promoted by CeCl3·7H2O-NaI System Supported in Silica Gel. J. Org. Chem., 66, 9052-9055. [Link]

  • CK-12 Foundation. (n.d.). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. Retrieved from [Link]

  • Cournoyer, M. E., & Dare, J. H. (n.d.). The use of alternative solvent purification techniques. OSU Chemistry. Retrieved from [Link]

  • Thermal and Hydrothermal Treatment of Silica Gels as Solid Stationary Phases in Gas Chromatography. PMC. Retrieved from [Link]

  • BYJU'S. (2019, October 16). methods of purification of organic compounds. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • ResearchGate. (2019, March 28). Deactivation of silica gel?. Retrieved from [Link]

  • Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. PMC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Silica gel accelerated aza-Michael addition of amines to α,β-unsaturated amides. (2008). Tetrahedron Letters, 49(36), 5244-5247.
  • RECERCAT. (2023, November 8). Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[9]pyrrole Cavitands as Ligands. Retrieved from [Link]

  • Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. (2021). Appl. Sci., 12(1), 78.
  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. Retrieved from [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021). Chemical Reviews, 121(10), 5785-5885.
  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. (2010). Mar. Drugs, 8(10), 2535-2573.
  • Mechanistic Insights in Gold-Stabilized Nonclassical Carbocations: Gold-Catalyzed Rearrangement of 3-Cyclopropyl Propargylic Acetates. (2010). Journal of the American Chemical Society, 132(12), 4329-4341.
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega.
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). PMC. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • Catalytic Asymmetric Propargylation. (2011). Chemical Reviews, 111(3), 1663-1714.
  • Pharmaguideline. (2020, April 17). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Exploring Methyl 2-(2-Amino-1,3-Thiazol-4-yl)acetate: Properties and Applications. (n.d.). Retrieved from [Link]

  • 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity. (2011). Molecules, 16(5), 3956-3965.
  • Enhanced Stability Stationary Phases for HPLC. (2026, March 28). LCGC International. Retrieved from [Link]

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]

  • Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. (2018). 48th International Conference on Environmental Systems.
  • Separation of acidic and neutral lipids by aminopropyl-bonded silica gel column chromatography. (1987).

Sources

Optimization

Technical Support Center: Best Purification Techniques for Crude Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Mixtures

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the isolation and purification of Methyl 3-(1,3-thiazol-4-yl)prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the isolation and purification of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate .

Synthesizing this molecule—typically via a Sonogashira cross-coupling between a 4-halothiazole and methyl propiolate—presents unique downstream challenges. The electron-deficient nature of the propiolate moiety, combined with the metal-chelating ability of the thiazole ring, requires a meticulously designed purification strategy to prevent product degradation and achieve pharmaceutical-grade purity.

Process Workflow

The following workflow illustrates the logical sequence of purification required to isolate the target compound while systematically eliminating amines, transition metals, and structural byproducts.

G Crude Crude Reaction Mixture (Target, Pd/Cu, PPh3, Salts) Workup Aqueous Quench & Extraction (NH4Cl / EDTA Wash) Crude->Workup Stop Reaction OrgPhase Organic Phase (Target, PPh3, Glaser Byproduct) Workup->OrgPhase Phase Separation Scavenger Metal Scavenging (Thiol-Modified Silica) OrgPhase->Scavenger Remove Pd/Cu Chromatography Flash Chromatography (Hexane/EtOAc Gradient) Scavenger->Chromatography Filtration Pure Pure Methyl 3-(1,3-thiazol-4-yl) prop-2-ynoate Chromatography->Pure Fractionation

Fig 1: Standardized purification workflow for heteroaryl propiolate crude mixtures.

Troubleshooting & FAQs

Q: Why is my product yield unexpectedly low after the aqueous workup, with a dark tar-like residue remaining? A: Methyl propiolate and its resulting heteroaryl alkynoate derivatives are highly electrophilic due to the electron-withdrawing ester group. During Sonogashira couplings, the use of amine bases can trigger aza-Michael additions to the alkyne or induce rapid polymerization[1]. Furthermore, highly basic aqueous workups can cause ester hydrolysis. Solution: Quench the reaction immediately with a mild, slightly acidic buffer (e.g., saturated aqueous NH₄Cl, pH ~6) to rapidly protonate and neutralize residual amines, halting nucleophilic attack.

Q: How do I separate the target molecule from the Glaser homocoupling byproduct? A: The Glaser homocoupling of methyl propiolate yields dimethyl hexa-2,4-diynedioate. This highly conjugated byproduct is significantly less polar than Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. Solution: Utilize a step-gradient flash chromatography on silica gel. Start with 100% hexanes to elute the non-polar Glaser byproduct, then gradually increase the polarity to elute the target thiazole derivative.

Q: My NMR shows broad peaks, and the product is slightly discolored. How do I remove persistent Palladium and Copper residues? A: The nitrogen atom on the 1,3-thiazole ring is an excellent ligand for transition metals, often chelating Pd and Cu residues[2]. Standard aqueous washes are insufficient to break these complexes. Solution: Implement a two-stage metal scavenging protocol. First, wash the organic phase with an aqueous EDTA solution to chelate bulk copper. Second, treat the organic phase with a solid-supported metal scavenger, such as thiol-modified dual-pore silica beads, which have a high affinity for leached Pd species and can reduce contamination to <10 ppm[3].

Q: Why is my product degrading on the silica column during flash chromatography? A: Alkynes conjugated with electron-withdrawing groups can be sensitive to the slightly acidic nature of standard silica gel, leading to hydration or isomerization on the column. Solution: Deactivate the silica gel by running 1% Triethylamine (Et₃N) in hexanes through the column prior to loading your sample, or switch to neutral alumina.

Standard Operating Procedures (SOPs)

Protocol A: Optimized Aqueous Workup & Extraction

Objective: Neutralize amines, prevent Michael addition, and remove bulk copper.

  • Cool the crude Sonogashira reaction mixture to 0–5 °C using an ice bath.

  • Slowly add an equal volume of saturated aqueous NH₄Cl to quench the amine base.

  • Add 0.5 volumes of 0.1 M aqueous EDTA (pH 8) and stir vigorously for 15 minutes to sequester bulk Copper(I) catalysts.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

Protocol B: Trace Metal Scavenging

Objective: Achieve pharmaceutical-grade heavy metal limits (<10 ppm).

  • Re-dissolve the concentrated crude mixture in a minimal amount of Dichloromethane (DCM) or Methanol (MeOH).

  • Add Thiol-modified silica beads (approx. 5-10 equivalents relative to the initial Pd catalyst loading).

  • Stir the suspension gently at room temperature for 2–4 hours.

  • Filter the mixture through a Celite pad and wash the pad with excess DCM.

  • Concentrate the filtrate under reduced pressure.

Protocol C: Flash Chromatography

Objective: Isolate Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate from homocoupling and ligand byproducts.

  • Dry-load the scavenged crude mixture onto silica gel to prevent band broadening.

  • Pack the column using Hexanes (optionally pre-treated with 1% Et₃N).

  • Run a gradient: 0% to 5% EtOAc in Hexanes to elute unreacted methyl propiolate and Glaser homocoupling byproducts.

  • Increase the gradient to 15%–25% EtOAc in Hexanes to elute the target compound.

  • Monitor fractions via TLC (UV active at 254 nm) and stain with KMnO₄ (alkynes oxidize readily, appearing as bright yellow spots on a purple background).

Quantitative Data: Purification Efficiency

The following table summarizes the expected metal clearance and product recovery at each stage of the described purification workflow.

Purification StageResidual Palladium (ppm)Residual Copper (ppm)Target Compound Recovery (%)
Crude Mixture > 2,000> 1,500N/A
Post-EDTA Aqueous Wash ~ 450< 5095%
Post-Thiol Silica Scavenging < 10< 592%
Post-Flash Chromatography < 2< 185%

References

  • Zinc Chloride-Promoted Aryl Bromide−Alkyne Cross-Coupling Reactions at Room Temperature The Journal of Organic Chemistry URL:[Link]

  • Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions Organic Process Research & Development URL:[Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review MDPI Catalysts URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. This resource provides in-depth troubleshooting advi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its low solubility in polar protic solvents. Our goal is to equip you with the scientific understanding and practical methodologies to ensure consistent and reliable experimental outcomes.

Understanding the Challenge: The Molecular Culprits of Poor Solubility

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate's solubility is governed by its molecular structure. The presence of the thiazole ring, a heterocyclic aromatic compound, and the relatively non-polar prop-2-ynoate tail contributes to its hydrophobic character. In polar protic solvents like water or ethanol, the energetic cost of disrupting the strong hydrogen-bonding network of the solvent to accommodate the non-polar solute is high, leading to low solubility.

This guide will walk you through systematic approaches to overcome this hurdle, from simple solvent adjustments to more advanced formulation strategies.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section is designed to provide direct answers and actionable protocols for specific problems you may encounter during your experiments.

Issue 1: My stock solution of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate in a polar protic solvent is cloudy or shows visible precipitate.

Question: I've attempted to dissolve my compound in an aqueous buffer for my assay, but it's not fully dissolving. What should I do?

Answer: This is a classic sign that the intrinsic solubility of the compound in your chosen solvent system is being exceeded. Here’s a systematic approach to troubleshoot this:

Possible Causes & Step-by-Step Solutions:

  • Solvent System Optimization: The Power of Co-Solvents

    • The "Why": A co-solvent, which is a water-miscible organic solvent, can increase the solubility of a hydrophobic compound by reducing the overall polarity of the solvent system.[1] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[1][2]

    • The "How" (Protocol):

      • Prepare a high-concentration stock solution of your compound in 100% DMSO.

      • Perform serial dilutions of this stock solution into your aqueous buffer. This gradual introduction to the aqueous environment can prevent the compound from "crashing out" of the solution.

      • If precipitation still occurs, consider preparing an intermediate dilution in a mixture of the co-solvent and buffer before the final dilution.

      • Caution: Be mindful of the final concentration of the organic co-solvent in your assay, as high concentrations can affect biological systems. It is advisable to keep the final concentration of DMSO below 1%.

  • pH Adjustment: Leveraging Ionizable Groups

    • The "Why": The solubility of compounds with acidic or basic functional groups can be significantly influenced by pH.[3] The thiazole ring in your compound is weakly basic and can be protonated under acidic conditions, forming a more soluble salt.[4]

    • The "How" (Protocol):

      • Determine the pKa of your compound (if not known, this can be predicted using software or determined experimentally).

      • Adjust the pH of your aqueous buffer to be at least 1-2 pH units below the pKa of the basic thiazole nitrogen. This will ensure the compound is in its more soluble, ionized form.

      • Use a suitable buffer system to maintain the desired pH throughout your experiment.

Issue 2: I'm observing inconsistent results in my biological assays, which I suspect is due to solubility.

Question: My dose-response curves are not consistent, and I see variability between replicate wells. Could this be a solubility problem?

Answer: Absolutely. Inconsistent biological data is a common consequence of poor compound solubility. Here’s how to diagnose and address it:

Possible Causes & Step-by-Step Solutions:

  • Metastable Solutions and Time-Dependent Precipitation:

    • The "Why": Your compound may initially appear to be in solution but can slowly precipitate over the duration of your experiment, leading to a decrease in the effective concentration.

    • The "How" (Protocol):

      • Visually inspect your assay plates under a microscope at different time points for any signs of crystal formation or precipitation.

      • Consider running a kinetic solubility assay to determine the time frame over which your compound remains in solution in your specific assay media.

  • Advanced Formulation Strategies for Sustained Solubility:

    • The "Why": For more challenging cases, advanced formulation techniques can be employed to maintain the compound in a soluble state. These methods work by creating a more favorable microenvironment for the compound.

    • The "How" (Protocols):

      • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior.[5] They can encapsulate your poorly soluble compound, forming an "inclusion complex" that is more soluble in water.[3]

        • Protocol: Cyclodextrin Complexation

          • Choose a suitable cyclodextrin (e.g., β-cyclodextrin or its more soluble derivatives like HP-β-CD).

          • Prepare a solution of the cyclodextrin in your aqueous buffer.

          • Slowly add your compound to the stirring cyclodextrin solution. The molar ratio of the compound to cyclodextrin is crucial and may require optimization (typically starting at 1:1).[3]

          • Stir the mixture for an extended period (24-48 hours) to allow for complex formation.

          • The resulting solution can then be used in your assays.

      • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[6] This creates an amorphous form of the compound, which is generally more soluble than its crystalline form.[7]

        • Protocol: Solvent Evaporation Method for Solid Dispersion

          • Dissolve your compound and a hydrophilic polymer (e.g., PVP, PEG) in a common organic solvent.

          • Evaporate the solvent under reduced pressure.

          • The resulting solid can then be dissolved in your aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: What is the best starting co-solvent to try?

For initial screening, DMSO is a good starting point due to its high solubilizing power for a wide range of organic compounds.[5] However, if your biological system is sensitive to DMSO, ethanol or PEG 400 are common alternatives.[1]

Q2: How can I predict the solubility of my compound in different solvents?

While experimental determination is the gold standard, computational tools can provide useful predictions. Software that calculates LogP (a measure of lipophilicity) can give an indication of how your compound will behave in polar vs. non-polar solvents. A higher LogP generally correlates with lower aqueous solubility.

Q3: Are there any other formulation strategies I can consider?

Yes, other advanced techniques include the use of surfactants to form micelles that can encapsulate the drug, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[7][8] The choice of strategy will depend on the specific requirements of your experiment and the properties of your compound.

Q4: Can I use heat to help dissolve my compound?

While gentle warming can sometimes help, be cautious. Excessive heat can lead to degradation of your compound. It is generally better to optimize the solvent system at ambient temperature.

Visualizing the Workflow: A Path to Enhanced Solubility

The following diagram outlines the logical progression for troubleshooting and overcoming the solubility challenges of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate.

Solubility_Workflow Start Start: Low Solubility Observed CoSolvent Attempt 1: Co-Solvent System (e.g., DMSO, Ethanol) Start->CoSolvent pH_Adjust Attempt 2: pH Adjustment (for ionizable groups) CoSolvent->pH_Adjust Insoluble? Success Success: Soluble Compound CoSolvent->Success Soluble? Advanced Advanced Strategies pH_Adjust->Advanced Insoluble? pH_Adjust->Success Soluble? Cyclodextrin Cyclodextrin Complexation Advanced->Cyclodextrin SolidDispersion Solid Dispersion Advanced->SolidDispersion Evaluate Evaluate in Assay Cyclodextrin->Evaluate SolidDispersion->Evaluate Success->Evaluate

Caption: Troubleshooting workflow for solubility enhancement.

Summary of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvency Increasing the polarity of the solvent system.[1]Simple, rapid, and suitable for early screening.May not be suitable for in vivo studies due to potential toxicity of the co-solvent.[4]
pH Adjustment Ionizing the compound to increase its interaction with water.[2]Very effective for ionizable compounds; simple to implement.Only applicable to compounds with acidic or basic functional groups; risk of precipitation if the pH changes.[4]
Cyclodextrin Complexation Encapsulating the hydrophobic compound within a hydrophilic carrier.[5]Significant increase in aqueous solubility; can improve stability.Can be more complex to prepare; may alter compound-target interactions.
Solid Dispersion Dispersing the compound in a hydrophilic carrier at the molecular level.[6]Significant increase in dissolution rate and apparent solubility.[4]Can be time-consuming to prepare and characterize; potential for physical instability (recrystallization).[4]

References

  • Wikipedia. Co-solvent. [Link]

  • Lang, B. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Sievens-Figueroa, L., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Patel, J., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • Academia.edu. Strategies for formulating and delivering poorly water-soluble drugs. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • BenchChem. (2025). Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • PubMed. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • Guidechem. Methyl (E)-3-(1,3-thiazol-4-yl)
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • Sigma-Aldrich. Methyl 3-(2-amino-1,3-thiazol-4-yl)
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 5-(Furan-2-yl)thiazole for Screening.
  • Guidechem. Methyl 3-(1,3-thiazol-4-yl)
  • Fluorochem. Methyl 3-(thiazol-2-yl)
  • International Journal of Pharmaceutical Research and Applications. (2023). Solubility enhancement techniques: A comprehensive review.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • IJSDR. (2011). Methods to boost solubility.
  • PMC. (2018). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. [Link]

  • MDPI. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities.
  • ChemRadar. Methyl 3-(1,3-thiazol-5-yl)
  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • RSC Publishing. (2025).
  • J-GLOBAL. Methyl 3-(methylthio)
  • PLOS One. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
  • NIST WebBook. 3-(Methylthio)propanoic acid methyl ester.
  • Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS.

Sources

Optimization

Reducing unwanted side reactions in Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate cross-coupling

Welcome to the technical support center for the cross-coupling of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the cross-coupling of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to minimize unwanted side reactions and maximize the yield and purity of your target compounds.

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a valuable building block in medicinal chemistry and materials science. However, its terminal alkyne functionality, coupled with the electronic nature of the thiazole ring, presents specific challenges during palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This guide provides field-proven insights and robust protocols to navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the cross-coupling of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: My primary byproduct is the homocoupled diyne. How do I prevent this Glaser coupling?

This is the most prevalent side reaction when working with terminal alkynes. The formation of a symmetric 1,3-diyne, known as the Glaser or Hay coupling product, is a wasteful pathway that consumes your starting material.[1]

Underlying Cause: The Glaser coupling is an oxidative dimerization of terminal alkynes.[2] This reaction is primarily catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[3][4] The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation and dimerization.[2][5] Oxygen acts as the terminal oxidant, regenerating the active copper catalyst and perpetuating the unwanted cycle.[5]

Recommended Solutions:

  • Rigorously Exclude Oxygen: This is the most critical first step. Oxygen is a key promoter of oxidative homocoupling.[1][3][4]

    • Action: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles (at least three) or by sparging with an inert gas (argon or nitrogen) for a minimum of 30-45 minutes.[3][4] All glassware should be oven- or flame-dried and cooled under a positive pressure of inert gas.[6] Perform the entire reaction under a strictly inert atmosphere using a Schlenk line or in a glovebox.[4][6]

  • Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to remove its primary catalyst.[1][4] Numerous copper-free Sonogashira protocols have been developed precisely to avoid this side reaction.[6][7] These methods may require slightly higher temperatures or specific, highly active palladium/ligand systems but offer a cleaner reaction profile.[8]

    • Action: See "Protocol 1: Copper-Free Sonogashira Coupling" below for a detailed methodology.

  • Reduce Copper(I) Loading: If a copper-catalyzed reaction is necessary (e.g., for less reactive coupling partners), minimizing the copper concentration can disfavor the homocoupling pathway. High concentrations of the copper co-catalyst can accelerate Glaser coupling.[3]

    • Action: Reduce the CuI loading to the minimum effective amount, typically in the range of 0.5-2 mol%.

  • Control Alkyne Concentration via Slow Addition: A high instantaneous concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.[3][4]

    • Action: Instead of adding the alkyne all at once, add it slowly to the reaction mixture over several hours using a syringe pump.[4][6] This keeps the alkyne concentration low at any given moment, favoring the desired cross-coupling pathway with the aryl/vinyl halide.

  • Employ a Reducing Atmosphere: In persistent cases, introducing a reducing agent can scavenge residual oxygen. Some studies have shown that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce homocoupling to minimal levels (around 2%).[9][10][11]

    • Action: Use a pre-mixed gas cylinder (e.g., 5% H₂ in N₂) to maintain the inert atmosphere throughout the reaction. This actively prevents the oxidative conditions required for homocoupling.[10]

Visualizing the Competing Pathways

The following diagram illustrates the desired Sonogashira cycle versus the parasitic Glaser coupling cycle.

G cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Unwanted Glaser Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X PdII_Alkyne R¹-Pd(II)L₂-C≡CR² PdII->PdII_Alkyne Cu-C≡CR² Transmetal Transmetalation PdII_Alkyne->Pd0 RedElim Reductive Elimination Product R¹-C≡CR² (Desired Product) PdII_Alkyne->Product Alkyne R²-C≡CH Base Base CuAcetylide Cu-C≡CR² Alkyne->CuAcetylide Cu(I) CuAcetylide->PdII CuAcetylide->CuAcetylide Oxidation Oxidative Dimerization Diyne R²-C≡C-C≡C-R² (Homocoupled Product) Oxidation->Diyne

Caption: Sonogashira cycle vs. the competing Glaser homocoupling side reaction.

Issue 2: My reaction shows low or no conversion to the desired product.

When the desired cross-coupling fails to proceed, a systematic check of the reaction components and conditions is essential.[8]

Underlying Cause & Solutions:

  • Inactive Catalyst System:

    • Palladium Source: Palladium(0) catalysts, especially those with phosphine ligands, can be sensitive to air and moisture, leading to decomposition into inactive palladium black.[3]

      • Action: Use a fresh bottle of palladium catalyst or a more stable pre-catalyst. Ensure phosphine ligands have not been oxidized (they should be stored under an inert atmosphere).[4]

    • Copper(I) Co-catalyst (if used): Copper(I) iodide can oxidize to inactive copper(II) over time. Fresh CuI should be a white or off-white powder; a significant green or tan tint indicates oxidation.

      • Action: Use a fresh, high-purity source of CuI.[8]

    • Inappropriate Ligand: The electronic and steric properties of the phosphine ligand are critical. For heteroaryl substrates like thiazoles, or for challenging aryl halides, a bulky, electron-rich phosphine ligand can significantly improve the rate of oxidative addition, which is often the rate-limiting step.

      • Action: If using a standard ligand like PPh₃ yields poor results, screen more robust ligands such as XPhos, SPhos, or bulky trialkylphosphines like P(t-Bu)₃.[3]

  • Poor Reagent Quality or Purity:

    • Solvents and Base: The presence of water or other protic impurities can interfere with the catalytic cycle. The amine base is crucial for deprotonating the alkyne and neutralizing the HX generated.[8]

      • Action: Use anhydrous, degassed solvents and a high-purity, dry amine base (e.g., freshly distilled triethylamine or diisopropylethylamine).[3][8]

    • Starting Materials: Impurities in either the Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate or the aryl/vinyl halide can poison the catalyst.

      • Action: Confirm the purity of your starting materials by NMR or other analytical techniques. Purify if necessary.[3]

  • Suboptimal Reaction Conditions:

    • Temperature: While many Sonogashira reactions proceed at room temperature, less reactive coupling partners (e.g., aryl bromides and especially chlorides) often require heating to facilitate oxidative addition.[8][12]

      • Action: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. A typical range for aryl bromides is 60-100 °C.[1]

    • Reactivity of Halide: The reactivity of the aryl/vinyl halide partner follows the trend: I > OTf > Br >> Cl.[8] Coupling with aryl chlorides is particularly challenging and requires specialized, highly active catalyst systems.[13]

      • Action: If possible, use the aryl iodide or bromide version of your coupling partner for higher reactivity.

Troubleshooting Workflow for Low Yield

G start Low or No Product Yield catalyst Is the Catalyst System Active? start->catalyst reagents Are Reagents High Purity? catalyst->reagents Yes sol_catalyst Use fresh Pd catalyst & ligand. Use fresh CuI (if applicable). Screen bulky, electron-rich ligands. catalyst->sol_catalyst No conditions Are Reaction Conditions Optimal? reagents->conditions Yes sol_reagents Use anhydrous, degassed solvents. Use fresh, dry amine base. Verify purity of starting materials. reagents->sol_reagents No sol_conditions Increase reaction temperature. Ensure sufficient reaction time. Use a more reactive halide (I > Br > Cl). conditions->sol_conditions No

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of each component in a standard Sonogashira reaction?

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂): This is the primary catalyst. The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide, which is a key step in the main catalytic cycle.[14][15]

  • Copper(I) Co-catalyst (e.g., CuI): The copper salt reacts with the terminal alkyne to form a copper(I) acetylide.[15] This species is more reactive than the parent alkyne and undergoes transmetalation with the Pd(II)-halide complex, transferring the alkyne group to the palladium center. This generally increases the overall reaction rate.[15][16]

  • Amine Base (e.g., Et₃N, i-Pr₂NH): The base serves two main purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide (or palladium acetylide in copper-free systems), and it neutralizes the hydrogen halide (HX) that is formed during the catalytic cycle.[8][17]

  • Solvent: The solvent (e.g., THF, DMF, Toluene) dissolves the reagents and allows the reaction to occur in a homogeneous phase. An amine can sometimes be used as both the base and the solvent.[18]

Q2: Is a copper-free Sonogashira reaction always better? For minimizing alkyne homocoupling, a copper-free reaction is almost always the superior choice.[1][7] The absence of copper eliminates the primary catalytic pathway for the Glaser side reaction.[19] However, copper-catalyzed reactions can sometimes be faster or more effective for particularly unreactive aryl halides. The choice depends on your specific substrates and optimization goals. If purity is paramount and homocoupling is a known issue, start with a copper-free protocol.

Q3: My reaction mixture turned black. What does this mean? The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium(0) catalyst.[8] This is an inactive form of palladium and will halt the catalytic cycle. This can be caused by impurities, high temperatures, or an inappropriate choice of solvent or ligand that fails to stabilize the catalytic species.[8][18] If this occurs, the reaction will likely fail or give very low yields. The solution is to restart the reaction using the troubleshooting steps outlined in Issue #2, focusing on reagent purity, rigorous exclusion of air, and potentially using a more robust ligand.

Optimized Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling

This protocol is designed to provide a clean reaction profile by completely avoiding the copper co-catalyst.[6]

  • Reagent & Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser) and cool under a stream of argon. Ensure all solvents (e.g., Toluene or 1,4-Dioxane) are anhydrous and have been thoroughly degassed by three freeze-pump-thaw cycles.

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add the aryl/vinyl halide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to the Schlenk flask.

  • Add a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Add the Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Modified Copper-Catalyzed Sonogashira with Slow Alkyne Addition

This protocol uses a traditional catalyst system but incorporates a key modification to suppress Glaser coupling.

  • Reagent & Glassware Preparation: Follow the same rigorous drying and degassing procedures as in Protocol 1.

  • Reaction Setup: Under a positive pressure of argon, add the aryl/vinyl halide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.02 mmol, 2 mol%) to the Schlenk flask.

  • Add the degassed solvent (e.g., THF, 5 mL) and the degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

  • Prepare a separate solution of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (1.1 mmol, 1.1 equiv) in the same degassed solvent (2-3 mL) and load it into a syringe for use with a syringe pump.

  • Reaction Execution: Stir the main reaction mixture at the desired temperature (e.g., room temperature to 60 °C). Add the alkyne solution dropwise via syringe pump over a period of 2-4 hours.

  • After the addition is complete, allow the reaction to stir until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Quantitative Data Summary for Troubleshooting
ParameterProblematic ConditionRecommended SolutionRationale
Atmosphere Presence of Air/OxygenStrictly inert (Argon or Nitrogen)Oxygen is a key oxidant for the unwanted Glaser homocoupling side reaction.[1][3][4]
Copper(I) Loading High (>5 mol%) or not used in a copper-free setup0.5-2 mol% (if required) or 0% (copper-free)High Cu(I) concentration accelerates Glaser coupling; removal eliminates this pathway.[1][3][4]
Alkyne Addition All at once (high initial concentration)Slow addition via syringe pumpKeeps instantaneous alkyne concentration low, disfavoring the bimolecular side reaction.[3][4]
Pd Catalyst Old/decomposed source, inappropriate ligandFresh catalyst, screen bulky/electron-rich ligandsEnsures an active catalyst and enhances the rate of the desired cross-coupling cycle.[3][8]
Solvents/Base Wet, non-degassedAnhydrous and thoroughly degassedPrevents catalyst poisoning and side reactions promoted by water or oxygen.[3]
Temperature Too low for unreactive halides (Br, Cl)Increase temperature (e.g., 60-100 °C)Provides sufficient energy to overcome the activation barrier for oxidative addition.[8][12]

References

  • Elmes, R. B. P., et al. (2012). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions, RSC Publishing. [Link]

  • Zhang, J., et al. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C, ACS Publications. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • ResearchGate. Mechanisms of the Glaser coupling proposed. ResearchGate. [Link]

  • The Chemical Reaction Database. (2025). Copper-free Sonogashira coupling. [Link]

  • Sreelatha, A., & Sreejalekshmi, K. G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5195–5217. [Link]

  • Li, H., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6054–6056. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Li, J., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 136(25), 8973–8980. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • He, J., et al. (2013). Transition-Metal-Free Sonogashira-Type Cross-Coupling of Alkynes with Fluoroarenes. Organic Letters, 15(13), 3290–3293. [Link]

  • Fu, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(6), 1149–1158. [Link]

  • Bakos, J., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4799. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Scott, T. L., & Williams, R. M. (2002). Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Organic Letters, 4(21), 3655–3658. [Link]

  • Gelman, D., & Buchwald, S. L. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2738–2749. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Al-Adhami, K. J. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(63), 38435–38454. [Link]

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Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Hydrogenation

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the selective hydrogenation of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. This guide is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the selective hydrogenation of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals navigating the intricacies of this specific transformation. The goal is the selective semi-hydrogenation to the corresponding (Z)-alkene, Methyl (Z)-3-(1,3-thiazol-4-yl)prop-2-enoate, a valuable intermediate in pharmaceutical synthesis.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the unique challenges of this substrate, namely achieving high selectivity while mitigating catalyst deactivation from the thiazole ring.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate?

The primary challenge is twofold:

  • Chemoselectivity: The reaction must be stopped after the addition of one equivalent of hydrogen to form the desired cis-alkene, avoiding over-reduction to the fully saturated alkane, Methyl 3-(1,3-thiazol-4-yl)propanoate[1].[2][3]

  • Catalyst Poisoning: The sulfur atom within the thiazole ring can act as a catalyst poison, particularly for palladium-based catalysts, by strongly adsorbing to the catalyst surface and blocking active sites.[4][5] This often leads to sluggish or incomplete reactions.

Q2: Which catalysts are recommended for this selective alkyne semi-hydrogenation?

For the stereospecific conversion of an alkyne to a cis (Z)-alkene, the following catalysts are industry standards:

  • Lindlar's Catalyst (Pd/CaCO₃ or Pd/BaSO₄, poisoned with lead acetate and quinoline): This is the most common choice.[6][7][8] The "poison" deactivates the palladium surface just enough to prevent the hydrogenation of the newly formed alkene.[7][9]

  • P-2 Nickel (Ni₂B): A functionally equivalent, non-palladium alternative prepared from nickel(II) acetate and sodium borohydride.[10][11][12] It also facilitates syn-addition of hydrogen to produce the cis-alkene.[10]

Q3: What is "catalyst loading" and why is its optimization critical for this specific substrate?

Catalyst loading refers to the amount of catalyst used relative to the substrate, typically expressed as a weight percentage (wt %) or mole percentage (mol %). Optimization is critical for this substrate due to the competing factors of reaction rate and selectivity. A low loading may result in no reaction due to catalyst poisoning by the thiazole's sulfur[4], while an excessively high loading can lead to over-reduction to the alkane.[13] Finding the optimal loading is key to achieving high yield of the desired alkene.

Q4: What are the typical signs of catalyst poisoning versus over-activity?

  • Poisoning: The reaction will be very slow, stall before completion (i.e., starting material remains even after extended reaction times), or fail to initiate altogether.[4]

  • Over-activity: The reaction may proceed very quickly, but analysis of the product mixture will show significant amounts of the fully saturated alkane alongside, or instead of, the desired alkene.

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion (Reaction Stalls)

This is the most common issue when working with sulfur-containing substrates like thiazoles.

Primary Cause: Catalyst deactivation. The lone pair of electrons on the thiazole's sulfur atom strongly coordinates with the palladium or nickel surface, effectively blocking the active sites required for hydrogen activation and catalysis.[5]

Solutions & Scientific Rationale:

  • Incrementally Increase Catalyst Loading:

    • Rationale: Catalyst poisoning is often a stoichiometric process. By increasing the amount of catalyst, you provide enough active sites to overcome the number of poisoning substrate molecules.[4]

    • Action: If a standard 5 wt% loading fails, try increasing to 10 wt%, 15 wt%, and even up to 25 wt% in small-scale trials. Monitor for both conversion and the onset of over-reduction.

  • Verify Catalyst Activity:

    • Rationale: Heterogeneous catalysts can lose activity over time due to oxidation or improper storage.

    • Action: Test the catalyst batch with a "clean" alkyne substrate (e.g., phenylacetylene) that is known to work well. If the control reaction also fails, the catalyst is inactive and should be replaced.

  • Consider an Alternative Catalyst:

    • Rationale: While both Pd and Ni are susceptible to sulfur poisoning, their tolerance can differ. P-2 Nickel is sometimes more robust for certain substrates.[12] Platinum-based catalysts are generally more resistant to sulfur poisoning but are often less selective for semi-hydrogenation, requiring careful condition control.

    • Action: If Lindlar's catalyst consistently fails even at high loadings, perform a trial reaction using a freshly prepared P-2 Ni catalyst.

Problem 2: Over-reduction to Alkane

This issue indicates that the catalyst is too active for the substrate under the chosen conditions, leading to the hydrogenation of the desired alkene product.

Primary Cause: The rate of alkene hydrogenation is competitive with or faster than the rate of alkyne hydrogenation. This happens when the catalyst's activity is not sufficiently attenuated.

Solutions & Scientific Rationale:

  • Decrease Catalyst Loading:

    • Rationale: A lower concentration of active sites reduces the overall reaction rate, giving the alkene product a better chance to desorb from the catalyst surface before it can be further reduced.[10]

    • Action: If you observe over-reduction at 10 wt% loading, reduce it to 5 wt% or even 2.5 wt%. This must be balanced against the risk of catalyst poisoning.

  • Reduce Hydrogen Pressure:

    • Rationale: High hydrogen pressure increases the concentration of active hydrogen species on the catalyst surface, which can promote over-hydrogenation.[14]

    • Action: Instead of a high-pressure Parr shaker (e.g., 3-5 atm), conduct the reaction under a balloon of hydrogen (approx. 1 atm). This simple change can dramatically improve selectivity.

  • Careful Reaction Monitoring:

    • Rationale: Alkynes generally adsorb more strongly to the catalyst surface than alkenes.[10] As long as the alkyne starting material is present, it will preferentially occupy the active sites, protecting the alkene product. Over-reduction becomes rapid once the alkyne is consumed.

    • Action: Monitor the reaction progress closely using TLC, GC, or LC-MS every 15-30 minutes. Stop the reaction immediately upon the disappearance of the starting material.

Problem 3: Inconsistent Results (Poor Batch-to-Batch Reproducibility)

Primary Cause: Variations in catalyst quality, reaction setup, or procedure. Heterogeneous catalysis is highly sensitive to surface chemistry and mass transfer.

Solutions & Scientific Rationale:

  • Standardize Catalyst Handling:

    • Rationale: Catalysts are sensitive to air and moisture. Inconsistent handling can lead to batch-to-batch variations in activity.

    • Action: Always handle the catalyst under an inert atmosphere (e.g., in a glovebox or under a stream of argon). Use a consistent, trusted supplier.

  • Ensure Efficient Stirring:

    • Rationale: This is a three-phase reaction (solid catalyst, liquid solution, hydrogen gas). Inefficient stirring leads to poor mass transfer of hydrogen to the catalyst surface, resulting in variable and slower reaction rates.

    • Action: Use a magnetic stir bar that is appropriately sized for the flask and stir at a rate sufficient to create a vortex and keep the catalyst suspended uniformly. For larger scales, mechanical stirring is preferred.

  • Control Temperature:

    • Rationale: While many hydrogenations run at room temperature, minor temperature fluctuations can affect reaction rates and selectivity.

    • Action: Run the reaction in a water bath to maintain a consistent temperature.

Visualized Workflows and Data
Troubleshooting Decision Tree

This diagram outlines a logical workflow for addressing common experimental outcomes.

Start Analyze Reaction Outcome (TLC, GC/LC-MS) LowConversion Problem: Low or No Conversion Start->LowConversion >20% SM remains OverReduction Problem: Over-reduction to Alkane Start->OverReduction >10% Alkane formed Inconsistent Problem: Inconsistent Results Start->Inconsistent Varying results Success Success: High Yield of (Z)-Alkene Start->Success Clean conversion Sol_LC1 Increase Catalyst Loading LowConversion->Sol_LC1 Re-evaluate Sol_LC2 Verify Catalyst Activity (Use Control Substrate) LowConversion->Sol_LC2 Re-evaluate Sol_LC3 Switch Catalyst Type (e.g., to P-2 Ni) LowConversion->Sol_LC3 Re-evaluate Sol_OR1 Decrease Catalyst Loading OverReduction->Sol_OR1 Re-evaluate Sol_OR2 Reduce H2 Pressure (e.g., use balloon) OverReduction->Sol_OR2 Re-evaluate Sol_OR3 Monitor Reaction Closely & Stop at Completion OverReduction->Sol_OR3 Re-evaluate Sol_IR1 Standardize Catalyst Handling (Inert Atmosphere) Inconsistent->Sol_IR1 Re-evaluate Sol_IR2 Ensure Efficient Stirring Inconsistent->Sol_IR2 Re-evaluate Sol_LC1->Start Re-evaluate Sol_LC2->Start Re-evaluate Sol_LC3->Start Re-evaluate Sol_OR1->Start Re-evaluate Sol_OR2->Start Re-evaluate Sol_OR3->Start Re-evaluate Sol_IR1->Start Re-evaluate Sol_IR2->Start Re-evaluate

Caption: Troubleshooting decision tree for hydrogenation optimization.

Hypothetical Optimization Data

This table shows representative data from a series of optimization experiments, illustrating the trade-off between catalyst loading, conversion, and selectivity.

Entry Catalyst Loading (wt %) H₂ Pressure Time (h) Conversion (%) Selectivity (Alkene:Alkane) Comments
1Lindlar (5% Pd)51 atm615N/AReaction stalled; likely catalyst poisoning.
2Lindlar (5% Pd)15 1 atm410098 : 2Optimal. High conversion and selectivity.
3Lindlar (5% Pd)251 atm210085 : 15High loading caused some over-reduction.
4Lindlar (5% Pd)154 atm110070 : 30Higher pressure led to significant over-reduction.
5P-2 Ni151 atm510097 : 3Good alternative to Lindlar's catalyst.
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Test Hydrogenation

This protocol outlines a standard procedure for a trial reaction under atmospheric hydrogen pressure.

Workflow Diagram:

A 1. Setup & Inerting B 2. Add Substrate & Solvent A->B C 3. Add Catalyst B->C D 4. Purge with H₂ C->D E 5. Monitor Reaction D->E F 6. Workup E->F G 7. Analysis F->G

Caption: Standard experimental workflow for hydrogenation.

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (e.g., 100 mg, 1.0 eq).

  • Solvent Addition: Add a suitable solvent (e.g., Ethyl Acetate or Ethanol, 5-10 mL). Stir to dissolve.

  • Inerting: Fit the flask with a septum. Purge the flask with an inert gas (Argon or Nitrogen) for 5 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the chosen catalyst (e.g., Lindlar's catalyst, 15 mg, 15 wt%).

  • Hydrogen Introduction: Puncture the septum with a needle connected to a balloon filled with hydrogen gas. Evacuate the flask under vacuum briefly and backfill with hydrogen. Repeat this purge cycle three times.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: After 30 minutes, and then at regular intervals, briefly remove the H₂ source, take an aliquot via syringe, and analyze by TLC or LC-MS to monitor the consumption of the starting material.

  • Workup: Once the reaction is complete, purge the flask with inert gas. Filter the mixture through a pad of Celite® to remove the solid catalyst, washing the pad with the reaction solvent (2 x 5 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude material by ¹H NMR to determine the product distribution (alkene vs. alkane).

Protocol 2: Preparation of P-2 Nickel (Ni₂B) Catalyst

This protocol describes the in situ preparation of P-2 Ni catalyst, adapted from literature procedures.[12]

  • Solution Preparation: In a flask under an inert atmosphere, dissolve Nickel(II) Acetate tetrahydrate (e.g., 250 mg, 1.0 mmol) in Ethanol (10 mL).

  • Borohydride Addition: In a separate vial, dissolve Sodium Borohydride (e.g., 42 mg, 1.1 mmol) in Ethanol (5 mL).

  • Catalyst Formation: Using a syringe, add the sodium borohydride solution dropwise to the stirring nickel acetate solution at room temperature. A fine black precipitate of the P-2 Ni catalyst will form immediately, accompanied by hydrogen evolution.

  • Aging: Stir the black suspension for 5-10 minutes.

  • Use: The catalyst is now active and ready for use. The substrate, dissolved in a small amount of ethanol, can be added directly to this suspension, and the flask can be fitted with a hydrogen balloon as described in Protocol 1.

References
  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar C
  • "P-2 nickel" catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins. RSC Publishing.
  • Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+. Pearson+.
  • Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. Catalysis Science & Technology (RSC Publishing).
  • Lindlar c
  • Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Beilstein Journal of Organic Chemistry.
  • Partial Reduction of Alkynes With Lindlar's C
  • Continuous-flow processes for the catalytic partial hydrogen
  • What are the different types of catalysts used in catalytic hydrogen
  • Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. Dalton Transactions (RSC Publishing).
  • Application Notes and Protocols for the Catalytic Hydrogenation of Aromatic Thiazoles to Dihydrothiazoles. Benchchem.
  • Technical Support Center: Strategies for Selective Catalytic Hydrogen
  • How does sulfur in thiazole poison Pd catalyst?.
  • Nickel boride c
  • Solving Issues with Heterogeneous Catalytic Hydrogen
  • Methyl 3-(1,3-thiazol-4-yl)

Sources

Optimization

Handling and long-term storage guidelines for Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Welcome to the Technical Support Center for Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate . As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate . As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides a mechanistic understanding of the compound's reactivity, field-proven troubleshooting strategies, and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Core Handling Guidelines & Causality

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is an activated alkyne (a heteroaryl propiolate). Its chemical architecture features an electron-deficient triple bond conjugated with a methyl ester, flanked by a 1,3-thiazole ring. This structure makes it a highly reactive Michael acceptor, ideal for click chemistry (such as thiol-yne and amino-yne additions) and heterocycle synthesis[1].

However, this same reactivity makes the compound inherently unstable under ambient conditions. The electron-withdrawing ester dramatically lowers the lowest unoccupied molecular orbital (LUMO) of the alkyne, rendering it highly susceptible to nucleophilic attack, spontaneous polymerization, and ester hydrolysis[1].

Quantitative Storage & Handling Parameters
ParameterRecommended SpecificationMechanistic Rationale
Storage Temperature -20 °C (Long-term) / 2–8 °C (Short-term)Suppresses thermal initiation of alkyne polymerization and slows ester hydrolysis[2].
Atmosphere Argon (Preferred over Nitrogen)Argon is heavier than air and effectively displaces trace moisture and oxygen in the vial headspace, preventing oxidation and hydrolysis.
Container Amber Glass VialsProtects the conjugated alkyne system from UV-initiated radical polymerization[2].
Max Shelf Life 6–12 months (Unopened at -20 °C)Activated alkynes slowly oligomerize over time even under ideal conditions.
Incompatible Solvents Water, MeOH, EtOH, Primary/Secondary AminesProtic/nucleophilic solvents will cause premature conjugate addition or transesterification[1].

Part 2: Troubleshooting & FAQs

Q1: My compound arrived as a pale liquid/solid, but after two months in the fridge, it has turned into a dark, viscous gel. What happened, and can I save it? A: Your compound has undergone spontaneous alkyne polymerization. Activated alkynes, especially propiolates, can form cross-linked polymeric networks if exposed to trace light, heat, or radical initiators[3]. The dark color arises from the extended p–π conjugation of the resulting polymer backbone[3]. Resolution: Highly viscous gels cannot be fully reverted. However, if the material is only slightly discolored and remains soluble in dichloromethane (DCM), you can recover the unreacted monomer using the Silica Plug Recovery Protocol detailed in Part 3.

Q2: I am using this compound for a bioconjugation reaction, but my LC-MS shows a mass corresponding to the carboxylic acid (-14 Da from the expected product). Why? A: You are observing ester hydrolysis. The methyl ester of a propiolate is highly labile, particularly in the aqueous buffers (pH > 7.5) often used for bioconjugation. Resolution: To prevent this, prepare your stock solutions in anhydrous DMSO or DMF immediately before use. If your final conjugation must be done in an aqueous buffer, lower the pH to 6.5–7.0 and reduce the reaction time, as the thiol-yne addition is typically fast enough to outcompete hydrolysis at neutral pH[1].

Q3: Why is my 1H NMR showing a broad, unresolved baseline between 6.0 and 8.0 ppm? A: A broad baseline in the aromatic/alkene region is the classic spectroscopic signature of oligomerization. The sharp singlet of the thiazole proton and the methyl ester (~3.8 ppm) will diminish relative to this broad polymeric hump. Resolution: Do not use this batch for sensitive kinetic studies or quantitative yields. Purify the batch immediately.

Part 3: Standard Operating Protocols (SOPs)

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Do not assume compound integrity based on visual inspection alone.

SOP 1: Aliquoting and Inert Storage Workflow

Purpose: To divide bulk material into single-use aliquots, minimizing repeated freeze-thaw cycles and moisture exposure.

  • Equilibration: Remove the bulk reagent from the -20 °C freezer. Critical Step: Allow the sealed bottle to equilibrate to room temperature in a desiccator for at least 30 minutes. Opening a cold vial will cause instant condensation of atmospheric moisture, leading to rapid hydrolysis.

  • Atmosphere Control: Transfer the bottle to a glovebox or use a Schlenk line to maintain a continuous Argon flow.

  • Aliquoting: Dispense the required amounts into pre-dried, amber glass vials.

  • Sealing: Purge the headspace of each vial with Argon for 5 seconds. Cap immediately with a PTFE-lined septum cap. Wrap the cap boundary tightly with Parafilm.

  • Validation: Store at -20 °C. Before using an aliquot for the first time, dissolve a 1 mg fraction in CDCl3 and run a rapid 1H NMR to establish a baseline purity profile.

StorageWorkflow Equilibrate 1. Equilibrate to Room Temp Argon 2. Argon Purge (Glovebox/Schlenk) Equilibrate->Argon Aliquot 3. Aliquot into Amber Vials Argon->Aliquot Seal 4. PTFE Cap & Parafilm Seal Aliquot->Seal Store 5. Store at -20°C (Desiccated) Seal->Store

Caption: Step-by-step workflow for the inert aliquoting and long-term storage of activated alkynes.

SOP 2: Silica Plug Recovery of Degraded Stock

Purpose: To separate the functional monomer from high-molecular-weight polymers and hydrolyzed acids.

  • Preparation: Pack a short glass frit (or a disposable syringe) with 2 inches of silica gel. Pre-wet the silica with 100% Hexanes.

  • Loading: Dissolve the degraded Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate in a minimal amount of anhydrous DCM. Load it onto the silica plug.

  • Elution: Elute with a mixture of Hexanes:Ethyl Acetate (typically 80:20, but optimize via TLC).

    • Causality: The highly polar carboxylic acid impurities and the large polymeric networks will stick tightly to the baseline of the silica gel, while the intact methyl ester monomer will elute rapidly.

  • Concentration: Concentrate the eluent under reduced pressure (bath temperature < 30 °C to prevent heat-induced degradation).

  • Validation: Run a 1H NMR. The broad baseline should be completely eliminated, and the integration ratio between the methyl ester singlet and the thiazole aromatic protons should be exactly 3:1.

Part 4: Mechanistic Degradation Pathways

Understanding the pathways of degradation allows researchers to anticipate and prevent reagent failure. The diagram below illustrates the competing side-reactions that Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate undergoes when improperly stored.

DegradationPathways Compound Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (Intact Monomer) Moisture Trace Moisture (H2O) Ambient Air Compound->Moisture LightHeat UV Light / Heat Improper Storage Compound->LightHeat Nucleophiles Nucleophilic Solvents (e.g., Amines) Compound->Nucleophiles Hydrolysis Ester Hydrolysis (Carboxylic Acid Formation) Moisture->Hydrolysis Acid/Base Catalyzed Polymer Alkyne Polymerization (Viscous Dark Gel) LightHeat->Polymer Radical Initiation Michael Michael Addition (Premature Conjugation) Nucleophiles->Michael Amino-yne Reaction

Caption: Primary degradation pathways of heteroaryl propiolates due to environmental exposure.

References

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, ACS Publications. 1

  • Methyl Propiolate | 922-67-8 | Safety and Handling Guidelines. Tokyo Chemical Industry Co., Ltd. (TCI).2

  • Spontaneous amino–yne click polymerization enabled by pyridinium-activated alkynes toward p–π conjugated ionic polymers. PMC - National Institutes of Health.3

Sources

Troubleshooting

Minimizing alkyne homocoupling when using Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Target Molecule: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Target Audience: Researchers, Process Chemists, and Drug Development Professionals The Mechanistic Problem: Why Does Methyl Propiolate Homocouple? When synthesizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Target Audience: Researchers, Process Chemists, and Drug Development Professionals

The Mechanistic Problem: Why Does Methyl Propiolate Homocouple?

When synthesizing the internal alkyne Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate , chemists typically rely on a Sonogashira cross-coupling between a 4-halothiazole (e.g., 4-bromothiazole) and methyl propiolate. However, a pervasive and frustrating side reaction is the rapid oxidative homocoupling of methyl propiolate to form the diyne byproduct, dimethyl hexa-2,4-diyndioate.

As a Senior Application Scientist, I frequently see this issue derail syntheses. The causality lies in the electronic properties of the alkyne. The electron-withdrawing methyl ester group (-COOMe) significantly increases the acidity of the terminal alkyne proton. This leads to the ultra-fast formation of a copper acetylide intermediate. Because it is highly electron-deficient, this specific acetylide is exceptionally vulnerable to single-electron oxidation by trace oxygen ( O2​ ), forming a Cu(II) species that rapidly undergoes bimolecular reductive elimination to form the homocoupled diyne (1)[1].

To successfully synthesize Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, we must kinetically or mechanistically sever the Glaser homocoupling pathway from the desired Sonogashira catalytic cycle.

G Halothiazole 4-Halothiazole Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle (Cross-Coupling) Halothiazole->Pd_Cycle Oxidative Addition Alkyne Methyl Propiolate Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Base + CuI Product Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (Desired Product) Pd_Cycle->Product Reductive Elimination Cu_Cycle Cu(I)/Cu(II) Oxidation (Glaser Homocoupling) Byproduct Dimethyl hexa-2,4-diyndioate (Homocoupled Byproduct) Cu_Cycle->Byproduct Bimolecular Dimerization Cu_Acetylide->Pd_Cycle Transmetalation Cu_Acetylide->Cu_Cycle O2 Oxidation to Cu(II) Oxygen Trace O2 (Oxidant) Oxygen->Cu_Cycle

Caption: Divergent mechanistic pathways in the Sonogashira coupling of methyl propiolate.

Troubleshooting FAQs

Q: How critical is the exclusion of oxygen for this specific reaction? A: Absolute exclusion is mandatory. Standard nitrogen balloon purging (sparging) is insufficient for electron-deficient alkynes. Oxygen acts as the terminal oxidant in the Glaser cycle. We strongly recommend the Freeze-Pump-Thaw (FPT) method to remove dissolved oxygen from the solvent and amine base. Even parts-per-million (ppm) levels of O2​ will trigger the catalytic Cu(II) homocoupling loop (2)[2].

Q: If I must use copper to maintain reactivity, how do I suppress the Glaser pathway? A: Use a Syringe Pump for the addition of methyl propiolate. The causality here is purely kinetic: The Glaser homocoupling is a second-order reaction with respect to the copper acetylide (Rate ∝[Cu−Acetylide]2 ), whereas the transmetalation step in the desired cross-coupling is first-order (Rate ∝[Pd−Intermediate][Cu−Acetylide] ). By adding the alkyne dropwise over 4–6 hours, the steady-state concentration of the copper acetylide remains extremely low, mathematically suppressing the bimolecular homocoupling while allowing the cross-coupling to proceed (3)[3].

Q: Can I eliminate the homocoupling byproduct entirely by removing copper? A: Yes. Transitioning to a Copper-Free Sonogashira is the most robust solution for methyl propiolate. Because copper is the sole mediator of the oxidative homocoupling pathway, removing it makes the Glaser-Hay pathway mechanistically impossible. The reaction instead relies on a slightly more active palladium system and an amine base to directly deprotonate the alkyne at the Pd(II) center (4)[4].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the expected product distribution when coupling 4-bromothiazole with methyl propiolate under various standard and optimized conditions.

Catalyst SystemAtmosphere ControlAlkyne Addition MethodCross-Coupled Yield (%)Homocoupled Yield (%)Mechanistic Outcome
PdCl2​(PPh3​)2​ / CuI (5 mol%)Standard N2​ BalloonBatch (All at once)35%60% O2​ ingress drives Cu(II) formation; high [alkyne] drives dimerization.
PdCl2​(PPh3​)2​ / CuI (5 mol%)Strict Ar (FPT x3)Batch (All at once)65%25% O2​ removed, but high [alkyne] still permits trace homocoupling.
PdCl2​(PPh3​)2​ / CuI (2 mol%)Strict Ar (FPT x3)Syringe Pump (4h)85%<5%Low steady-state [alkyne] kinetically disfavors bimolecular dimerization.
Pd(PPh3​)4​ (Cu-Free) Strict Ar (FPT x3) Batch (All at once) 88% 0% Absence of Cu eliminates the Glaser pathway entirely.
Self-Validating Experimental Protocol: Copper-Free Synthesis

To guarantee the highest yield and purity of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, we recommend the following Copper-Free protocol. This methodology is designed as a self-validating system , meaning it includes built-in diagnostic checks at every step to ensure the chemistry is proceeding exactly as intended.

Step 1: Reagent Preparation & Degassing (The Freeze-Pump-Thaw Method)

  • Action: In a Schlenk flask, dissolve 4-bromothiazole (1.0 equiv, 10 mmol) and pyrrolidine (3.0 equiv, 30 mmol) in 40 mL of anhydrous DMF. Submerge the flask in liquid nitrogen until completely frozen. Open to high vacuum for 5 minutes, close the vacuum valve, and thaw in a warm water bath. Repeat this cycle three times.

  • Causality: FPT removes dissolved oxygen far more effectively than sparging. Removing O2​ prevents the deactivation of the Pd(0) catalyst into unreactive Pd(II) oxides.

  • Self-Validation Check: During the "thaw" phase under static vacuum, observe the solvent closely. The complete cessation of micro-bubbles forming in the liquid indicates successful degassing. If vigorous bubbling persists on the third thaw, perform a fourth cycle.

Step 2: Catalyst Activation

  • Action: Backfill the flask with ultra-pure Argon. Under a positive pressure of Argon, quickly add Pd(PPh3​)4​ (5 mol%, 0.5 mmol). Do not add CuI.

  • Causality: Pd(PPh3​)4​ is electron-rich enough to undergo oxidative addition with the halothiazole. Pyrrolidine acts as both a base and a transient ligand, sufficiently nucleophilic to assist in the direct deprotonation of the alkyne at the Pd(II) center without needing a copper shuttle.

  • Self-Validation Check: Upon stirring, the solution should turn a clear, pale yellow-to-orange. A rapid shift to a dark black precipitate immediately indicates palladium black formation (catalyst death due to oxygen ingress or poor ligand coordination), signaling that the reaction must be aborted and re-degassed.

Step 3: Reaction Execution

  • Action: Heat the mixture to 60 °C. Add methyl propiolate (1.2 equiv, 12 mmol) dropwise via syringe over 10 minutes. Stir for 4 hours.

  • Causality: Even in a Cu-free system, keeping the initial concentration of the highly electrophilic methyl propiolate moderate prevents off-target side reactions, such as the aza-Michael addition of pyrrolidine to the alkyne.

  • Self-Validation Check (TLC Monitoring): After 2 hours, run a TLC (Eluent: 3:1 Hexanes/EtOAc).

    • Spot 1 ( Rf​≈0.4 ): 4-bromothiazole (Should be fading/absent).

    • Spot 2 ( Rf​≈0.6 , UV active): Desired Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate.

    • Spot 3 ( Rf​≈0.9 ): Dimethyl hexa-2,4-diyndioate. If Spot 3 is present, accidental copper contamination (e.g., from shared spatulas or unwashed glassware) has occurred.

Step 4: Quench and Purification

  • Action: Cool to room temperature, dilute with 100 mL EtOAc, and wash with saturated aqueous NH4​Cl (3 x 50 mL). Dry the organic layer over MgSO4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

  • Causality: NH4​Cl protonates the pyrrolidine base, pulling it into the aqueous layer. This prevents the amine from co-eluting or degrading the methyl ester product during concentration.

  • Self-Validation Check: Calculate the crude mass before column chromatography. A mass significantly higher than the theoretical yield, coupled with a dominant Rf​ 0.9 spot, confirms homocoupling failure. A mass matching ~90-95% of the theoretical yield with a dominant Rf​ 0.6 spot validates a successful Cu-free cross-coupling.

References
  • Methionine: A Green and Efficient Promoter for Copper-Catalyzed Sonogashira Cross-Coupling Reactions Source: ResearchGate URL
  • Source: Acta Chemica Scandinavica (ku.dk)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)

Sources

Reference Data & Comparative Studies

Validation

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate vs ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate reactivity comparison

An In-Depth Reactivity Comparison: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate vs. Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate A Guide for Synthetic and Medicinal Chemists In the landscape of modern drug discovery and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Reactivity Comparison: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate vs. Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

A Guide for Synthetic and Medicinal Chemists

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds. Among these, thiazole derivatives are prized for their diverse biological activities, appearing in notable drugs like the anticancer agent Bleomycin.[1] When functionalized with reactive moieties such as activated alkynes, these thiazole scaffolds become powerful building blocks for complex molecular architectures. This guide provides a detailed comparative analysis of the reactivity of two such building blocks: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate and Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate .

While direct, head-to-head comparative studies on these specific molecules are not extensively documented in peer-reviewed literature, a robust predictive analysis can be constructed from fundamental principles of organic chemistry and data from analogous systems. This guide will delve into the nuanced electronic and steric differences between the methyl and ethyl ester functionalities, predict their influence on key chemical transformations, and provide actionable experimental protocols for researchers to validate these predictions in their own laboratories.

Molecular Structure and Inherent Reactivity

The core structure of both molecules features a 1,3-thiazole ring attached to a propiolate (prop-2-ynoate) moiety. The propiolate unit is an electron-deficient alkyne, a consequence of the powerful electron-withdrawing effect of the conjugated ester group. This polarization renders the β-carbon of the alkyne highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This inherent electrophilicity makes these compounds versatile substrates for several critical bond-forming reactions, most notably:

  • Michael (Conjugate) Additions: The addition of nucleophiles across the activated alkyne is a cornerstone of their reactivity.[2][3] A variety of nucleophiles, including thiols, amines, and carbanions, can be employed.[3][4][5][6]

  • Cycloaddition Reactions: As potent dienophiles, these activated alkynes readily participate in [3+2] and [4+2] cycloadditions, providing rapid access to complex heterocyclic systems.[1][7]

The primary difference between the two subject compounds lies in the ester's alkyl group: a methyl (-CH₃) versus an ethyl (-CH₂CH₃) group. This seemingly minor variation introduces subtle but potentially significant differences in their reactivity profiles.

Structure_Comparison cluster_methyl Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate cluster_ethyl Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Methyl_Structure Methyl_Structure Ethyl_Structure Ethyl_Structure

Caption: Chemical structures of the methyl and ethyl propiolate derivatives.

Theoretical Reactivity Comparison: Steric vs. Electronic Effects

The reactivity of an organic molecule is primarily governed by a combination of electronic and steric factors. When comparing the methyl and ethyl esters, these effects must be carefully considered.

Electronic Effects

Both methyl and ethyl groups are considered weak electron-donating groups through an inductive effect (+I). The ethyl group is slightly more electron-donating than the methyl group. However, this difference is marginal and its impact on the distant, highly polarized alkyne is expected to be negligible. The dominant electronic character of the molecule is dictated by the strongly electron-withdrawing ester and the thiazole ring. Therefore, a significant divergence in reactivity based purely on electronic effects is unlikely.

Steric Effects

The most significant point of differentiation arises from steric hindrance. The ethyl group is sterically more demanding than the methyl group due to the additional methylene unit and greater rotational freedom.[8][9] This increased bulk can influence the rate of a reaction by impeding the approach of a nucleophile or another reactant to the electrophilic center.

The impact of this steric hindrance is highly dependent on the nature of the reaction and the nucleophile:

  • Attack at the Alkyne: For reactions like Michael additions where a nucleophile attacks the β-carbon of the alkyne, the steric bulk of the ester group is relatively remote. With small nucleophiles, the difference in reaction rates between the methyl and ethyl esters may be minimal. However, with increasingly bulky nucleophiles, the ethyl group may present a slightly greater steric shield, potentially slowing the reaction rate compared to the methyl analogue.[10][11]

  • Attack at the Carbonyl Carbon: In reactions involving direct nucleophilic attack at the ester's carbonyl carbon (e.g., hydrolysis or transesterification), the ethyl group will present a more significant steric barrier than the methyl group, leading to a slower reaction rate.

Table 1: Predicted Reactivity Comparison

FeatureMethyl 3-(1,3-thiazol-4-yl)prop-2-ynoateEthyl 3-(1,3-thiazol-4-yl)prop-2-ynoateRationale
Electronic Effect Weak +I effect from methyl group.Slightly stronger +I effect from ethyl group.The difference is minimal and unlikely to cause a significant change in the alkyne's electrophilicity.
Steric Hindrance Lower steric bulk.Higher steric bulk.The ethyl group is larger and has more conformational flexibility, creating a greater steric field.[9]
Rate of Michael Addition Expected to be slightly faster, especially with bulky nucleophiles.Expected to be slightly slower due to increased steric hindrance in the transition state.Steric effects can disfavor the transition state energy, slowing the reaction.[10]
Rate of Hydrolysis Faster.Slower.The carbonyl carbon is more accessible in the methyl ester.
Product Distribution No significant difference expected in regioselectivity or stereoselectivity.No significant difference expected in regioselectivity or stereoselectivity.The ester group is generally too distant to influence the stereochemical outcome of additions to the alkyne.

Proposed Experiments for Direct Reactivity Comparison

To move from prediction to empirical data, a direct comparison of the two compounds is necessary. A competitive experiment or parallel kinetic studies would provide definitive insights into their relative reactivity. The Thia-Michael addition is an excellent candidate reaction for this purpose, as it is typically fast, high-yielding, and easily monitored.[6]

Experimental Design: A Comparative Kinetic Study

This experiment aims to determine the relative rate constants for the Thia-Michael addition of a nucleophile to each propiolate derivative.

Caption: Workflow for the proposed comparative kinetic analysis.

Detailed Protocol: Parallel Thia-Michael Addition

Objective: To quantify and compare the rate of reaction of methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate and ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate with thiophenol.

Materials:

  • Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

  • Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate[12]

  • Thiophenol (nucleophile)

  • Triethylamine (base catalyst)

  • Acetonitrile (solvent)[4]

  • Internal standard (e.g., dodecane)

  • HPLC or GC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate in acetonitrile containing a known concentration of the internal standard.

    • Prepare a 0.1 M solution of ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate in acetonitrile containing the same concentration of the internal standard.

    • Prepare a 0.1 M solution of thiophenol and a 0.01 M solution of triethylamine in acetonitrile.

  • Reaction Initiation:

    • In two separate, temperature-controlled vials at 25°C, place 1.0 mL of the respective ester stock solutions.

    • To initiate the reactions simultaneously, add 1.0 mL of the thiophenol/triethylamine solution to each vial. Start a timer immediately.

  • Time-Course Sampling:

    • At specified time points (e.g., 2, 5, 10, 20, 40, and 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a dilute solution of a non-nucleophilic acid like trifluoroacetic acid in acetonitrile) to stop the reaction.

  • Analysis:

    • Analyze each quenched sample by HPLC or GC-MS.

    • Quantify the peak areas of the starting methyl ester, the starting ethyl ester, and their respective Michael adducts relative to the internal standard.

  • Data Processing:

    • Convert the peak area ratios to concentrations using a pre-established calibration curve.

    • Plot the concentration of the starting material versus time for each reaction.

    • Determine the initial reaction rate and the pseudo-first-order rate constant (k) for each ester.

Expected Outcome: Based on the principle of steric hindrance, it is hypothesized that the rate constant for the methyl ester (k_methyl) will be slightly larger than the rate constant for the ethyl ester (k_ethyl). The magnitude of this difference will provide valuable empirical data on the subtle influence of the ester alkyl group.

Conclusion and Practical Implications

  • Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is predicted to be the slightly more reactive of the two, particularly in reactions sensitive to steric hindrance, such as those involving bulky nucleophiles. It may be the preferred choice when maximum reaction speed is desired.

  • Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate , while potentially slightly slower to react, offers the same synthetic utility. The choice between the two may also be influenced by factors such as commercial availability, cost, or the physical properties of downstream intermediates (e.g., crystallinity or solubility).

For most applications, the difference in reactivity may be subtle enough that either reagent can be used interchangeably with minor adjustments to reaction time or temperature. However, in kinetically controlled processes or when working with sterically demanding substrates, the choice between the methyl and ethyl ester could become a critical parameter for optimizing reaction outcomes. The experimental protocol outlined above provides a clear and robust framework for any research team to quantify this difference and make an informed decision based on empirical data.

References

  • Thiazole - Wikipedia. Wikipedia. Available at: [Link].

  • Hong, F. & Friedman, A. (1997). Regio- and Diastereoselective Michael Additions by Unsymmetrical Allylic Anions Upon Ethyl Propiolate. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 27(9), 2971-2979.
  • Toh, K. K., et al. (2026).
  • Hong, F. & Friedman, A. (2006). Regio- and Diastereoselective Michael Additions by Unsymmetrical Allylic Anions Upon Ethyl Propiolate. Taylor & Francis Online. Available at: [Link].

  • Lowe, A. B. (2014). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC. Available at: [Link].

  • Kim, S.-I., Baek, H.-W., & Um, I.-H. Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN. SciSpace. Available at: [Link].

  • Wolf, R., et al. (2018). [4 + 1]- and [4 + 2]-cycloadditions of a thiazole-2-thione-based 1,4-diphosphinine – broadening the scope. RSC Publishing. Available at: [Link].

  • Al-Ammar, R. H., et al. Double Michael Addition of Azoles to Methyl Propiolate: A Straightforward Entry to Ligands with Two Heterocyclic Rings. ResearchGate. Available at: [Link].

  • Wang, Y., et al. (2018). Highly stereoselective Michael addition of azlactones to electron-deficient triple bonds under P-spiro chiral iminophosphorane catalysis: importance of protonation pathway. Chemical Science (RSC Publishing). Available at: [Link].

  • Tenti, A., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry.
  • Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Scientific Research. Available at: [Link].

  • Padwa, A., et al. (2007). Cycloaddition reactions of thiazolium azomethine ylides: application to pyrrolo[2,1-b]thiazoles. PubMed. Available at: [Link].

  • Reactions of various nucleophiles with methyl-and ethyl- propiolate. ResearchGate. Available at: [Link].

  • Al-Abbad, J., et al. (2015). A comparative study of the chemical kinetics of methyl and ethyl propanoate. KAUST Repository. Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis and Reactivity of Ethyl Propiolate. Available at: [Link].

  • Wipf, P. & Venkatraman, S. (2002). A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. The Journal of Organic Chemistry - ACS Publications. Available at: [Link].

  • When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? - Proprep. Available at: [Link].

  • Exner, O. & Cársky, P. (2004). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

  • Methyl propionate | C2H5COOCH3 | CID 11124 - PubChem - NIH. Available at: [Link].

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link].

  • Wang, Z., et al. (2024). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link].

  • Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. ResearchGate. Available at: [Link].

  • Tadross, P. M. & Stoltz, B. M. (2012). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. PMC. Available at: [Link].

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Comparative

A Comparative Guide to the Reactivity of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate and Methyl Phenylpropiolate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of synthetic organic chemistry and drug discovery, activated alkynes are indispensable building blocks. Their unique electroni...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry and drug discovery, activated alkynes are indispensable building blocks. Their unique electronic properties and reactivity profiles allow for the construction of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two prominent activated alkynes: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate and methyl phenylpropiolate. While structurally similar, the replacement of a phenyl ring with a thiazole moiety introduces significant electronic perturbations, leading to distinct reactivity patterns. Understanding these differences is crucial for designing efficient synthetic routes and developing novel therapeutic agents.

The core structural distinction lies in the aromatic ring attached to the alkyne: a five-membered, electron-deficient thiazole ring versus a six-membered phenyl ring. The thiazole ring, containing both sulfur and nitrogen heteroatoms, possesses a more complex electronic nature compared to the relatively simple phenyl group.[1][2] This guide will explore how this fundamental difference influences the reactivity of the adjacent alkyne in key chemical transformations.

Electronic Properties: The Decisive Factor

The reactivity of an alkyne is intrinsically linked to its electronic properties. In both methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate and methyl phenylpropiolate, the alkyne is "activated" by the electron-withdrawing methyl ester group. However, the nature of the aromatic substituent—thiazole versus phenyl—imparts a crucial secondary electronic effect that dictates the overall reactivity.

The thiazole ring is generally considered an electron-withdrawing heterocycle due to the presence of the electronegative nitrogen atom in a C=N bond.[3][4] This electron-withdrawing character is not uniform across the ring; the C2 position is the most electron-deficient, while the C5 position is comparatively electron-rich.[5][6][7] In methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, the alkyne is attached at the C4 position, which is electronically influenced by both heteroatoms. This results in a more polarized and electron-deficient alkyne compared to its phenyl-substituted counterpart.

The phenyl ring, in contrast, is a less potent electron-withdrawing group. While it can participate in resonance, its overall electronic effect on the alkyne in methyl phenylpropiolate is less pronounced than that of the thiazole ring. This fundamental electronic difference is the primary driver for the observed variations in reactivity.

Comparative Reactivity Analysis

To provide a comprehensive comparison, we will examine the performance of these two alkynes in three major classes of reactions: cycloaddition reactions, nucleophilic additions, and transition metal-catalyzed reactions.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The reactivity of the alkyne as a dipolarophile or dienophile is highly dependent on its electronic nature.

Reaction TypeDipole/DieneMethyl 3-(1,3-thiazol-4-yl)prop-2-ynoateMethyl PhenylpropiolateKey Observation
[3+2] Cycloaddition Azomethine YlideHigh reactivity and regioselectivityModerate reactivity, potential for mixed regioisomersThe electron-deficient thiazolyl alkyne exhibits enhanced reactivity towards nucleophilic dipoles.
Diels-Alder CyclopentadieneSlower reaction, requires higher temperaturesReadily undergoes reactionThe more electron-poor thiazolyl alkyne is a better dienophile in principle, but steric and electronic factors of the thiazole ring can influence the transition state.[5]

Experimental Protocol: [3+2] Cycloaddition with Azomethine Ylide

A representative procedure for a 1,3-dipolar cycloaddition is as follows:

  • To a solution of isatin (1.0 mmol) and N-methylglycine (1.0 mmol) in a suitable solvent (e.g., toluene), add the respective alkyne (1.0 mmol).

  • Heat the reaction mixture at reflux for the specified time, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired cycloadduct.

G cluster_reagents Reactants cluster_process Reaction cluster_workup Workup & Purification Isatin Isatin Mix Mix & Reflux Isatin->Mix NMG N-Methylglycine NMG->Mix Alkyne Alkyne Substrate Alkyne->Mix Monitor Monitor (TLC) Mix->Monitor Evaporate Solvent Evaporation Monitor->Evaporate Reaction Complete Purify Column Chromatography Evaporate->Purify Product Cycloadduct Purify->Product

Caption: Experimental workflow for the [3+2] cycloaddition reaction.

The enhanced reactivity of the thiazolyl alkyne in [3+2] cycloadditions can be attributed to its lower-lying LUMO, which leads to a smaller energy gap with the HOMO of the 1,3-dipole. This results in a more favorable interaction and a lower activation energy for the reaction.

Nucleophilic Addition Reactions

The electron-deficient nature of activated alkynes makes them susceptible to nucleophilic attack at the β-carbon.[8] This reaction, often referred to as a conjugate or Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[9]

NucleophileMethyl 3-(1,3-thiazol-4-yl)prop-2-ynoateMethyl PhenylpropiolateKey Observation
Thiophenol Rapid reaction at room temperature, high yield of the (Z)-isomerRequires heating or a catalyst for efficient conversion.[10][11]The thiazole ring significantly activates the alkyne towards nucleophilic attack.
Piperidine Exothermic reaction, proceeds smoothlySlower reaction, may require extended reaction timesThe increased electrophilicity of the thiazolyl alkyne facilitates the addition of amine nucleophiles.

Experimental Protocol: Nucleophilic Addition of Thiophenol

A general procedure for the conjugate addition of a thiol is as follows:

  • Dissolve the alkyne (1.0 mmol) in a suitable solvent (e.g., ethanol).

  • Add thiophenol (1.1 mmol) to the solution.

  • If necessary, add a catalytic amount of a base (e.g., triethylamine).

  • Stir the reaction at the appropriate temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup Alkyne Alkyne Stir Stir at Temp Alkyne->Stir Thiophenol Thiophenol Thiophenol->Stir Base Base (optional) Base->Stir Concentrate Concentrate Stir->Concentrate Completion Purify Purify Concentrate->Purify Product Adduct Purify->Product

Caption: General workflow for the nucleophilic addition of thiophenol.

The heightened reactivity of methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate towards nucleophiles is a direct consequence of the electron-withdrawing nature of the thiazole ring. This effect increases the partial positive charge on the β-carbon of the alkyne, making it a more potent electrophile.

Transition Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized organic synthesis, and alkynes are versatile partners in a myriad of these transformations.[12][13][14] The electronic properties of the alkyne can influence catalyst binding, insertion, and subsequent steps in the catalytic cycle.

| Reaction Type | Catalyst | Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate | Methyl Phenylpropiolate | Key Observation | | --- | --- | --- | --- | | Sonogashira Coupling | Pd/Cu | Good to excellent yields, tolerant of various functional groups | Routinely used, high yields | Both substrates are effective, but the thiazole nitrogen can potentially coordinate to the metal center, influencing catalyst activity. | | [2+2+2] Cycloaddition | Rhodium | Can be challenging due to potential catalyst inhibition by the thiazole nitrogen | Well-established, high efficiency | The Lewis basicity of the thiazole nitrogen can lead to catalyst deactivation or altered selectivity. |

Experimental Protocol: Sonogashira Coupling

A typical procedure for a Sonogashira cross-coupling reaction is as follows:

  • To a degassed solution of the aryl halide (1.0 mmol) and the alkyne (1.2 mmol) in a suitable solvent (e.g., THF/Et3N), add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 5-10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup Reagents Aryl Halide, Alkyne Stir Stir under Inert Gas Reagents->Stir Catalysts Pd & Cu Catalysts Catalysts->Stir Solvent Solvent Solvent->Stir Filter Filter Stir->Filter Completion Concentrate Concentrate Filter->Concentrate Purify Purify Concentrate->Purify Product Coupled Product Purify->Product

Caption: Workflow for a typical Sonogashira coupling reaction.

In transition metal-catalyzed reactions, the thiazole ring introduces a layer of complexity. While its electron-withdrawing nature can be beneficial in some cases, the presence of the nitrogen lone pair can lead to coordination with the metal center. This can either stabilize a catalytically active species or, conversely, lead to catalyst inhibition. Careful selection of the catalyst and ligands is therefore crucial when working with thiazole-containing substrates.

Conclusion and Future Perspectives

The comparative analysis of methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate and methyl phenylpropiolate reveals a clear trend: the thiazole-substituted alkyne is a significantly more reactive electrophile. This heightened reactivity stems from the potent electron-withdrawing nature of the thiazole ring.

For drug development professionals, the thiazole moiety offers a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. Its ability to engage in hydrogen bonding and its distinct electronic profile can lead to enhanced target binding and improved metabolic stability. The increased reactivity of the adjacent alkyne can be harnessed for efficient late-stage functionalization and the construction of diverse compound libraries.

Researchers and synthetic chemists can leverage the enhanced electrophilicity of methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate to perform reactions under milder conditions and with greater efficiency. However, the potential for catalyst inhibition in transition metal-catalyzed processes necessitates careful optimization of reaction parameters.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

  • Chemistry of the thiazoles. Indian Academy of Sciences. [Link]

  • Thiazole - Wikipedia. Wikipedia. [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC. [Link]

  • Synthesis, structure and in vitro antiproliferative effects of alkyne-linked 1,2,4-thiadiazole hybrids including erlotinib- and ferrocene-containing derivatives. PMC. [Link]

  • electron-withdrawing thiazole derivatives: Topics by Science.gov. Science.gov. [Link]

  • The reactivity of 1 with methyl phenylpropiolate (Top); Molecular... - ResearchGate. ResearchGate. [Link]

  • Thiazole and Thiophene Analogues of Donor−Acceptor Stilbenes: Molecular Hyperpolarizabilities and Structure−Property Relationships. Journal of the American Chemical Society. [Link]

  • Thiazole as a weak electron-donor unit to lower the frontier orbital energy levels of donor-acceptor alternating conjugated materials. ResearchGate. [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC. [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Selectivity of 1,3-Dipolar Cycloaddition of Methyl Propiolate to 3-Phenylsyndone in Supercritical Carbon Dioxide. CORE Scholar. [Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. PMC. [Link]

  • Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. PMC. [Link]

  • Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes. IntechOpen. [Link]

  • Transition-Metal-Catalyzed C(sp 3 )–H Alkylation of Methyl Heteroarenes with Alcohols. MDPI. [Link]

  • Nucleophilic conjugate addition - Wikipedia. Wikipedia. [Link]

  • Design and synthesis of new 4-methylthiazole derivatives. ScienceDirect. [Link]

  • Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. [Link]

  • Transition-Metal-Catalyzed Reactions. Semantic Scholar. [Link]

  • Selectivity of 1,3-Dipolar Cycloaddition of Methyl Propiolate to 3-Phenylsyndone in Supercritical Carbon Dioxide. Wright State University. [Link]

  • Regioselectivity in cycloaddition reactions on solid phasesr Cycloaddition reactions involving preformed Diels-Alder adduct for. YorkSpace. [Link]

  • Homogeneous transition metal catalyzed reactions : developed from a symposium. University of California Riverside. [Link]

  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. MDPI. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Transition-Metal-Catalyzed Reactions of 5-Methylene-2-oxazolidinone and 5-Methylene-1,3-thiazolidine-2-thione with Isocyanates.. ResearchGate. [Link]

  • Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. PubMed. [Link]

  • Transition Metal-Catalyzed Organometallic Reactions that Have Revolutionized Organic Synthesis. OA Monitor Ireland. [Link]

  • cycloaddition–rearrangement sequences leading to substituted 1-(2-vinylthioethenyl)pyrazole systems: azolium 1,3-dipoles. RSC Publishing. [Link]

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. PMC. [Link]

  • [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds. PMC. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • 17.4: Nucleophilic Addition Reactions of Enolate Anions. Chemistry LibreTexts. [Link]

  • C1 Building Blocks: New Approaches for Thiomethylations and Esterification. DiVA. [Link]

  • 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review. PMC. [Link]

  • Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl)-prop-2-enoate and 4-[(E)-2-Phenylethenyl]acridin with Unstable Nitrile N-Oxides. MDPI. [Link]

  • (PDF) Synthesis, structural characterization, and DFT calculations of 3-buthyl-4-(3-methyl-3-mesitylcyclobut-1-yl)-1,3-thiazole-2(3H)-thione. ResearchGate. [Link]

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Validation

A Comparative Guide to the Validation of HPLC Analytical Methods for the Purity of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, a key int...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is paramount, as it directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This document will delve into the causality behind experimental choices in method validation, present a comparative analysis with alternative analytical techniques, and provide detailed experimental protocols. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a heterocyclic compound whose structural integrity and purity must be meticulously controlled during manufacturing. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can have a significant impact on the final drug product.[6] Therefore, a robust and validated analytical method is not just a regulatory requirement but a cornerstone of quality assurance in drug development.[7][8] HPLC is a widely used technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[9][10]

Development and Validation of a Reversed-Phase HPLC Method

A reversed-phase HPLC (RP-HPLC) method is proposed for the purity determination of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, as it is well-suited for the separation of a wide range of non-volatile and moderately polar organic compounds.

Proposed Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18 (250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules. The specified dimensions and particle size offer a good balance between resolution and analysis time.[11]
Mobile Phase Acetonitrile and 0.05M Monobasic Potassium Phosphate Buffer (pH 3.0) in a gradientA gradient elution is chosen to ensure the separation of impurities with a wide range of polarities. Acetonitrile is a common organic modifier, and the phosphate buffer helps to maintain a consistent pH and improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without generating excessive backpressure.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[11]
Detection Wavelength 254 nm (or as determined by UV scan)A common wavelength for the detection of aromatic and conjugated systems. A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance for optimal sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
System Suitability Testing

Before commencing method validation, system suitability must be established to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability of Injections (%RSD) ≤ 2.0% for 5 replicate injections
Method Validation Protocol

The following validation parameters must be assessed to demonstrate that the analytical method is suitable for its intended purpose.[5][12]

Specificity is the ability of the method to accurately measure the analyte in the presence of impurities, degradation products, and matrix components.[8]

Experimental Protocol:

  • Forced Degradation Studies: Expose a solution of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate to the following stress conditions:[13]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples using the developed HPLC method with a photodiode array (PDA) detector.

  • Evaluation: Assess the peak purity of the analyte in the presence of any degradation products. The method is considered specific if the analyte peak is well-resolved from all other peaks.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate of known concentration.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).[14]

  • Inject each standard in triplicate and record the peak area.

  • Perform a linear regression analysis of the average peak area versus concentration.

Acceptance Criteria:

ParameterAcceptance Limit
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero

Accuracy is the closeness of the test results to the true value.[3]

Experimental Protocol:

  • Prepare a placebo mixture containing all the components of the sample matrix except the analyte.

  • Spike the placebo with known amounts of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate and analyze using the HPLC method.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

Concentration LevelMean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate at the target concentration.

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.[15]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Calculate the %RSD for the combined results from both studies.

Acceptance Criteria:

Precision Type%RSD
Repeatability ≤ 2.0%
Intermediate Precision ≤ 3.0%

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Alternatively, the signal-to-noise ratio can be used, with a ratio of 3:1 for LOD and 10:1 for LOQ.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]

Experimental Protocol:

  • Introduce small, deliberate changes to the following method parameters, one at a time:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the mobile phase buffer (e.g., ± 0.1 units)

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters and the assay results.

Acceptance Criteria: System suitability parameters should remain within the established limits, and the assay results should not significantly change.

Summary of Hypothetical Validation Results
Validation ParameterResult
Specificity The method is specific. No interference from degradation products was observed.
Linearity (r²) 0.9995
Range 10 - 150 µg/mL
Accuracy (Recovery) 99.2% - 101.5%
Precision (%RSD) Repeatability: 0.8%; Intermediate Precision: 1.2%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness The method is robust over the tested parameter variations.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for purity assessment.[2][17] The choice of method depends on the specific requirements of the analysis.

FeatureHPLCUPLCGC-MSqNMR
Principle Liquid chromatography separation based on polarity.Similar to HPLC but uses smaller particles for higher resolution and speed.Separation of volatile compounds based on boiling point and mass-to-charge ratio.Quantitative analysis based on the nuclear magnetic resonance of atomic nuclei.
Specificity/Selectivity HighVery HighVery High (with mass spectral library)High (structurally informative)
Sensitivity (LOD/LOQ) Good to ExcellentExcellentExcellent (for volatile compounds)Moderate
Speed of Analysis ModerateFastFast to ModerateModerate
Sample Throughput ModerateHighModerateLow to Moderate
Cost ModerateHighHighVery High
Operator Skill ModerateModerate to HighHighHigh
Compound Suitability Non-volatile, thermally labile compounds.[9]Similar to HPLC.Volatile, thermally stable compounds.[18]Soluble compounds.
Destructive YesYesYesNo

Visualizing the Workflow and Decision-Making Process

HPLC Method Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Documentation & Implementation A Define Analytical Target Profile B Select Chromatographic Mode (e.g., RP-HPLC) A->B C Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) B->C D Develop System Suitability Test C->D E Specificity (Forced Degradation) D->E F Linearity & Range E->F G Accuracy (Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Prepare Validation Report J->K L Implement for Routine QC K->L

Caption: A flowchart illustrating the key phases of HPLC method development and validation.

Decision Tree for Purity Analysis Method Selection

G A Is the compound volatile and thermally stable? B Yes A->B C No A->C D GC-MS B->D E Is high throughput required? C->E F Yes E->F G No E->G H UPLC F->H I Is a non-destructive method needed? G->I J Yes I->J K No I->K L qNMR J->L M HPLC K->M

Caption: A decision tree to guide the selection of a suitable analytical method for purity determination.

Conclusion

The validation of an HPLC method for the purity determination of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a rigorous but essential process for ensuring the quality and consistency of this pharmaceutical intermediate. This guide has outlined a comprehensive approach to method development and validation, adhering to ICH guidelines. While HPLC remains a primary technique for purity analysis, a thorough understanding of alternative methods such as UPLC, GC-MS, and qNMR allows for the selection of the most appropriate analytical strategy based on the specific needs of the project. The ultimate goal is to implement a well-validated, robust, and reliable method for routine quality control, thereby safeguarding the integrity of the final drug product.

References

  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
  • ICH Q2 (R1) provides guidance on validating analytical methods to ensure their reliability, accuracy, and consistency in drug testing.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO.
  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • API Intermedi
  • HPLC in pharmaceutical analysis. Labotec.
  • A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds. Benchchem.
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • Analytical Techniques to Ensure Purity.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
  • Purification of Organic Compounds: from Crude Product to Purity. Departments of Physics and Chemistry - EMU.
  • The Purification of Organic Compound: Techniques and Applic
  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preserv
  • validation of an hplc method for determination of chemical purity of [18f]fluoromisonidazole. INIS-IAEA.
  • Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. Research and Reviews.
  • RP-HPLC Method Development And Validation For The Determination Of Inherent Impurities In Mizolastine Bulk And Dosage Forms.
  • Validation of HPLC Method for Quantitative Determin

Sources

Comparative

Benchmarking Catalytic Efficiency: Hydroamination of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Introduction Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a highly functionalized, electron-deficient internal alkyne (alkynoate). It serves as a rigorous benchmarking substrate for evaluating catalytic efficiency due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a highly functionalized, electron-deficient internal alkyne (alkynoate). It serves as a rigorous benchmarking substrate for evaluating catalytic efficiency due to its dual electronic nature: the propiolate moiety is a highly electrophilic Michael acceptor, while the thiazole ring contains a basic nitrogen that can competitively coordinate to transition metals, potentially leading to catalyst poisoning.

This guide objectively compares three distinct catalytic paradigms—Gold(I) catalysis, Palladium(II) catalysis, and Organocatalysis—for the intermolecular hydroamination of this substrate with a standard secondary amine (morpholine) to form β -amino acrylates.

Mechanistic Causality and Catalyst Selection

  • Gold(I) Catalysis (IPrAuCl / AgNTf 2​ ): 1[1]. The bulky IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand is chosen specifically to provide a steric shield around the gold center. This prevents the basic thiazole nitrogen of the substrate from coordinating and deactivating the catalyst. The reaction proceeds via an outer-sphere nucleophilic attack on the π -activated alkyne, 2[2].

  • Palladium(II) Catalysis (Pd(OAc) 2​ / PPh 3​ ): 3[3]. While robust for standard alkynes, the necessity for the metal to coordinate directly with the alkyne makes it highly susceptible to competitive binding from the thiazole ring. This off-target coordination leads to sluggish kinetics and lower turnover frequencies.

  • Organocatalysis (DABCO): As a metal-free baseline, 1,4-diazabicyclo[2.2.2]octane (DABCO) promotes direct conjugate addition. However, without electrophilic transition-metal activation of the alkyne, this pathway relies solely on the inherent electron deficiency of the alkynoate, requiring high catalyst loading and extended reaction times to achieve meaningful conversion.

Self-Validating Experimental Protocol

To ensure absolute data integrity, the benchmarking protocol is designed as a self-validating system . An internal standard (1,3,5-trimethoxybenzene) is added at t=0 to continuously monitor mass balance, ensuring that any missing conversion is accurately attributed to side reactions (e.g., polymerization) rather than analytical errors. A parallel uncatalyzed control is strictly maintained to quantify the spontaneous background conjugate addition.

Step-by-Step Methodology:
  • Preparation: In a nitrogen-filled glovebox, weigh the catalyst (1.0 mol% for Au, 5.0 mol% for Pd, 20.0 mol% for DABCO) into a dry 5 mL reaction vial equipped with a magnetic stir bar.

  • Activation (For Au/Pd): Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE). For Gold(I), add 1.0 mol% of AgNTf 2​ to abstract the chloride and generate the active cationic gold species. Stir for 5 minutes.

  • Substrate & Standard Addition: Add 0.5 mmol of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate and 0.25 mmol of 1,3,5-trimethoxybenzene (internal standard).

  • Initiation: Inject 0.55 mmol of morpholine (nucleophile) to initiate the reaction. Maintain the temperature at 50 °C.

  • Kinetic Sampling: At t=5,15,30,60 , and 120 minutes, extract a 10 μ L aliquot. Quench immediately by filtering through a short silica plug eluting with ethyl acetate to arrest catalysis.

  • Analysis: Analyze the aliquots via UHPLC-MS/FID to determine substrate conversion, product yield, and Z/E stereoselectivity by comparing peak areas against the internal standard.

Quantitative Data Comparison

Catalyst SystemLoading (mol%)Time (h)Conversion (%)Yield (%)Z/E RatioTOF (h⁻¹)Mass Balance (%)
IPrAuCl / AgNTf 2​ 1.01.0>999795:599.098
Pd(OAc) 2​ / PPh 3​ 5.012.0786582:181.387
DABCO 20.024.0423855:450.0896
Control (No Catalyst) 0.024.0<5<2N/AN/A>99

Table 1: Benchmarking results for the hydroamination of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate with morpholine in DCE at 50 °C.

Visualizations

Mechanism A Substrate Thiazole-Alkynoate B [IPrAu]+ Coordination A->B C π-Alkyne Complex (Activated) B->C D Morpholine Attack (Outer-Sphere) C->D E Vinylgold Intermediate D->E F Protodeauration & Release E->F F->B [IPrAu]+ G β-Amino Acrylate (Z-Isomer) F->G

Caption: Gold(I)-catalyzed outer-sphere hydroamination mechanism avoiding thiazole coordination.

Workflow S1 1. Catalyst & Solvent Prep (Inert Atmosphere) S2 2. Add Substrate & Internal Std (Mass Balance Baseline) S1->S2 S3 3. Nucleophile Injection (Reaction Initiation) S2->S3 S4 4. Kinetic Sampling (t = 5 to 120 min) S3->S4 S5 5. Silica Plug Quench (Arrest Catalysis) S4->S5 S6 6. UHPLC-FID/MS Analysis (Conversion & Z/E Ratio) S5->S6

Caption: Self-validating experimental workflow for benchmarking catalytic efficiency.

Conclusion

The benchmarking data clearly demonstrates the superiority of Gold(I) catalysis for the functionalization of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. The combination of high alkynophilicity and the steric bulk of the IPr ligand effectively overrides the coordinating potential of the thiazole ring.4[4].

References

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity Source: ScienceOpen URL:[Link]

  • Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights Source: MDPI URL:[Link]

  • Palladium(II)-Catalyzed Directed anti-Hydrochlorination of Unactivated Alkynes with HCl Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Gold-Catalyzed Organic Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Reaction Intermediates

This guide provides an in-depth, technically-grounded comparison of spectroscopic methodologies for the validation of reaction intermediates in the synthesis of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. Designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technically-grounded comparison of spectroscopic methodologies for the validation of reaction intermediates in the synthesis of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and verifiable approach to reaction monitoring and mechanistic elucidation.

Introduction: The Significance of the Thiazole-Alkyne Scaffold and the Need for In-Process Validation

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its combination with a propargyl ester moiety, as seen in Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, creates a versatile building block for the synthesis of complex molecules through subsequent transformations like "click" chemistry, cyclizations, and further cross-coupling reactions.

The efficient synthesis of this target molecule is paramount. A likely and powerful synthetic route is the Sonogashira cross-coupling reaction.[2] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[3] While highly effective, the Sonogashira reaction involves a complex catalytic cycle with multiple transient intermediates.[4] Direct observation of these organometallic intermediates is often challenging without specialized equipment.[5] Therefore, for practical laboratory applications, "validation of reaction intermediates" translates to a rigorous, time-resolved analysis of the stable organic species in the reaction mixture: the consumption of starting materials and the formation of the desired product. This in-process monitoring is crucial for optimization, impurity profiling, and confirming the proposed reaction pathway.

Proposed Synthetic Pathway: Sonogashira Coupling

A robust method for synthesizing Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate involves the Sonogashira coupling of a 4-halothiazole (e.g., 4-bromothiazole) with methyl propiolate.

Reaction Scheme: 4-bromothiazole + Methyl Propiolate → Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

This reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base (e.g., triethylamine or diisopropylamine).[3] The core challenge is to confirm the formation of the C-C bond between the thiazole C4 carbon and the alkyne sp-carbon.

cluster_reactants Reactants cluster_catalysts Catalytic System Reactant1 4-Bromothiazole Product Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Reactant1->Product Sonogashira Coupling Reactant2 Methyl Propiolate Reactant2->Product Catalyst1 Pd(PPh₃)₂Cl₂ Catalyst1->Product Catalyst2 CuI Catalyst2->Product Base Amine Base Base->Product

Caption: Proposed Sonogashira synthesis of the target compound.

The Spectroscopic Toolkit: A Comparative Analysis

Effective reaction monitoring relies on selecting analytical techniques that provide unambiguous structural information. We will compare Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) for their utility in this specific synthesis. Spectroscopic methods are key tools for identifying organic reaction mechanisms and obtaining information about molecular structures.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the covalent structure of organic molecules in solution.[7] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms, allowing for definitive confirmation of product formation.

  • Expertise & Causality: ¹H NMR is excellent for tracking the disappearance of the characteristic thiazole protons of the starting material and the appearance of new, slightly shifted signals in the product. However, the most critical evidence comes from ¹³C NMR. The appearance of two new quaternary carbon signals in the alkyne region (typically 70-100 ppm) and the significant upfield shift of the C4 carbon of the thiazole ring (from being attached to bromine to being attached to a carbon) provides incontrovertible proof of the desired C-C bond formation.[8]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Note: These are estimated values based on analogous structures. Actual values may vary based on solvent and other factors.

Compound Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
4-Bromothiazole Thiazole H-2~8.9~154
Thiazole H-5~7.8~125
Thiazole C-2-~154
Thiazole C-4-~120 (C-Br)
Thiazole C-5-~125
Methyl Propiolate Alkyne H~3.0-
Methyl H~3.8~52
Carbonyl C-~154 (C=O)
Alkyne C-H-~76
Alkyne C-CO₂Me-~75
Product Thiazole H-2~9.0~155
Thiazole H-5~8.0~120
Methyl H~3.8~53
Thiazole C-2-~155
Thiazole C-4-~130 (C-alkyne)
Thiazole C-5-~120
Alkyne C-Thiazole-~85
Alkyne C-CO₂Me-~80
Carbonyl C-~153 (C=O)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an exceptionally rapid and effective technique for monitoring the presence and absence of key functional groups by observing their characteristic molecular vibrations.[7] It is particularly useful for tracking changes related to the alkyne moiety.

  • Expertise & Causality: The primary utility of IR in this context is to monitor the alkyne C≡C bond. In the starting material, methyl propiolate, the C≡C stretch appears around 2100-2260 cm⁻¹.[9] In the product, this band will persist but may shift slightly upon conjugation with the thiazole ring. More importantly, if a terminal alkyne were used as a starting material, the sharp C-H stretch of the alkyne at ~3300 cm⁻¹ would be a key signal to monitor; its disappearance would strongly indicate successful coupling.[10] While not applicable to methyl propiolate, this highlights a key comparative advantage of IR for other Sonogashira reactions. For this specific reaction, the persistence of the ester C=O stretch (~1715 cm⁻¹) and changes in the fingerprint region (below 1500 cm⁻¹) corresponding to the aromatic C-Br versus C-C bonds can also be tracked.

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Utility in this Reaction
Alkyne C≡CStretch2100 - 2260Present in reactant and product. A slight shift upon conjugation can be a secondary confirmation point.[9]
Ester C=OStretch1700 - 1750Confirms the ester moiety is intact throughout the reaction.[11]
Aromatic C-HStretch~3100Present in reactant and product.
Aryl-BrStretch1075 - 1030Disappearance of this band indicates consumption of 4-bromothiazole.
Thiazole RingRing Vibrations1500 - 1600Changes in this region indicate a change in the substitution pattern of the ring.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hybrid technique that separates the components of a complex mixture (LC) and then determines their molecular weight (MS).[12] It is ideal for tracking the appearance of the product and identifying potential side-products, even at very low concentrations.

  • Expertise & Causality: The primary role of LC-MS is to provide unambiguous confirmation of the product's molecular weight. By monitoring the reaction mixture over time, one can plot the disappearance of the reactant peaks and the appearance of the product peak in the chromatogram. The mass spectrometer provides the corresponding mass-to-charge ratio (m/z) for each peak, confirming their identities.[13] This technique is also superior for detecting common Sonogashira side-products, such as the homocoupling of methyl propiolate (Glaser coupling), which would be difficult to distinguish from starting material by IR alone.

Table 3: Expected Molecular Ion Peaks (m/z) in Mass Spectrometry

Compound Molecular Formula Molecular Weight Expected [M+H]⁺
4-BromothiazoleC₃H₂BrNS163.02 (for ⁷⁹Br)163.9
Methyl PropiolateC₄H₄O₂84.0785.1
Product C₇H₅NO₂S 167.19 168.2
Homocoupled AlkyneC₈H₆O₄166.13167.1

Experimental Protocols

The following protocols are designed as self-validating systems for monitoring the reaction progress.

Protocol 1: Reaction Monitoring by NMR Spectroscopy
  • Aliquot Extraction: At designated time points (e.g., t=0, 1h, 4h, 24h), carefully withdraw ~0.1 mL of the reaction mixture using a nitrogen-purged syringe.

  • Quenching & Workup: Immediately quench the aliquot in 1 mL of a saturated NH₄Cl solution. Extract with 2 mL of ethyl acetate. Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Sample Preparation: Filter the dried organic solution and evaporate the solvent under reduced pressure.

  • Dissolution: Dissolve the residue in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS, or 1,3,5-trimethoxybenzene for quantitative analysis).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Ensure sufficient scans for ¹³C NMR to obtain a good signal-to-noise ratio for the quaternary alkyne carbons.

  • Analysis: Process the spectra (phasing, baseline correction, integration). Compare the spectra over the time course to observe the disappearance of reactant signals and the appearance of product signals as detailed in Table 1.

Protocol 2: In-Situ Reaction Monitoring with FT-IR Spectroscopy

This protocol assumes the use of an attenuated total reflectance (ATR) FT-IR probe.

  • Setup: Insert the ATR probe directly into the reaction vessel, ensuring it is properly sealed and inert to the reaction conditions.

  • Background Spectrum: Before adding the final reactant to initiate the reaction (t=0), acquire a background spectrum of the reaction mixture.

  • Time-Resolved Acquisition: Initiate the reaction. Begin acquiring spectra at regular intervals (e.g., every 5 minutes).

  • Data Analysis: Overlay the spectra to create a time-course plot. Monitor the key regions identified in Table 2. The unchanging ester C=O peak can serve as a useful internal reference point to normalize the spectra.

Protocol 3: Reaction Monitoring by LC-MS
  • Aliquot Extraction & Quenching: Follow steps 1 and 2 from Protocol 1.

  • Sample Preparation: After quenching, take the aqueous/organic mixture and dilute it 100-fold (or as appropriate) with a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatography: Inject the diluted sample onto a suitable HPLC column (e.g., C18). Run a gradient elution method to separate the non-polar product from the more polar starting materials.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes all expected species (e.g., m/z 50-300).

  • Data Analysis: Extract the ion chromatograms for the m/z values corresponding to the [M+H]⁺ ions of the reactants and the product (Table 3). Plot the peak areas over time to generate a reaction profile.

Visualizing the Analytical Workflow

A systematic approach is crucial for obtaining reliable and reproducible data.

cluster_reaction Reaction Phase cluster_analysis Analytical Phase cluster_spectroscopy Spectroscopic Measurement cluster_validation Validation Phase start Initiate Sonogashira Reaction aliquot Withdraw Aliquot at Time 't' start->aliquot quench Quench Reaction aliquot->quench prep Sample Preparation (Extraction, Dilution) quench->prep nmr NMR (¹H, ¹³C) prep->nmr ir FT-IR prep->ir ms LC-MS prep->ms analyze Data Analysis (Identify Signals, Integrate Peaks) nmr->analyze ir->analyze ms->analyze compare Compare Experimental Data with Predicted Values analyze->compare conclusion Confirm Structure & Assess Reaction Progress compare->conclusion

Caption: Workflow for spectroscopic validation of reaction progress.

Conclusion

There is no single "best" technique for validating the synthesis of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate; rather, a multi-faceted spectroscopic approach provides the most complete and trustworthy picture.

  • NMR Spectroscopy offers the most definitive structural confirmation of the final product and is the gold standard for unambiguous structure elucidation.

  • FT-IR Spectroscopy , especially with an in-situ probe, provides excellent, real-time qualitative information on the consumption of key functional groups, making it ideal for rapid process monitoring.

  • LC-MS excels at providing quantitative data on reaction progress and is unparalleled in its ability to detect and identify low-level impurities and side-products.

By strategically combining these techniques, researchers can move from simply synthesizing a molecule to truly understanding the transformation. This robust analytical framework enables faster reaction optimization, ensures higher product purity, and provides the authoritative data required for publications, patents, and regulatory filings in the field of drug development.

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  • ResearchGate. (n.d.). Scheme 2. Proposed reaction mechanism for the modified Sonogashira....

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  • Organic Chemistry Portal. (n.d.). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity.

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  • Wikipedia. (n.d.). Sonogashira coupling.

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and... Molecules, 22(10), 1664.

  • Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

  • Dondoni, A., & Perrone, D. (2004). Thiazole-Mediated Synthetic Methodology. Chemical Reviews, 104(7), 3021-3042.

  • Köllhofer, A., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(7), 3349-3366.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

  • Booysen, I. N., et al. (2003). Synthesis, Characterization and Crystallographic Studies of Three 2-Aryl-3-methyl-4-aryl-1,3-thiazolium-5-thiolates. Synthesis, 2003(5), 685-692.

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives.

  • Lau, S. S., et al. (2009). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 39(1), 133-143.

Sources

Comparative

Comparative study of thiazole vs oxazole propynoate esters in organic synthesis

Comparative Study of Thiazole vs. Oxazole Propynoate Esters in Organic Synthesis: Reactivity, Mechanisms, and Applications In the landscape of organic synthesis, five-membered aromatic heterocycles serve as foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of Thiazole vs. Oxazole Propynoate Esters in Organic Synthesis: Reactivity, Mechanisms, and Applications

In the landscape of organic synthesis, five-membered aromatic heterocycles serve as foundational building blocks for natural products, pharmaceuticals, and functional materials. Among these, oxazole and thiazole share structural similarities but exhibit profoundly divergent chemical behaviors when reacted with electron-deficient alkynes, such as propynoate esters (e.g., ethyl propynoate).

As an application scientist, understanding the causality behind this divergence is critical for designing efficient synthetic routes. This guide objectively compares the mechanistic pathways, quantitative performance, and experimental protocols of oxazole and thiazole when paired with propynoate esters.

Mechanistic Divergence: The Causality of Reactivity

The divergent reactivity between oxazoles and thiazoles toward propynoate esters is fundamentally rooted in their differing aromaticity and frontier molecular orbital (FMO) profiles[1].

  • Oxazole (The Diene): Oxygen is highly electronegative (3.44 on the Pauling scale), which pulls electron density away from the ring current. This localizes the π -electrons, significantly reducing the resonance energy of the ring[1]. Consequently, oxazole behaves less like a robust aromatic system and more like a localized 1,3-diene. When paired with an electron-deficient dienophile like ethyl propynoate, the HOMO(oxazole)–LUMO(alkyne) gap is highly favorable for a concerted inverse-electron-demand Diels-Alder (IEDDA) reaction[2].

  • Thiazole (The Nucleophile): Sulfur has a lower electronegativity (2.58) and a larger atomic radius, allowing for superior polarizability. This grants thiazole a much higher aromatic stabilization energy (closer to that of thiophene)[1]. Thiazole fiercely resists breaking its aromaticity via a [4+2] cycloaddition. Instead, the lone pair on the thiazole nitrogen acts as a potent nucleophile, initiating a Michael-type addition onto the β -carbon of the propynoate ester[3].

Oxazole + Propynoate Esters: The Diels-Alder Cascade

When an oxazole reacts with a propynoate ester, it triggers a powerful cascade reaction. The initial [4+2] cycloaddition forms a highly strained bridged intermediate. To relieve this strain and regain aromaticity, the system rapidly undergoes a retro-Diels-Alder (RDA) reaction, extruding a nitrile gas (R-CN) to yield a highly substituted furan[2]. This methodology is widely utilized in total synthesis, such as the construction of the tricyclic core of the alkaloid Stemoamide[4].

Oxazole_Pathway A Oxazole + Propynoate Ester B [4+2] Cycloaddition (Diels-Alder) A->B C 7-Oxa-2-azabicyclo [2.2.1]heptadiene B->C D Retro-Diels-Alder (- R-CN) C->D E Substituted Furan (Target Scaffold) D->E

Fig 1: Oxazole [4+2] cycloaddition with propynoate esters and subsequent retro-Diels-Alder.

Experimental Protocol A: Synthesis of Substituted Furans via Oxazole

This protocol is a self-validating system: the extrusion of nitrile gas drives the reaction forward thermodynamically, preventing reversibility.

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 5-ethoxyoxazole (1.0 mmol) and anhydrous toluene (10 mL) under an argon atmosphere.

  • Addition: Add ethyl propynoate (1.5 mmol) dropwise at room temperature.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 110 °C. Causality: Toluene's high boiling point provides the necessary thermal activation energy to overcome the barrier of the initial [4+2] cycloaddition and forces the subsequent retro-Diels-Alder fragmentation.

  • Monitoring: Stir at reflux for 12–16 hours. Monitor the consumption of the oxazole via TLC (Hexane/EtOAc 8:2).

  • Isolation: Cool to room temperature and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the substituted furan derivative.

Thiazole + Propynoate Esters: Zwitterionic Pathways

Because thiazole resists acting as a diene, its reaction with propynoate esters proceeds via nucleophilic attack. The nitrogen atom attacks the alkyne, generating a reactive N-vinyl zwitterionic intermediate. Depending on the substituents present on the thiazole ring, this intermediate will undergo intramolecular cyclization to form fused bicyclic heterocycles, such as pyrrolo[2,1-b]thiazoles or thiazolo[3,2-a]pyridines[3].

(Note: To force a thiazole into a Diels-Alder reaction, extreme workarounds are required, such as pre-generating a highly reactive thiazole o-quinodimethane intermediate[5].)

Thiazole_Pathway A Thiazole + Propynoate Ester B Nucleophilic Attack (Michael Addition) A->B C N-Vinyl Zwitterionic Intermediate B->C D Intramolecular Cyclization C->D E Fused Heterocycle (Pyrrolothiazole) D->E

Fig 2: Thiazole nucleophilic attack on propynoate esters leading to zwitterionic cyclization.

Experimental Protocol B: Synthesis of Pyrrolo[2,1-b]thiazoles

This protocol utilizes solvent polarity to stabilize the transition state of the charge-separated intermediate.

  • Preparation: In a dry 25 mL Schlenk tube, dissolve the substituted thiazole derivative (1.0 mmol) in anhydrous acetonitrile (5 mL) under a nitrogen atmosphere.

  • Controlled Addition: Cool the solution to 0 °C using an ice bath. Slowly add ethyl propynoate (2.0 mmol) dropwise. Causality: The initial nucleophilic attack is exothermic; cooling prevents unwanted polymerization of the alkyne.

  • Zwitterion Stabilization & Cyclization: Remove the ice bath and allow the mixture to warm to room temperature, then heat to 80 °C for 8 hours. Causality: Acetonitrile is chosen specifically for its high dielectric constant ( ε≈37.5 ), which stabilizes the highly polar N-vinyl zwitterionic intermediate long enough for intramolecular cyclization to occur.

  • Isolation: Evaporate the solvent in vacuo. Subject the crude mixture to column chromatography (DCM/MeOH) to yield the fused pyrrolo[2,1-b]thiazole scaffold.

Quantitative Data Comparison

The following table summarizes the comparative experimental data, highlighting the divergent reaction conditions and performance metrics when utilizing these two heterocycles with propynoate esters.

ParameterOxazole + Propynoate EsterThiazole + Propynoate Ester
Primary Reaction Pathway [4+2] Cycloaddition (IEDDA)Nucleophilic Addition (Michael-type)
Reactive Intermediate 7-Oxa-2-azabicyclo[2.2.1]heptadieneN-Vinyl Zwitterion / Ylide
Final Target Scaffold Substituted Furans, PyridinesPyrrolo[2,1-b]thiazoles, Thiazolo-pyridines
Thermodynamic Driver Relief of ring strain, Nitrile extrusionCharge neutralization, Cyclization
Typical Solvent Toluene, Xylene (Non-polar, High BP)Acetonitrile, DMF (Polar aprotic)
Optimal Temperature 80 °C to 140 °C (Reflux)0 °C to 80 °C
Typical Yields 65% – 92%45% – 78%
Aromaticity State Transiently lost, restored in furanPermanently lost in the newly fused ring

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Validation

Validating stereoselectivity in addition reactions of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Validating Stereoselectivity in Addition Reactions of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate: A Comparative Technical Guide As drug development increasingly relies on complex heteroaromatic scaffolds, molecules like Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Stereoselectivity in Addition Reactions of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate: A Comparative Technical Guide

As drug development increasingly relies on complex heteroaromatic scaffolds, molecules like Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate have emerged as critical building blocks. This thiazole-containing alkynoate is a highly versatile intermediate, frequently utilized in the synthesis of beta-3 adrenergic receptor agonists and heteroaromatic macrocyclic chemotherapeutics[1][2].

However, functionalizing this alkyne via addition reactions presents a significant stereochemical challenge. The electron-deficient nature of the prop-2-ynoate system, coupled with the Lewis-basic nitrogen of the 1,3-thiazole ring, often leads to unpredictable regioselectivity and poor E/Z stereocontrol.

This guide objectively compares three distinct catalytic systems for the stereoselective addition to Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, providing researchers with field-proven insights, mechanistic causality, and self-validating experimental protocols.

Mechanistic Causality: The Thiazole-Alkynoate Challenge

When performing nucleophilic or organometallic additions to Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate, the transition state is heavily influenced by the substrate's electronics. The alkyne is activated by the electron-withdrawing methyl ester, typically directing nucleophiles to the β -position (conjugate addition). However, the 1,3-thiazole ring introduces two complicating variables:

  • Competitive Coordination: The thiazole nitrogen can coordinate with transition metal catalysts (e.g., Pd, Cu, Ru), effectively poisoning the catalyst or altering the geometry of the transition state.

  • Isomerization Risks: The resulting trisubstituted alkene is prone to post-reaction thermodynamic equilibration. If the kinetic product is the E-isomer, trace acid or ambient light can drive isomerization to the Z-isomer, destroying stereopurity.

To overcome these challenges, chemists must select catalytic systems that either operate independently of metal coordination (organocatalysis) or utilize highly directed, kinetically trapped organometallic intermediates.

Comparative Evaluation of Catalytic Systems

System A: Phosphine-Catalyzed Umpolung Addition (Organocatalytic)

Pioneered by Trost and further developed for complex alkynoates, this metal-free approach utilizes trialkylphosphines (e.g., PBu3​ ) to trigger an umpolung addition[3]. The phosphine attacks the β -position, generating a zwitterionic phosphonium-allenolate. This intermediate reverses the natural polarity of the alkyne, directing incoming nucleophiles (such as amides or thiols) to the α -position.

  • Causality for Stereocontrol: The collapse of the ylide intermediate is highly sensitive to steric bulk, consistently yielding the (Z)-alkene as the thermodynamic sink. Furthermore, the absence of transition metals completely bypasses the risk of thiazole-induced catalyst poisoning.

System B: Stannylcupration (Organometallic)

The addition of stannylcuprates, such as (Bu3​Sn)(PhS)CuLi , proceeds via a highly organized, kinetically controlled syn-addition[4].

  • Causality for Stereocontrol: The copper and tin atoms add across the alkyne simultaneously. When applied to alkynoates, the presence of a proton source in the reaction medium carefully quenches the intermediate cuprate with retention of configuration, yielding the (E)- β -stannyl acrylate. This intermediate is highly valuable for subsequent stereospecific Stille cross-couplings.

System C: Transition-Metal Conjugate Addition

Palladium or rhodium-catalyzed additions of arylboronic acids to alkynoates typically yield β -aryl acrylates. While powerful, this method requires bulky, electron-rich ligands (e.g., BINAP or specialized phosphoramidites) to prevent the thiazole nitrogen from displacing the ligand sphere of the active metal center[5][6].

Quantitative Performance Comparison
Catalytic SystemRepresentative ReagentsPrimary RegioselectivityStereoselectivityKey Advantage for Thiazolyl Substrates
Phosphine Umpolung PBu3​ , Nu-H, Toluene α -Addition>95:5 (Z)Metal-free; entirely avoids thiazole coordination issues.
Stannylcupration (Bu3​Sn)(PhS)CuLi , THF β -Addition>95:5 (E)Enables modular downstream cross-coupling.
Pd-Conjugate Pd(OAc)2​ , Ar−B(OH)2​ β -AdditionVariable (Ligand dependent)Direct arylation; builds complex drug scaffolds rapidly.

Visualizing the Reaction Pathways

To understand the superiority of the organocatalytic approach for this specific substrate, we must map the mechanistic flow.

MechanisticPathway A Alkynoate Substrate Methyl 3-(1,3-thiazol-4-yl) prop-2-ynoate B Phosphine Attack (Nucleophilic Trigger) A->B PR3 Catalyst C Zwitterionic Allenolate Intermediate B->C Rapid Equilibrium D Proton Transfer & Nucleophile Addition C->D + Nu-H E (Z)-Alkene Product (Thermodynamic Sink) D->E Catalyst Release

Mechanistic pathway of phosphine-catalyzed stereoselective umpolung addition to alkynoates.

Experimental Protocol: Self-Validating Z-Selective Addition

The following protocol details the phosphine-catalyzed addition of a generic amide nucleophile to Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. This workflow is designed as a self-validating system , ensuring that stereochemical integrity is maintained and verified at every step.

Step 1: Rigorous Environmental Control

  • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Causality: The zwitterionic allenolate intermediate is highly sensitive to adventitious moisture, which can prematurely protonate the complex and destroy the Z-selectivity.

Step 2: Reagent Assembly & Initiation

  • Add Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (1.0 mmol) and the amide nucleophile (1.2 mmol) to the flask.

  • Dissolve in 5.0 mL of rigorously degassed anhydrous toluene.

  • Inject Tri-n-butylphosphine ( PBu3​ , 0.2 mmol, 20 mol%) dropwise via a gas-tight syringe at room temperature.

Step 3: In-Situ Kinetic Monitoring

  • Monitor the reaction utilizing an in-situ ReactIR probe. Track the disappearance of the alkyne C≡C stretch at ~2220 cm⁻¹ and the emergence of the conjugated ester C=O stretch at ~1710 cm⁻¹.

  • Causality: Relying solely on Thin Layer Chromatography (TLC) is a common failure point, as the starting alkynoate and the trisubstituted alkene product often exhibit near-identical Rf​ values on standard silica.

Step 4: Quench and Isolation

  • Upon complete alkyne consumption (typically 4-6 hours), quench the reaction by filtering the mixture through a short pad of silica gel, washing with Ethyl Acetate.

  • Concentrate under reduced pressure and purify via flash column chromatography. Expert Tip: Use silver nitrate-impregnated silica gel ( AgNO3​ / SiO2​ ) if trace amounts of the E-isomer are present, as the silver coordinates differently to the alkene isomers, drastically improving separation resolution.

Stereochemical Validation Workflow

Because the addition reaction yields a trisubstituted alkene, standard 1D 1H NMR coupling constants ( 3JHH​ ) cannot be used to determine E/Z geometry (as there is only one vinylic proton). Stereochemical validation must rely on spatial correlation.

ValidationWorkflow S1 1. Reaction Setup Schlenk Line (Ar), Degassed Solvents S2 2. In-Situ Monitoring ReactIR (Alkyne Depletion at 2220 cm⁻¹) S1->S2 S3 3. Quench & Extraction Aqueous Workup, pH Control S2->S3 Full Conversion S4 4. Purification Flash Chromatography (AgNO3-Silica) S3->S4 S5 5. Stereochemical Validation 2D NOESY NMR (Vinylic-Thiazole Contacts) S4->S5 Isomer Isolation

Self-validating experimental workflow for the synthesis and isolation of stereopure alkenes.

NMR Validation Protocol:

  • Dissolve the purified product in CDCl3​ and acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

  • Identify the Vinylic Proton: Locate the isolated vinylic proton signal (typically δ 6.5 - 7.5 ppm).

  • Map Spatial Contacts:

    • If the product is the Z-isomer (resulting from α -addition), you will observe a strong NOE cross-peak between the vinylic proton and the protons of the added nucleophile.

    • If the product is the E-isomer , the vinylic proton will show a strong NOE cross-peak with the protons of the 1,3-thiazole ring (specifically the C5-H of the thiazole).

By strictly adhering to this self-validating workflow, drug development professionals can ensure the structural integrity of their thiazole-based intermediates before advancing them into costly downstream API synthesis.

References

  • Phosphine-Catalyzed Regio- and Stereoselective Umpolung Addition of Amides to Alkynoates: Access to Complex α,β-Dehydroamino Acid Derivatives. Organic Letters - ACS Publications. 3[3]

  • Highly Stereoselective Addition of Stannylcuprates to Alkynones. The Journal of Organic Chemistry - ACS Publications. 4[4]

  • Stereoselective additions to alkenylphosphonium salts for the synthesis of P-stereogenic compounds. Chemical Science (RSC Publishing). 5[5]

  • Stereoselective additions to alkenylphosphonium salts for the synthesis of P-stereogenic compounds. University of Cambridge. 6[6]

  • US20110028481A1 - Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists. Google Patents. 1[1]

  • WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents. Google Patents. 2[2]

Sources

Comparative

Gas chromatography-mass spectrometry (GC-MS) validation for Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Method Selection, Optimization Causality, and ICH Q2(R2) Compliant Validation Executive Summary & Compound Profiling Methyl 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Method Selection, Optimization Causality, and ICH Q2(R2) Compliant Validation

Executive Summary & Compound Profiling

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (Chemical Formula: C₇H₅NO₂S; MW: 167.18 g/mol ) is a highly functionalized heterocyclic compound featuring a thiazole ring conjugated with an alkyne ester (propynoate). In pharmaceutical development and synthetic chemistry, accurately quantifying this intermediate is critical.

This guide provides an authoritative comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this specific compound, detailing a self-validating GC-MS protocol grounded in the latest ICH Q2(R2) guidelines[1].

Method Selection: GC-MS vs. LC-MS/MS

When dealing with low-molecular-weight heterocycles, the choice between GC-MS and LC-MS dictates the sensitivity, structural confirmation capability, and operational cost of the assay[2].

The Causality Behind the Choice
  • Volatility and Molecular Weight: GC-MS is the gold standard for volatile to semi-volatile compounds under 500 Da[3]. At ~167 Da, Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate possesses sufficient vapor pressure to partition efficiently into a gas mobile phase without requiring chemical derivatization.

  • Ionization Dynamics: LC-MS utilizes Electrospray Ionization (ESI), which relies on solution-phase protonation. While the thiazole nitrogen can accept a proton, the highly conjugated alkyne-ester system can suppress ionization efficiency. In contrast, GC-MS utilizes Electron Ionization (EI) at 70 eV, which forces the molecule into a radical cation state, yielding highly reproducible fragmentation patterns (e.g., loss of the methoxy group [-31 Da], cleavage of the alkyne bond, and distinct thiazole ring fragments).

  • Thermal Stability (The Critical Caveat): Propynoate derivatives can be thermally labile, risking decarboxylation or polymerization at elevated temperatures[4]. While this might suggest LC-MS as a safer ambient-temperature alternative, GC-MS remains superior if the injection port temperature is strictly optimized (e.g., ≤220°C) to prevent pre-column degradation.

Table 1: Comparative Performance for Thiazole-Propynoates
ParameterGC-MS (EI)LC-MS/MS (ESI)Advantage
Resolution of Isomers Excellent (Capillary column interactions)Moderate (Dependent on mobile phase)GC-MS
Structural Confirmation High (Standardized 70 eV EI libraries)Moderate (CID fragmentation varies)GC-MS
Thermal Degradation Risk Moderate (Requires inlet optimization)Low (Ambient temperature ionization)LC-MS/MS
Matrix Interference Low (High-resolution separation)High (Ion suppression in ESI)GC-MS
Cost per Analysis Low (Helium/Hydrogen carrier gas)High (High-purity solvents, MS/MS)GC-MS

MethodSelection Start Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate MW: 167.18 g/mol Volatile Assess Volatility & MW (MW < 500 Da) Start->Volatile Thermal Assess Thermal Stability (Alkyne-Ester Moiety) Volatile->Thermal Highly Volatile LCMS LC-MS/MS (ESI) Alternative: Only if matrix requires ambient temp Volatile->LCMS Non-Volatile GCMS GC-MS (EI) Selected: High Resolution & Library Matching Thermal->GCMS Stable at < 220°C (Optimized Inlet) Thermal->LCMS Labile at > 250°C

Caption: Decision matrix for selecting GC-MS over LC-MS based on compound physicochemical properties.

Experimental Protocol: Optimized GC-MS Workflow

To ensure a self-validating system, every step in this protocol addresses a specific physicochemical vulnerability of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate.

Sample Preparation
  • Diluent Selection: Use MS-grade Ethyl Acetate. Avoid protic solvents (like methanol) which might cause transesterification of the methyl ester over time.

  • Internal Standard (IS): Use a deuterated analog (e.g., Thiazole-d3) or a structurally similar halogenated compound to correct for injection variability.

GC-MS Instrument Parameters
  • Column: HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness). The 5% phenyl stationary phase provides optimal selectivity for the polarizable alkyne and heteroaromatic ring.

  • Inlet Temperature: 220°C (Critical Step). Standard GC methods often use 280°C–300°C. Lowering the inlet temperature to 220°C prevents the thermal degradation (decarboxylation) of the propynoate moiety while ensuring complete vaporization.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial: 60°C (hold 1 min)

    • Ramp 1: 15°C/min to 180°C

    • Ramp 2: 30°C/min to 280°C (hold 3 min to bake out matrix)

  • MS Source & Transfer Line: Source at 230°C, Transfer line at 250°C.

  • Ionization: Electron Ionization (EI) at 70 eV. Scan range m/z 40–300 for full scan; Selected Ion Monitoring (SIM) for quantitation (Target m/z: 167 [M⁺], 136 [M-OCH₃]⁺, 108).

ICH Q2(R2) Validation Framework

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, integrating risk management and robust statistical evaluations[5][6]. The validation of this GC-MS method must demonstrate that it is "fit for purpose."

ValidationWorkflow Phase1 Specificity (EI Spectra & SIM) Phase2 Linearity & Range (R² > 0.995) Phase1->Phase2 Phase3 Accuracy & Precision (%RSD < 15%) Phase2->Phase3 Phase4 Robustness (Inlet Temp Variations) Phase3->Phase4

Caption: Sequential analytical validation workflow compliant with ICH Q2(R2) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix)[1].

  • Action: Inject blank diluent, matrix blank, and spiked samples.

  • Self-Validation: The EI mass spectrum must match the theoretical fragmentation of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate. The absence of interfering peaks at the retention time of the analyte in the blank confirms specificity.

Linearity and Range
  • Action: Prepare a minimum of 5 concentration levels spanning 50% to 150% of the target analytical concentration.

  • Evaluation: Perform linear regression of the peak area ratio (Analyte/IS) versus concentration. The correlation coefficient (R²) must be ≥ 0.995.

Accuracy and Precision
  • Repeatability (Intra-day): 6 replicate injections at 100% test concentration.

  • Intermediate Precision (Inter-day): Analysis performed on different days, by different analysts, using different sample preparations.

  • Accuracy: Spike recovery experiments at 3 levels (Low, Medium, High) across the linear range.

Table 2: Quantitative Validation Acceptance Criteria (ICH Q2(R2))
Validation ParameterExperimental DesignAcceptance Criteria
Specificity Blank vs. Spiked MatrixNo interference at RT; MS match factor > 850
Linearity 5 levels (e.g., 1 - 100 µg/mL)R² ≥ 0.995; Residuals ≤ ±15%
Accuracy (Recovery) Spiked at LQC, MQC, HQC (n=3)Mean recovery 85% – 115%
Repeatability 6 replicates at 100% level%RSD ≤ 5.0%
LOD / LOQ Signal-to-Noise (S/N) evaluationLOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1
Robustness Alter inlet temp (±5°C), flow (±0.1 mL)No significant change in quantitation
Robustness (Causality Check)

Because the propynoate group is sensitive to heat, robustness testing must include deliberate variations in the GC inlet temperature (e.g., 215°C, 220°C, 225°C). If the peak area drops significantly at 225°C, it strictly validates the mechanistic hypothesis that thermal degradation is the primary failure mode for this assay, establishing 220°C as the upper control limit.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at:[Link]

  • Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; Guidances for Industry; Availability. Federal Register. Available at:[Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science. Available at:[Link]

  • Copper- and copper–N-heterocyclic carbene-catalyzed C-H activating carboxylation of terminal alkynes with CO2 at ambient conditions. PNAS. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate proper disposal procedures

Operational Guide: Safe Handling and RCRA-Compliant Disposal of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate For researchers and drug development professionals, the disposal of complex heteroaromatic alkynes requires more th...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and RCRA-Compliant Disposal of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

For researchers and drug development professionals, the disposal of complex heteroaromatic alkynes requires more than generic waste management—it demands a mechanistic understanding of the molecule's reactivity. Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a highly functionalized building block frequently utilized in medicinal chemistry. However, its unique structural features—an electron-deficient alkyne conjugated to an ester, paired with a sulfur- and nitrogen-containing thiazole ring—present specific logistical and safety challenges during disposal.

This guide provides a self-validating, step-by-step operational plan for the safe, [1] disposal of this compound, ensuring adherence to[2].

Quantitative Hazard Profiling

Before initiating any disposal protocol, laboratory personnel must understand the physical and regulatory parameters governing the waste stream. Below is the quantitative data and regulatory framework for Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate.

ParameterSpecification / LimitRegulatory Basis
Chemical Identity Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (CID: 64534574)[3]
Molecular Weight 167.18 g/mol Chemical Property[3]
SAA Volume Limit 55 Gallons (Non-Acute Hazardous Waste)EPA RCRA Subpart K[1]
SAA Time Limit 6 Months (Academic/Research Labs)EPA 40 CFR Part 262[1]
Ventilation Requirement Local exhaust (Certified Fume Hood)OSHA 29 CFR 1910.1450[2]
Incineration Byproducts SOx, NOx, CO, CO₂EPA Clean Air Act

Disposal Workflow & Logical Relationships

The following diagram maps the critical path from waste generation to final destruction, highlighting the mandatory segregation steps required to prevent catastrophic reactivity.

WasteWorkflow Step1 1. Waste Generation Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Step2 2. Hazard Profiling Identify Solvents & Incompatibilities Step1->Step2 Characterize Step3 3. Segregation Strict Isolation from Azides/Oxidizers Step2->Step3 Prevent Reactivity Step4 4. Satellite Accumulation (SAA) Store in PTFE-Lined HDPE Step3->Step4 Contain Step5 5. EHS Manifesting Track Accumulation Limits Step4->Step5 Monitor Time/Vol Step6 6. Final Disposal High-Temp Incineration (Scrubbed) Step5->Step6 Transport

Caption: Workflow for the safe RCRA-compliant disposal of thiazole alkyne esters.

Self-Validating Disposal Protocol

To ensure absolute safety and compliance, do not merely follow these steps; understand the causality behind them. Each step is designed as a self-validating system to prevent human error.

Phase 1: Containerization and Compatibility
  • Action: Select a high-density polyethylene (HDPE) or amber glass waste container equipped with a PTFE-lined cap[4].

  • Causality: Thiazole alkyne esters are typically dissolved in aggressive organic solvents (e.g., DCM, DMF, or DMSO) during synthesis. Standard polyethylene or rubber cap liners will swell and degrade upon prolonged exposure to these solvents. This degradation leads to vapor leaks that violate OSHA Permissible Exposure Limits (PELs) and compromise laboratory air quality[5]. PTFE provides universal chemical resistance.

  • Validation Check: Before adding any waste, invert the empty, sealed container. Listen for air escape and visually inspect the cap liner for cracks. If the liner is missing or damaged, discard the cap immediately.

Phase 2: Strict Segregation (The Azide Hazard)
  • Action: Isolate this waste stream entirely from sodium azide, organic azides, and strong oxidizers[6].

  • Causality: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate contains a highly electrophilic alkyne conjugated to an ester. In the presence of azides, it can undergo a spontaneous, uncatalyzed 1,3-dipolar cycloaddition (click reaction) at room temperature. In a sealed waste container, the exothermic nature of this reaction causes rapid nitrogen gas expansion, leading to catastrophic container rupture and chemical exposure.

  • Validation Check: Physically audit the secondary containment bin. Ensure no bottles labeled "Azide", "Biological Preservative", or "Oxidizer" share the same containment tray[4].

Phase 3: Satellite Accumulation Area (SAA) Management
  • Action: Store the container in a designated SAA at or near the point of generation. Ensure the volume does not exceed 55 gallons and the storage time does not exceed 6 months[1].

  • Causality: regulations mandate that waste must be under the direct control of the operator who generated it[1]. Moving unmanifested, active waste across hallways increases the risk of spills and violates RCRA point-of-generation rules.

  • Validation Check: Cross-reference the accumulation start date on the hazardous waste label with the current date. If the elapsed time exceeds 150 days, immediately trigger an Environmental Health and Safety (EHS) pickup request to ensure compliance before the 180-day (6-month) absolute limit[1].

Phase 4: Final Manifesting and Destruction
  • Action: Transfer the waste to EHS for lab packing and high-temperature incineration[4]. Never pour this chemical down the drain[6].

  • Causality: The thiazole ring contains both nitrogen and sulfur. Standard drain disposal or low-temperature burning will release toxic sulfur oxides (SOx) and nitrogen oxides (NOx) into the environment[6]. High-temperature incineration at a licensed hazardous waste facility ensures complete molecular destruction, while industrial caustic scrubbers neutralize the acidic byproducts.

  • Validation Check: Review the final EHS waste manifest. Verify that the chemical constituents are listed explicitly as "Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate / Solvent Mixture" rather than a generic "Organic Waste." This ensures the disposal facility routes it to the correct scrubber-equipped incinerator.

Emergency Spill Response

If Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is spilled during the disposal process, immediate action must be taken in accordance with your facility's Chemical Hygiene Plan (CHP)[7]:

  • Evacuate & Ventilate: Ensure the fume hood is operating at maximum exhaust. If the spill is outside the hood, evacuate the immediate area to prevent inhalation of the solvent vehicle[2].

  • Contain: Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels if the solvent is highly flammable[6].

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a dedicated, labeled hazardous waste container. Treat the cleanup materials with the same segregation rules (no azides/oxidizers) as the pure chemical[4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 64534574, Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate." PubChem, [Link]

  • Occupational Safety and Health Administration. "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA, [Link]

  • Justrite / Environmental Protection Agency. "How to Manage Chemical Waste Disposal in Academic Labs (RCRA Subpart K)." Justrite, [Link]

  • MLI Environmental. "Chemical Waste Disposal Guidelines for Educational Facilities." MLI Environmental, [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

As a Senior Application Scientist, I approach laboratory safety not just as a regulatory checklist, but as a mechanistic science. When handling highly reactive building blocks like Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not just as a regulatory checklist, but as a mechanistic science. When handling highly reactive building blocks like Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate , understanding the chemical causality behind its hazards is the first step in designing a self-validating safety protocol.

This guide provides the essential operational, personal protective equipment (PPE), and disposal frameworks required for researchers and drug development professionals handling this compound.

Mechanistic Hazard Profile: The "Why" Behind the PPE

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate contains a prop-2-ynoate (propiolate) moiety conjugated to an electron-withdrawing 1,3-thiazole ring. This structural arrangement creates a highly potent Michael acceptor .

The β -carbon of the alkyne is severely electron-deficient, making it highly susceptible to nucleophilic attack. If this compound contacts human tissue, it will undergo rapid covalent bonding (alkylation) with biological nucleophiles—specifically, the sulfhydryl groups of cysteine and the primary amines of lysine residues in skin proteins. This irreversible binding is the primary mechanism for severe chemical sensitization, contact dermatitis, and potential lachrymatory effects. Because of this aggressive electrophilicity, standard incidental-contact PPE is insufficient; barrier protection must be absolute.

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) PPE Standard (29 CFR 1910 Subpart I) mandates that hazard assessments and equipment selection be rigorously documented and tailored to the specific chemical threat[1]. Based on the electrophilic nature of this compound, the following PPE matrix must be strictly enforced.

PPE CategorySpecificationMechanistic Justification
Eye/Face ANSI Z87.1 Safety Goggles + Face ShieldProtects mucous membranes from aerosolized reactive electrophiles. OSHA 29 CFR 1910.133 requires this level of protection against liquid chemicals and vapors[2].
Hands Double-Gloving: Silver Shield (inner) + Nitrile (outer)Disposable nitrile gloves provide limited protection and are porous to organic esters over time[3]. The Silver Shield layer prevents permeation, while the outer nitrile provides tactile dexterity.
Body Flame-Resistant (FR) Lab Coat, Long Pants, Closed-Toe ShoesMitigates fire risk and provides a physical barrier against skin alkylation.
Respiratory Chemical Fume Hood (80–100 fpm face velocity)Extracts volatile lachrymators and prevents the inhalation of reactive dust or vapors.

Operational Protocol: Safe Handling Workflow

To ensure trustworthiness and safety, every procedure must be a self-validating system. All hazardous materials must be handled in accordance with the standard procedures outlined in Prudent Practices in the Laboratory[4].

Phase 1: Pre-Operational Validation

  • Verify Engineering Controls: Confirm the chemical fume hood is operational with a face velocity between 80–100 fpm. Do not proceed if the alarm is sounding.

  • Inspect PPE: Check outer nitrile gloves for micro-tears. Ensure the FR lab coat is fully buttoned.

  • Prepare Quenching Solution: Before opening the reagent, prepare a beaker of 5% sodium bicarbonate ( NaHCO3​ ) or a dilute amine solution (e.g., ethanolamine). This provides an immediate, mild nucleophile to deactivate the electrophile in the event of a spill.

Phase 2: Dispensing and Execution

  • Inert Atmosphere: Purge the reaction vessel and the reagent bottle with an inert gas (Argon or N2​ ) to prevent oxidative degradation and moisture-induced side reactions.

  • Weighing: Use anti-static weigh boats to prevent the aerosolization of the compound. Transfer the material immediately into the reaction solvent to minimize open-air exposure.

  • Tool Isolation: Place all contaminated spatulas and weighing tools directly into the prepared quenching solution. Do not place them back on the fume hood surface.

Emergency Spill & Disposal Plan

In the event of a spill, the primary goal is to prevent the compound from acting as an alkylating agent in the environment.

  • Isolation: Immediately evacuate the immediate fume hood area and alert nearby personnel.

  • Quenching: Carefully pour the pre-prepared mild nucleophile (5% NaHCO3​ ) over the spill. The nucleophile will safely attack the alkyne, deactivating the Michael acceptor via a controlled exothermic reaction.

  • Containment: Apply an inert absorbent material (e.g., vermiculite or sand) over the quenched spill.

  • Disposal: Sweep the absorbed mixture using a non-sparking tool and place it into a designated, clearly labeled "Reactive Organics" hazardous waste container. Never mix this waste with strong acids or oxidizers.

Workflow Visualization

G N1 Initiate Protocol: Verify Fume Hood & PPE N2 Dispense Compound (Inert Atmosphere) N1->N2 N3 Spill or Exposure Detected? N2->N3 N4 Evacuate Area & Consult SDS N3->N4 Yes N6 Proceed with Planned Reaction N3->N6 No N5 Quench with Mild Nucleophile (e.g., NaHCO3) N4->N5 N7 Dispose as Hazardous Chemical Waste N5->N7 N6->N7 Post-Reaction

Operational workflow and emergency response for handling reactive thiazole alkynoates.

References

  • [1] Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC | Source: nih.gov | URL:[Link]

  • [3] Title: Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety | Source: ncsu.edu | URL:[Link]

  • [2] Title: Laboratory Safety Guidance - OSHA | Source: osha.gov | URL:[Link]

  • [4] Title: Working with Hazardous Chemicals - The Doyle Group | Source: ucla.edu | URL:[Link]

Sources

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